molecular formula C8H18O5 B7798628 Tetraethylene glycol CAS No. 9004-76-6

Tetraethylene glycol

Cat. No.: B7798628
CAS No.: 9004-76-6
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999)
This compound is a poly(ethylene glycol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol (TEG) for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tetraethylene glycol (TEG), detailed experimental protocols for their determination, and insights into its applications in a laboratory setting.

Core Physicochemical Properties of this compound

This compound (TEG) is a high-boiling, colorless, and viscous liquid belonging to the polyethylene glycol family.[1][2] Its unique properties, such as high viscosity, excellent thermal stability, and miscibility with water, make it a valuable compound in various scientific and industrial applications.[1][2][3]

Table 1: Summary of Key Physicochemical Properties of this compound

PropertyValueTemperature (°C)Pressure
Molecular Formula C₈H₁₈O₅--
Molecular Weight 194.23 g/mol --
Appearance Transparent, colorless, viscous liquidRoom Temperature-
Odor Mild, practically odorlessRoom Temperature-
Boiling Point ~314 - 329 °C-1013 hPa
Melting/Freezing Point -4 to -9.4 °C--
Density ~1.12 - 1.13 g/cm³20 - 25-
Dynamic Viscosity ~58.3 - 61.9 mPa·s20-
Kinematic Viscosity ~50.13 mm²/s20.65-
Refractive Index (n_D) ~1.45920-
Vapor Pressure <0.1 hPa26-
Flash Point ~202 - 204 °C--
Autoignition Temperature ~340 - 358 °C--
Solubility in Water Completely miscible20-

Data compiled from multiple sources.

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement, requiring only a small sample.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-stable mineral oil or silicone oil

  • Bunsen burner or hot plate

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a few milliliters of this compound into the small test tube.

  • Place the capillary tube, with its sealed end facing up, inside the test tube containing the TEG.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the TEG is level with the thermometer bulb.

  • Immerse the thermometer and the attached tube into the Thiele tube, making sure the oil level is high enough to submerge the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection currents.

  • As the temperature rises, air trapped in the capillary tube will slowly escape.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the this compound.

Viscosity is a measure of a fluid's resistance to flow. An Ostwald viscometer, a type of capillary viscometer, is commonly used to measure the kinematic viscosity of liquids. The method relies on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary.

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette and bulb

  • A reference liquid with known viscosity and density (e.g., pure water)

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent and dry it completely.

  • Pipette a precise volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath (e.g., 20°C) and allow it to equilibrate for at least 10-15 minutes.

  • Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.

  • Release the suction and start the stopwatch the moment the liquid meniscus passes the upper mark.

  • Stop the stopwatch the moment the meniscus passes the lower mark. Record this time (t₁).

  • Repeat the measurement at least three times and calculate the average flow time for the reference liquid.

  • Clean and dry the viscometer, then repeat the entire procedure with this compound to obtain its average flow time (t₂).

  • The viscosity of the this compound (η₂) can be calculated using the following equation: η₂ / η₁ = (ρ₂ * t₂) / (ρ₁ * t₁) Where:

    • η₁ and η₂ are the dynamic viscosities of the reference liquid and TEG, respectively.

    • ρ₁ and ρ₂ are the densities of the reference liquid and TEG at the experimental temperature.

    • t₁ and t₂ are the average flow times for the reference liquid and TEG.

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property used for substance identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • A suitable solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Turn on the refractometer and the connected water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.

  • Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Open the prism of the refractometer and clean the surfaces of both the measuring and illuminating prisms with a soft lens paper soaked in ethanol or acetone. Allow the prisms to dry completely.

  • Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Close the prisms firmly. The liquid should spread evenly to form a thin film.

  • Look through the eyepiece. You will see a field of view that is partially light and partially dark.

  • Turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is visible at the boundary, adjust the dispersion compensator until the line is sharp and achromatic (black and white).

  • Press the "Read" button or look at the scale to obtain the refractive index value. Record the value along with the temperature.

Laboratory Applications and Workflow Visualization

This compound's properties make it a versatile solvent and chemical intermediate in various laboratory procedures. It is used as a solvent for nitrocellulose, a plasticizer, a desiccant for natural gas, and in the synthesis of resins and other compounds. Its ability to act as a coupling agent to blend water-soluble and water-insoluble materials is also a key application.

This diagram illustrates a typical workflow for utilizing this compound as a solvent in a laboratory-scale chemical reaction that requires a high temperature.

TEG_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_analysis 4. Analysis reagents Measure Reactants & TEG Solvent setup Assemble Reaction Apparatus (e.g., Reflux) reagents->setup heating Heat Mixture to Target Temperature setup->heating monitoring Monitor Progress (e.g., TLC, GC) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling extraction Product Extraction (e.g., with immiscible solvent) cooling->extraction purification Purification (e.g., Chromatography, Distillation) extraction->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization

Caption: Workflow for using TEG as a high-temperature solvent in a chemical synthesis.

Safety and Handling

While this compound is not classified as hazardous under GHS, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of this compound (TEG) for use in high-purity research applications, particularly in drug development where it serves as a hydrophilic linker. We detail established protocols for synthesis, rigorous purification strategies to remove critical impurities, and analytical methods for purity validation.

Introduction to this compound in Research

This compound (TEG) is a member of the polyethylene glycol (PEG) family, valued in biomedical and pharmaceutical research for its properties as a linker molecule.[1][2] Its hydrophilic nature, biocompatibility, and defined length make it an ideal component in drug delivery systems, bioconjugation, and as a building block for more complex functional molecules.[2][3] Commercial TEG often contains impurities such as other PEG homologs, water, peroxides, and aldehydes, which can interfere with sensitive applications and pose safety risks.[4] Therefore, robust synthesis and purification protocols are essential to achieve the high purity required for research and drug development.

Synthesis of this compound

For research applications requiring high purity and specific functionalization, the Williamson ether synthesis is a common and adaptable laboratory method. This method involves the reaction of an alkoxide with a primary alkyl halide or tosylate. An alternative approach involves the stepwise addition of this compound monomers on a solid support, which is particularly useful for creating monodisperse PEG chains and can be performed without chromatography.

Logical Workflow for Williamson Ether Synthesis of TEG

cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Electrophile Preparation cluster_2 Step 3: SN2 Coupling Reaction A Triethylene Glycol C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., NaH) B->C F Monotosylated Ethylene Glycol G Crude this compound C->G SN2 Attack D Ethylene Glycol D->F Tosylation E Tos-Cl, Pyridine E->F F->G start Crude or Commercial TEG peroxide_removal Peroxide Removal (e.g., Activated Alumina Column) start->peroxide_removal distillation Fractional Vacuum Distillation peroxide_removal->distillation Removes peroxides, prevents explosion risk during heating final_product High-Purity TEG (>99.9%) distillation->final_product If purity is sufficient (>99%) analysis1 Purity Analysis (TLC, GC) distillation->analysis1 Assess purity chromatography Preparative Column Chromatography (Optional, for >99.5% Purity) analysis2 Purity Analysis (GC, qNMR) chromatography->analysis2 Final purity validation analysis1->chromatography If higher purity needed analysis2->final_product

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of tetraethylene glycol (TEG). TEG, a member of the polyethylene glycol (PEG) family, is a crucial component in various scientific and industrial applications, including as a solvent, plasticizer, and in the formulation of pharmaceuticals. A thorough understanding of its conformational landscape is paramount for predicting its physical properties and interactions in complex systems.

Molecular Structure of this compound

This compound (TEG) is an oligomer of ethylene glycol with the chemical formula C8H18O5. Its structure consists of four repeating ethylene oxide units terminated by hydroxyl groups. The molecule's flexibility arises from the rotational freedom around its various single bonds, leading to a complex conformational equilibrium.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C and C-O bonds. The dihedral angles associated with these bonds determine the overall shape of the molecule, which can range from extended, linear structures to more compact, helical forms. The key dihedral angles that define the conformation are the O-C-C-O and C-O-C-C torsions.

Similar to its smaller analog, ethylene glycol, the conformational preference of the O-C-C-O backbone in TEG is a balance between gauche and anti (or trans) arrangements. The gauche conformation is often stabilized by intramolecular hydrogen bonding between the hydroxyl end groups and the ether oxygens along the chain. In contrast, the anti conformation leads to a more extended structure. The interplay between intramolecular forces and interactions with the surrounding solvent molecules ultimately determines the dominant conformers in a given environment.

Molecular dynamics simulations have shown that in the liquid state, TEG exists as a mixture of different conformers. The probability distribution of the (HO)–C–C–O dihedral angles in TEG, as determined from simulations, indicates a preference for gauche conformations, though trans populations are also significant.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is employed to elucidate the complex conformational behavior of this compound.

Computational Methods: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of flexible molecules like TEG. These simulations model the atomic interactions over time, providing detailed information about the distribution of conformers and the dynamics of their interconversion.

Experimental Protocol: Molecular Dynamics Simulation of this compound

A typical MD simulation protocol for studying TEG conformation involves the following steps:

  • System Setup:

    • A three-dimensional model of a single TEG molecule is constructed.

    • The molecule is placed in a simulation box, which can be filled with solvent molecules (e.g., water) to mimic solution conditions or left empty for gas-phase simulations.

    • Periodic boundary conditions are applied to simulate a bulk system.

  • Force Field Selection:

    • A force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for simulating polyethylene glycols include OPLS (Optimized Potentials for Liquid Simulations) and GAFF (General Amber Force Field). The choice of force field can significantly impact the simulation results.

  • Energy Minimization:

    • The initial system is subjected to energy minimization to remove any unfavorable atomic clashes and bring the system to a local energy minimum.

  • Equilibration:

    • The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

  • Production Run:

    • A long simulation (nanoseconds to microseconds) is performed in the NPT or NVT (constant volume) ensemble, during which the trajectory (positions and velocities of all atoms over time) is saved at regular intervals.

  • Analysis:

    • The saved trajectory is analyzed to extract information about the conformational properties of TEG, such as the distribution of dihedral angles, end-to-end distance, and the presence of intramolecular hydrogen bonds.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Post-Simulation Analysis System Setup System Setup Force Field Selection Force Field Selection System Setup->Force Field Selection Define interactions Energy Minimization Energy Minimization Force Field Selection->Energy Minimization Prepare for simulation Equilibration Equilibration Energy Minimization->Equilibration Relax system Production Run Production Run Equilibration->Production Run Generate trajectory Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis Extract data

Figure 1: Workflow for Molecular Dynamics Simulation of this compound.

Experimental Methods

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. Information about dihedral angles can be extracted from NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: NMR Spectroscopic Analysis of this compound Conformation

  • Sample Preparation:

    • A solution of TEG is prepared in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) at a known concentration. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • 1D NMR Spectroscopy:

    • A standard 1D ¹H NMR spectrum is acquired to identify the chemical shifts of the different protons in the TEG molecule.

    • High-resolution 1D ¹H NMR allows for the measurement of vicinal coupling constants (³JHH) between protons on adjacent carbon atoms.

  • Karplus Equation Analysis:

    • The experimentally measured ³JHH values are used in the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons. This allows for the estimation of the population of gauche and anti conformers.[2]

  • 2D NMR Spectroscopy (NOESY/ROESY):

    • Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify protons that are close in space (< 5 Å).[3][4][5]

    • The presence and intensity of cross-peaks in a NOESY/ROESY spectrum provide information about through-space proximities, which can be used to distinguish between different conformers. For example, a NOE between the terminal hydroxyl protons would indicate a folded or helical conformation.

NMR_Conformational_Analysis Sample Preparation Sample Preparation 1D NMR Acquisition 1D NMR Acquisition Sample Preparation->1D NMR Acquisition 2D NMR Acquisition 2D NMR Acquisition Sample Preparation->2D NMR Acquisition Data Analysis Data Analysis 1D NMR Acquisition->Data Analysis Coupling Constants 2D NMR Acquisition->Data Analysis NOE/ROE Intensities Conformer Population Conformer Population Data Analysis->Conformer Population Karplus Eq. & NOE Constraints

Figure 2: Logical Flow of NMR-based Conformational Analysis of this compound.

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to the molecular structure and conformation. Different conformers of TEG will have distinct vibrational modes, which can be observed as different peaks in the Raman spectrum.

Experimental Protocol: Raman Spectroscopic Analysis of this compound Conformation

  • Sample Preparation:

    • A sample of neat liquid TEG or a solution of TEG is placed in a suitable container (e.g., a quartz cuvette).

  • Data Acquisition:

    • A laser beam of a specific wavelength is focused onto the sample.

    • The scattered light is collected and passed through a spectrometer to separate the different wavelengths.

    • The intensity of the scattered light is measured as a function of the Raman shift (the difference in energy between the incident and scattered light).

  • Spectral Analysis:

    • The Raman spectrum is analyzed to identify peaks corresponding to specific vibrational modes of the TEG molecule.

    • Certain Raman bands can be assigned to either gauche or trans conformers. For example, in ethylene glycol, specific Raman lines that are absent in the infrared spectrum are attributed to the trans configuration due to the principle of mutual exclusion in molecules with a center of symmetry.

    • The relative intensities of these conformation-specific peaks can be used to estimate the relative populations of the different conformers.

Quantitative Conformational Data

The following tables summarize quantitative data on the conformational properties of this compound obtained from molecular dynamics simulations.

Table 1: Simulated Thermophysical Properties of this compound at 328 K with Different Force Fields

PropertyExperimentalGAFF Force FieldOPLS Force Field
Density (g/cm³)~1.10~1.06 (4% deviation)-
Self-diffusion Coefficient (10⁻⁹ m²/s)~0.1~0.104 (4% deviation)Significant deviation (>80%)
Viscosity (mPa·s)~2.5~2.72 (9% deviation)Significant deviation (>400%)

Data adapted from thermophysical properties studies of polyethylene glycol oligomers.

Table 2: Dihedral Angle Distribution from Molecular Dynamics Simulations

Dihedral AngleConformationApproximate Population
(HO)–C–C–OgauchePredominant
(HO)–C–C–OtransSignificant
C–O–C–CtransPredominant
C–O–C–CgaucheMinor

Qualitative populations are based on published probability distributions from MD simulations.

Signaling Pathways and Logical Relationships

The conformational equilibrium of this compound can be represented as a dynamic process where the molecule transitions between different conformational states. This equilibrium is influenced by both intramolecular and intermolecular forces.

TEG_Conformational_Equilibrium Extended (anti) Conformer Extended (anti) Conformer Helical (gauche) Conformer Helical (gauche) Conformer Extended (anti) Conformer->Helical (gauche) Conformer Intramolecular H-bonding Solvent Interactions Solvent Interactions Solvent Interactions->Extended (anti) Conformer Influences equilibrium Solvent Interactions->Helical (gauche) Conformer Influences equilibrium

Figure 3: Equilibrium between Extended and Helical Conformers of this compound.

Conclusion

The molecular structure and conformation of this compound are characterized by a dynamic equilibrium between various conformers, with a notable preference for gauche arrangements of the O-C-C-O backbone, often stabilized by intramolecular hydrogen bonds. The combination of computational methods, particularly molecular dynamics simulations with reliable force fields like GAFF, and experimental techniques such as NMR and Raman spectroscopy, provides a powerful approach to understanding the conformational landscape of this important molecule. This knowledge is essential for predicting its behavior in various applications, from materials science to drug delivery, and for the rational design of new TEG-based systems with tailored properties.

References

Spectroscopic Analysis of Tetraethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of tetraethylene glycol, a compound of significant interest in various scientific and pharmaceutical domains. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data.

Spectroscopic Data Summary

The following sections provide a summary of the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The molecule's symmetry is reflected in its NMR spectra.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.72t, J ≈ 5.5 Hz4HHO-CH ₂-CH₂-O-
~3.67s8H-O-CH ₂-CH ₂-O- (internal)
~3.60t, J ≈ 5.5 Hz4HHO-CH₂-CH ₂-O-
~2.85t (broad)2HH O-CH₂-

Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~72.4HO-CH₂-C H₂-O-
~70.3-O-C H₂-C H₂-O- (internal)
~61.3HO-C H₂-CH₂-O-

Note: Chemical shifts are referenced to TMS and can vary based on the solvent.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations within this compound.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (hydrogen-bonded)
2970-2850StrongC-H Stretch (alkane)
1465MediumC-H Bend (scissoring)
1350MediumC-H Bend (wagging)
1150-1085StrongC-O Stretch (ether)
945MediumO-H Bend
885MediumCH₂ Rock

Source: Adapted from NIST Chemistry WebBook for this compound.[1][2]

Table 4: Key Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2940StrongC-H Stretch
2880StrongC-H Stretch
1470StrongC-H Bend
1280MediumCH₂ Twist
1130MediumC-O, C-C Stretch
860StrongC-C Stretch, CH₂ Rock
830StrongCH₂ Rock

Note: Raman peak positions and intensities for this compound are similar to those of other short-chain polyethylene glycols. Assignments are based on general literature for PEG oligomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg in 0.6 mL solvent transfer Filter into 5 mm NMR tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire Spectrum (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate & Peak Pick phase_baseline->integrate

NMR Spectroscopy Experimental Workflow
  • Sample Preparation :

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[3]

    • For optimal results, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

  • Data Acquisition (¹H and ¹³C NMR) :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, utilize a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Sample Preparation and Data Acquisition

IR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing drop Place a drop of sample on a salt plate (KBr/NaCl) sandwich Place second plate on top to form a thin film drop->sandwich background Acquire Background Spectrum sandwich->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Transmittance/Absorbance) sample_spec->process

FTIR Spectroscopy Experimental Workflow
  • Sample Preparation (Neat Liquid Film) :

    • Place one to two drops of neat this compound onto the surface of a polished salt plate (e.g., KBr or NaCl).

    • Carefully place a second salt plate on top, and gently press to form a thin, uniform liquid film between the plates. Ensure no air bubbles are trapped.

  • Data Acquisition (FTIR) :

    • Place the salt plate assembly into the sample holder of an FTIR spectrometer.

    • First, acquire a background spectrum of the empty beam path.

    • Then, acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of either transmittance or absorbance.

  • Alternative Method (Attenuated Total Reflectance - ATR) :

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Raman Spectroscopy Sample Preparation and Data Acquisition

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing fill_cuvette Fill a quartz cuvette or NMR tube with the sample place_sample Place sample in spectrometer fill_cuvette->place_sample focus_laser Focus laser on the sample place_sample->focus_laser acquire Acquire Raman Spectrum focus_laser->acquire baseline Baseline Correction acquire->baseline normalize Normalization baseline->normalize

Raman Spectroscopy Experimental Workflow
  • Sample Preparation :

    • For liquid samples like this compound, sample preparation is often straightforward. The sample can be placed in a glass vial or a quartz cuvette.

    • Alternatively, a few drops of the sample can be placed on a Raman-compatible substrate such as a calcium fluoride slide.

  • Data Acquisition :

    • Place the sample in the Raman spectrometer's sample holder.

    • The excitation laser (e.g., 785 nm) is focused onto the sample.

    • The scattered light is collected and directed to the detector.

    • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Conclusion

The spectroscopic techniques of NMR, IR, and Raman provide complementary information for the comprehensive characterization of this compound. NMR spectroscopy is invaluable for determining the precise chemical structure and connectivity of the molecule. IR and Raman spectroscopy offer detailed insights into the vibrational modes of the functional groups present. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important compound.

References

The Solubility of Organic Compounds in Tetraethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a high-boiling, low-volatility, and hygroscopic liquid, is a versatile solvent with a wide range of applications in industrial processes and scientific research. Its unique chemical structure, featuring both ether and hydroxyl functional groups, allows it to dissolve a broad spectrum of organic compounds. This technical guide provides a comprehensive overview of the solubility of various organic compounds in TEG, detailed experimental protocols for solubility determination, and an exploration of its role in advanced applications.

Quantitative Solubility Data

The solubility of an organic compound in this compound is influenced by factors such as the compound's polarity, molecular weight, and the presence of functional groups capable of hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data for various classes of organic compounds in TEG.

Table 1: Solubility of Common Organic Solvents in this compound

Organic CompoundChemical ClassSolubility in TEGNotes
AcetoneKetoneCompletely SolubleThe polar nature of the carbonyl group in acetone allows for strong dipole-dipole interactions with the hydroxyl and ether groups of TEG.
BenzeneAromatic HydrocarbonCompletely SolubleDespite being nonpolar, the polarizable aromatic ring of benzene can interact favorably with the TEG molecule.
Carbon TetrachlorideHalogenated Alkane62.0 g/100g A quantitative value indicating significant but not unlimited solubility.
EthanolAlcoholCompletely SolubleThe hydroxyl group of ethanol readily forms hydrogen bonds with TEG, leading to complete miscibility.
MethanolAlcoholCompletely SolubleSimilar to ethanol, the hydroxyl group of methanol facilitates strong hydrogen bonding with TEG.
TolueneAromatic HydrocarbonCompletely SolubleThe methyl group on the benzene ring does not significantly hinder the favorable interactions between the aromatic ring and TEG.
HeptaneAlkaneSlightly SolubleAs a nonpolar alkane, heptane has limited solubility in the polar TEG.
Diethyl EtherEtherCompletely SolubleThe ether linkages in diethyl ether can interact with the ether and hydroxyl groups of TEG.
o-DichlorobenzeneHalogenated AromaticCompletely SolubleThe polar carbon-chlorine bonds and the aromatic ring contribute to its high solubility.
MonoethanolamineAlkanolamineCompletely SolubleThe presence of both hydroxyl and amino groups allows for extensive hydrogen bonding with TEG.

Table 2: Solubility of Hydrocarbons in this compound

HydrocarbonChemical ClassTemperature (°C)Solubility (mol fraction)Reference
MethaneAlkane250.000391[1]
EthaneAlkane250.0014[1]
PropaneAlkane250.0035[1]
BenzeneAromatic Hydrocarbon250.0548[1]
TolueneAromatic Hydrocarbon250.0465[1]
EthylbenzeneAromatic Hydrocarbon250.0043
o-XyleneAromatic Hydrocarbon250.0403

Note: The solubility of hydrocarbons in TEG is influenced by temperature and the presence of water. Generally, lower temperatures and higher pressures increase the solubility of gaseous hydrocarbons. The presence of water in TEG tends to decrease the solubility of hydrocarbons.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to determine the solubility of organic compounds in this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation concentration of a solid organic compound in TEG at a specific temperature.

Materials:

  • The solid organic compound of interest (solute)

  • This compound (solvent)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid organic compound to a known volume of TEG in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of the Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

    • Prepare a series of standard solutions of the organic compound in the same solvent with known concentrations.

    • Inject the standard solutions into the HPLC or GC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the instrument and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the solute in the saturated TEG solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visual Method for Determining Miscibility

This is a simpler, qualitative method to determine if a liquid organic compound is miscible with TEG.

Objective: To qualitatively assess whether a liquid organic compound is miscible with TEG at a specific temperature.

Materials:

  • The liquid organic compound of interest

  • This compound

  • Graduated cylinders or test tubes with stoppers

Procedure:

  • Measure equal volumes of the liquid organic compound and TEG into a graduated cylinder or test tube.

  • Stopper the container and invert it several times to ensure thorough mixing.

  • Allow the mixture to stand undisturbed for a few minutes.

  • Observe the mixture for the presence of a single, clear phase or two distinct layers.

    • Miscible: If a single, homogeneous phase is observed, the two liquids are miscible.

    • Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible or partially miscible.

Signaling Pathways and Advanced Applications

The term "signaling pathway" in the context of a solvent like this compound is unconventional in traditional biological or chemical terminology. TEG itself is not known to directly participate in or mediate signaling pathways in the same way that signaling molecules or catalysts do. However, its unique solvent properties play a crucial indirect role in the development of materials and systems that are used in sensing and signaling applications, particularly in the field of nanotechnology.

Role in Nanoparticle and Quantum Dot Synthesis for Sensing

This compound and its derivatives, such as polyethylene glycol (PEG), are often used as solvents or stabilizing agents in the synthesis of nanoparticles and quantum dots. These nanomaterials can then be functionalized to act as highly sensitive and selective sensors for various analytes. The solubility of precursors and the ability of TEG to control particle growth are critical in this process. The resulting nanoparticles can be designed to produce a detectable signal (e.g., a change in fluorescence) upon binding to a target molecule, thus forming the basis of a sensing platform.

The following diagram illustrates the general workflow of how TEG's solvent properties contribute to the creation of a nanoparticle-based sensor.

Nanoparticle_Sensor_Workflow cluster_synthesis Nanoparticle Synthesis in TEG cluster_sensing Sensing Application Precursors Metal/Semiconductor Precursors Heat Thermal Decomposition Precursors->Heat TEG This compound (Solvent/Stabilizer) TEG->Heat Nanoparticle Functional Nanoparticle Heat->Nanoparticle Analyte Target Analyte Nanoparticle->Analyte Binding Event Signal Detectable Signal (e.g., Fluorescence Change) Analyte->Signal Triggers

Workflow of TEG in Nanoparticle-Based Sensing.
Logical Relationship in Solubility Testing

The process of determining the solubility of an organic compound follows a logical progression of steps, from initial qualitative assessment to precise quantitative measurement. The following diagram outlines this logical workflow.

Solubility_Testing_Workflow Start Start: Select Organic Compound and TEG Qualitative Qualitative Test (Visual Miscibility) Start->Qualitative Miscible Completely Miscible Qualitative->Miscible Yes NotMiscible Immiscible or Partially Miscible Qualitative->NotMiscible No Quantitative Quantitative Analysis (Shake-Flask Method) Miscible->Quantitative NotMiscible->Quantitative Data Report Solubility Data (g/100mL, mol/L) Quantitative->Data End End Data->End

Logical Workflow for Solubility Determination.

References

Tetraethylene Glycol as a Non-Aqueous Solvent in Electrochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetraethylene glycol (TEG) as a versatile non-aqueous solvent for electrochemical applications. Its unique properties make it a compelling choice for researchers in various fields, including battery technology, sensor development, and pharmaceutical analysis. This document details its physicochemical characteristics, electrochemical behavior, and practical experimental protocols.

Core Physicochemical Properties of this compound

This compound is a transparent, colorless, and practically odorless liquid.[1] It is a member of the polyethylene glycol family and is completely miscible with water and many organic solvents.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C8H18O5[4]
Molecular Weight 194.23 g/mol [4]
Boiling Point 327-330 °C
Melting Point -4.1 °C
Density 1.124 - 1.126 g/cm³ at 20 °C
Viscosity 58.3 - 61.9 mPa·s at 20 °C
Dielectric Constant 15.7
Flash Point 202 - 204 °C (Cleveland Open Cup)
Refractive Index 1.458 - 1.460 at 20 °C
Vapor Pressure <0.01 mmHg at 20 °C

Electrochemical Properties and Applications

TEG's high boiling point, low volatility, and moderate dielectric constant make it a suitable solvent for a variety of electrochemical systems. Its ether linkages can solvate cations, facilitating the dissolution of various salts to form conductive electrolyte solutions.

Electrochemical Window

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which the electrolyte is neither oxidized nor reduced. For TEG-based electrolytes, the ESW is influenced by the choice of salt and electrode material. For instance, a gel polymer electrolyte based on poly(tetra ethylene glycol diacrylate) has been shown to have good electrochemical stability up to 4.5 V versus Li/Li+. This wide potential window makes TEG and its derivatives suitable for use in high-voltage applications such as lithium-ion batteries.

Ionic Conductivity

The ionic conductivity of TEG-based electrolytes is dependent on the nature of the dissolved salt, its concentration, and the temperature. The relatively high viscosity of TEG can be a limiting factor for achieving high ionic conductivity. However, this can be mitigated by mixing TEG with lower viscosity co-solvents. For example, in a mixed electrolyte system for lithium-sulfur batteries, the highest ionic conductivity was achieved with a mixture of tetra(ethylene glycol) dimethyl ether (TEGDME) and 1,3-dioxolane (DOXL), where DOXL effectively reduces the viscosity of the medium. A gel polymer electrolyte containing 1.1 M LiPF6 in a mixture of carbonates and 5 vol.% tetra (ethylene glycol) diacrylate exhibited an ionic conductivity of approximately 6.34 × 10⁻³ S/cm at 20°C.

The relationship between molar conductivity (Λ) and viscosity (η) can be visualized using a Walden plot, which helps in classifying the ionicity of electrolytes.

Applications in Electrochemical Systems
  • Batteries: TEG and its derivatives, particularly this compound dimethyl ether (TEGDME), have been extensively studied as non-flammable and stable electrolytes for rechargeable lithium batteries. Their low volatility and high flash point contribute to the safety of the battery. For instance, a Li/LiCF3SO3-TEGDME/LiFePO4 cell has demonstrated promising cycling performance.

  • Electrochemical Sensors: TEG can be used as a solvent in the synthesis of materials for electrochemical sensors. For example, nitrogen-doped carbon quantum dots synthesized in a mixed solvent of TEG and water have been used for the detection of phenolic compounds. In the context of drug development, electrochemical sensors offer a rapid and sensitive method for the determination of pharmaceutical compounds. TEG can also serve as a component of the immobilization matrix in amperometric biosensors.

  • Drug Delivery: The electrochemical monitoring of drug release from delivery systems is a key area of research for drug development professionals. While not directly a solvent for the final formulation, TEG derivatives are used in the synthesis of nanoparticles for pH-sensitive and redox-responsive drug delivery systems for cancer treatment.

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments using TEG as a non-aqueous solvent.

Preparation of TEG-Based Electrolytes

Objective: To prepare a non-aqueous electrolyte solution using TEG as the solvent and a suitable lithium salt.

Materials:

  • This compound (TEG), anhydrous grade

  • Lithium salt (e.g., LiClO4, LiPF6, LiTFSI), battery grade

  • Anhydrous co-solvent (optional, e.g., acetonitrile, dimethyl carbonate)

  • Inert atmosphere glovebox (e.g., argon-filled)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Purification: Ensure TEG is of high purity and anhydrous. If necessary, dry the solvent using molecular sieves (3Å or 4Å) for at least 24 hours prior to use. The water content should be minimized, as it can significantly affect electrochemical performance.

  • Glovebox Environment: Perform all subsequent steps inside an inert atmosphere glovebox with low oxygen and water levels (<1 ppm).

  • Salt Drying: Dry the lithium salt under vacuum at an appropriate temperature (e.g., 80-120 °C for LiClO4) for several hours to remove any residual moisture.

  • Dissolution:

    • Accurately weigh the desired amount of the dried lithium salt.

    • Transfer the salt to a volumetric flask.

    • Add a small amount of anhydrous TEG (and co-solvent, if used) to dissolve the salt.

    • Use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but ensure the temperature does not degrade the salt or solvent.

    • Once the salt is completely dissolved, add TEG (and co-solvent) to the mark on the volumetric flask.

    • Stopper the flask and mix the solution thoroughly.

  • Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent contamination.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical behavior of an analyte in a TEG-based electrolyte, including determining its redox potentials and assessing the reversibility of electron transfer processes.

Materials:

  • Potentiostat/Galvanostat

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., glassy carbon, platinum, or gold disk electrode)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or mesh)

  • TEG-based electrolyte solution

  • Analyte of interest (e.g., ferrocene for calibration)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the solvent being used (TEG or a suitable cleaning solvent).

    • Dry the electrode completely before introducing it into the glovebox.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Add the TEG-based electrolyte solution to the cell.

    • If studying a specific analyte, add it to the electrolyte solution at a known concentration (typically 1-10 mM).

    • Ensure the electrodes are properly immersed in the solution and that the reference electrode tip is close to the working electrode.

  • Deaeration: Bubble the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • CV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of interest but within the electrochemical stability window of the TEG electrolyte.

      • Switching Potential: The potential at which the scan direction is reversed.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

    • Analyze the ratio of peak currents (ipa/ipc), which should be close to 1 for a reversible process.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the interfacial and bulk properties of an electrochemical system using a TEG-based electrolyte, such as charge transfer resistance and double-layer capacitance.

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell (two- or three-electrode setup)

  • Working, reference, and counter electrodes (as for CV)

  • TEG-based electrolyte solution

Procedure:

  • Cell Setup: Prepare and assemble the electrochemical cell as described for cyclic voltammetry.

  • EIS Measurement:

    • Set the DC potential at which the impedance will be measured. This is often the open-circuit potential (OCP) or a potential at which a specific faradaic reaction occurs.

    • Set the AC potential amplitude (perturbation signal), typically a small value like 5-10 mV to ensure a linear response.

    • Define the frequency range for the measurement, for example, from 100 kHz down to 0.1 Hz.

    • Run the EIS experiment.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the impedance data using an equivalent electrical circuit. A common starting point is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct).

    • Fit the experimental data to the equivalent circuit model to extract the values of the circuit elements. These values provide insights into the physical and chemical processes occurring in the electrochemical cell.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared TEG-based electrolyte.

Materials:

  • Conductivity meter with a suitable conductivity cell (probe)

  • TEG-based electrolyte solution

  • Standard conductivity solutions for calibration (e.g., KCl solutions)

  • Thermostatic bath to control the temperature

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

  • Temperature Control: Place the TEG-based electrolyte solution in a thermostatically controlled bath to maintain a constant and known temperature, as conductivity is highly temperature-dependent.

  • Measurement:

    • Immerse the conductivity probe into the electrolyte solution.

    • Ensure there are no air bubbles on the electrode surfaces.

    • Allow the reading to stabilize and record the conductivity value.

    • It is good practice to measure at multiple frequencies and extrapolate to infinite frequency to minimize electrode polarization effects, although modern conductivity meters often automate this process.

  • Calculation: The conductivity (σ) is calculated from the measured resistance (R) and the cell constant (Kcell) of the conductivity probe (σ = Kcell / R). Most modern instruments display the conductivity directly.

Visualizations

Logical Workflow for Electrochemical Drug Analysis

cluster_prep Sample & Electrolyte Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Interpretation cluster_application Application in Drug Development drug_sample Drug Sample Preparation (e.g., extraction, dilution) electrolyte_prep TEG-Based Electrolyte Formulation (Solvent, Supporting Salt) cv_analysis Cyclic Voltammetry (CV) - Redox potential - Reversibility electrolyte_prep->cv_analysis Initial Characterization dpv_swv Pulse Voltammetry (DPV/SWV) - Quantification - Lower detection limits cv_analysis->dpv_swv For higher sensitivity mechanism Mechanism Elucidation - Electron transfer kinetics - Reaction pathways cv_analysis->mechanism eis_analysis Impedance Spectroscopy (EIS) - Interfacial properties - Sensor characterization quantification Quantification - Calibration curve - Standard addition dpv_swv->quantification sensor_performance Sensor Performance - Sensitivity - Selectivity - Stability eis_analysis->sensor_performance qc Quality Control of Pharmaceuticals quantification->qc drug_release Drug Release Monitoring quantification->drug_release metabolism Metabolism Studies mechanism->metabolism

Caption: Workflow for electrochemical analysis of pharmaceuticals using a TEG-based solvent system.

Ion Transport in TEG-Based Electrolyte

cluster_electrode1 Anode cluster_electrode2 Cathode cluster_electrolyte TEG-Based Electrolyte anode Anode (-) Li_ion Li+ anode->Li_ion Li+ Migration cathode Cathode (+) anion Anion- cathode->anion Anion Migration Li_ion->cathode Li+ Migration TEG TEG Molecule Li_ion->TEG Solvation anion->anode Anion Migration

Caption: Schematic of ion movement within a TEG-based electrolyte in an electrochemical cell.

Conclusion

This compound presents a compelling option as a non-aqueous solvent in various electrochemical applications, particularly where high thermal stability and safety are paramount. Its utility in lithium-ion batteries and electrochemical sensors, including those relevant to the pharmaceutical industry, is well-documented. While its viscosity can pose a challenge to achieving very high ionic conductivities, this can be addressed through the use of co-solvents or by operating at elevated temperatures. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to explore the potential of TEG in their own electrochemical systems. As research continues, the applications of TEG and its derivatives in electrochemistry are expected to expand, offering new possibilities for energy storage and analytical sciences.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, is a stable, high-boiling point liquid utilized in a variety of industrial and pharmaceutical applications.[1] Its utility in drug development, often as a solvent or plasticizer, necessitates a thorough understanding of its thermal stability and decomposition profile to ensure product quality, safety, and regulatory compliance.[2] This technical guide provides a comprehensive overview of the thermal behavior of TEG, including its decomposition pathways, influencing factors, and the analytical techniques used for its characterization.

Thermal Stability Profile

This compound is generally considered a thermally stable compound under standard conditions.[3][4][5] However, its stability is significantly influenced by the surrounding atmosphere and temperature. Key physical properties related to its thermal stability are summarized in Table 1. A notable indicator of its thermal limits is the "Onset of Initial Decomposition," which has been reported to be 240°C.

Table 1: Physical Properties of this compound Related to Thermal Stability

PropertyValueReference(s)
Boiling Point327.3 °C at 1013 hPa
Flash Point182 °C at 1013 hPa
Auto-ignition Temperature349 °C at 1013 hPa
Onset of Initial Decomposition240 °C

Factors Influencing Thermal Decomposition

The thermal degradation of this compound is not solely dependent on temperature; other environmental factors play a crucial role.

  • Atmosphere: TEG exhibits different stability profiles in inert versus oxidative environments. It is stable in a nitrogen atmosphere but undergoes decomposition in the presence of dry air.

  • Moisture: The presence of water vapor has been shown to reduce the rate of thermal degradation in air.

  • Catalysts: Certain metal salts can influence the decomposition rate. Copper acetate and ferric chloride have been found to inhibit degradation, while nickel sulfate acts as an accelerator.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound can proceed through various pathways, yielding a range of degradation products. The complexity of the product profile depends on the conditions, particularly the presence of oxygen.

In an oxidative environment (e.g., dry air), the decomposition of TEG can lead to the formation of smaller ethylene glycol oligomers, as well as their formate esters and formic acid. The primary decomposition product, however, has been observed to be of a higher molecular weight than TEG itself, suggesting that polymerization or condensation reactions also occur.

In the related compound, triethylene glycol (TEG), thermal degradation can lead to the formation of monoethylene glycol (MEG) and diethylene glycol (DEG). It is plausible that similar breakdown pathways exist for this compound. The presence of oxygen can also lead to the formation of organic acids. Under high temperatures, the release of irritating and toxic gases and vapors is also a possibility.

A simplified logical relationship for the factors influencing TEG decomposition is illustrated in the diagram below.

TEG_Decomposition_Factors Factors Influencing TEG Thermal Decomposition TEG This compound Decomposition Thermal Decomposition TEG->Decomposition Stability Thermal Stability TEG->Stability Temp High Temperature Temp->Decomposition promotes Oxygen Oxygen (Dry Air) Oxygen->Decomposition promotes Nitrogen Inert Atmosphere (Nitrogen) Nitrogen->Stability maintains Water Water Vapor Water->Stability enhances in air Catalysts Metal Salts Catalysts->Decomposition accelerates (e.g., Nickel Sulfate) Inhibitors Inhibitors (Copper Acetate, Ferric Chloride) Inhibitors->Stability enhances

Caption: Logical diagram of factors promoting or maintaining the thermal stability of TEG.

Experimental Analysis of Thermal Stability and Decomposition

A suite of analytical techniques is employed to characterize the thermal properties of this compound. The general workflow for such an analysis is depicted below.

TEG_Analysis_Workflow Experimental Workflow for TEG Thermal Analysis cluster_sample Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_data Data Interpretation TEG_sample TEG Sample TGA Thermogravimetric Analysis (TGA) TEG_sample->TGA DSC Differential Scanning Calorimetry (DSC) TEG_sample->DSC GCMS Gas Chromatography- Mass Spectrometry (GC-MS) TGA->GCMS Evolved Gas Analysis Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Kinetics Decomposition Kinetics TGA->Kinetics DSC->Decomp_Temp Products Product Identification & Quantification GCMS->Products Mechanism Mechanism Elucidation Kinetics->Mechanism Products->Mechanism

Caption: A typical experimental workflow for the thermal analysis of TEG.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere.

Experimental Protocol (General):

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: The resulting data of mass loss versus temperature is analyzed to determine the onset of decomposition and the temperature ranges of different decomposition stages. For kinetic analysis, multiple experiments at different heating rates are typically performed.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol (General):

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) events associated with decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying the volatile and semi-volatile products of thermal decomposition.

Experimental Protocol (General):

  • Sample Decomposition: A sample of this compound is thermally decomposed under controlled conditions (e.g., in a pyrolysis unit connected to the GC-MS or by collecting the headspace from a heated vial).

  • Chromatographic Separation: The decomposition products are introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a wax column).

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

  • Quantification: By using internal or external standards, the amount of each identified decomposition product can be quantified. For glycols, a derivatization step, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be employed to improve volatility and chromatographic performance.

Summary of Quantitative Data

While detailed kinetic studies specifically on this compound are not widely available in the public domain, some key quantitative parameters have been reported.

Table 2: Quantitative Thermal Decomposition Data for this compound

ParameterConditionValueReference
Onset of Initial Decomposition-240 °C
Decomposition Temperature Range (for high MW PEG)10 °C/min in N₂Starts at 340 °C
Degradation TemperatureIn dry air70 °C

Conclusion

This compound is a thermally stable compound, particularly in inert atmospheres. However, its decomposition can be initiated at relatively low temperatures (70 °C) in the presence of air and can be influenced by catalysts. The decomposition pathways can lead to a variety of products, including smaller glycols, their formate esters, and higher molecular weight species. For applications in drug development and other high-purity fields, it is crucial to control the thermal environment to prevent degradation and the formation of potentially harmful impurities. The use of analytical techniques such as TGA, DSC, and GC-MS is essential for characterizing the thermal stability of TEG and for identifying and quantifying any degradation products, ensuring the safety and efficacy of the final product. Further research to elucidate the detailed kinetics and mechanisms of TEG decomposition would be beneficial for establishing more precise safe handling and storage conditions.

References

Managing the Hygroscopic Nature of Tetraethylene Glycol in Experimental Setups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a member of the polyethylene glycol family, is a versatile liquid renowned for its low volatility and miscibility with water and numerous organic solvents.[1][2] Its utility spans various scientific domains, including as a solvent, plasticizer, and chemical intermediate.[3] However, a critical physicochemical property that demands meticulous attention in experimental design is its hygroscopicity—the inherent ability to absorb moisture from the atmosphere.[1][2] This guide provides a comprehensive overview of the challenges posed by the hygroscopic nature of TEG in laboratory settings and offers detailed protocols for its management to ensure experimental reproducibility and accuracy.

The Impact of Water Content on Experimental Systems

The presence of even minute quantities of water in this compound can significantly alter its physical properties and reactivity, leading to variability in experimental outcomes. Absorbed moisture can act as a nucleophile, participate in side reactions, alter reaction kinetics, and affect the solubility of reagents. In the context of drug development, where TEG may be employed as an excipient or solvent, uncontrolled water content can influence drug stability, dissolution rates, and ultimately, the performance of the final formulation.

Quantitative Effects of Water on Physical Properties

The absorption of water directly impacts the physical characteristics of this compound. The following tables summarize the changes in density and viscosity of aqueous TEG solutions at various concentrations and temperatures, providing a quantitative basis for understanding these effects.

Table 1: Density of Aqueous this compound Solutions (g/cm³)

Temperature (°C)10% TEG (w/w)20% TEG (w/w)40% TEG (w/w)60% TEG (w/w)80% TEG (w/w)100% TEG (w/w)
20 1.02041.03811.06941.09241.11001.1250
40 1.01261.02941.05951.08171.09891.1120
60 1.00251.01851.04751.06901.08601.0990

Table 2: Viscosity of Aqueous this compound Solutions (mPa·s)

Temperature (°C)10% TEG (w/w)20% TEG (w/w)40% TEG (w/w)60% TEG (w/w)80% TEG (w/w)100% TEG (w/w)
20 1.682.595.5612.328.961.9
40 1.041.553.116.2413.528.8
60 0.691.001.923.617.2014.8

Experimental Protocols for Managing Water Content

To mitigate the impact of water, it is imperative to handle and dry this compound appropriately and to accurately determine its water content. The following section provides detailed methodologies for these critical procedures.

Handling and Storage of this compound

Proper handling and storage are the first line of defense against moisture contamination.

  • Storage: Store TEG in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Environment: Keep containers in a cool, dry place to minimize ambient humidity.

  • Dispensing: When dispensing, work quickly to limit exposure to the atmosphere. Use of a glove box or glove bag with a controlled, low-humidity environment is highly recommended for sensitive applications.

Drying of this compound

For applications requiring anhydrous conditions, TEG must be thoroughly dried. Two common laboratory methods are azeotropic distillation and vacuum drying.

Protocol 1: Azeotropic Distillation

This method utilizes an entrainer, such as toluene, to form a low-boiling azeotrope with water, which is then removed by distillation.

Materials:

  • This compound

  • Toluene (analytical grade)

  • Round-bottom flask

  • Dean-Stark apparatus or Barrett distilling receiver

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Combine the this compound and toluene in the round-bottom flask in a ratio of approximately 1:4 by volume (e.g., 50 mL TEG to 200 mL toluene).

  • Assemble the distillation apparatus with the Dean-Stark trap and condenser.

  • Begin stirring and gently heat the mixture to the boiling point of the toluene-water azeotrope (~84 °C).

  • Continue distillation, collecting the water in the Dean-Stark trap. The toluene will continuously reflux back into the flask.

  • Once no more water is collected in the trap, continue to heat to distill off the majority of the toluene.

  • Cool the remaining TEG under a stream of inert gas and then place under high vacuum to remove any residual toluene.

Protocol 2: Vacuum Drying

This method removes water by reducing the pressure, which lowers the boiling point of water, allowing it to evaporate at a lower temperature.

Materials:

  • This compound

  • Schlenk flask or other suitable vacuum-rated flask

  • Vacuum pump capable of reaching <1 mbar

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Place the this compound in the Schlenk flask.

  • Connect the flask to the vacuum line with the cold trap positioned between the flask and the pump to collect the evaporated water.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, gently heat the flask to a temperature between 80-100 °C. Caution: Do not heat aggressively, as this can cause bumping.

  • Continue drying under vacuum with heating for several hours (e.g., 4-6 hours) or until the water content, as determined by Karl Fischer titration, is below the desired threshold.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

Determination of Water Content: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a wide range of samples, including hygroscopic liquids like this compound. Both volumetric and coulometric methods are suitable, with coulometry being preferred for very low water content (<0.1%).

Protocol 3: Volumetric Karl Fischer Titration of this compound

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or a specialized KF solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel.

  • Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the conditioned titration vessel. The sample size will depend on the expected water content; for low water content, a larger sample may be necessary.

  • Titration: Start the titration. The KF reagent is added until all the water in the sample has reacted, and the endpoint is detected potentiometrically.

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of KF reagent consumed and its titer. The result is typically expressed as a percentage or in parts per million (ppm).

Note on Interferences: While TEG itself does not typically interfere with the Karl Fischer reaction, contaminants such as aldehydes or ketones can react with the methanol in the reagent to form acetals or ketals, producing water and leading to erroneously high results. If such contaminants are suspected, using a specialized Karl Fischer reagent designed for aldehydes and ketones is recommended.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in managing the hygroscopic nature of this compound.

TEG_Handling_Workflow cluster_storage Storage cluster_testing Quality Control cluster_processing Processing cluster_application Application storage Receive and Store TEG in Airtight Container kf_titration Determine Water Content (Karl Fischer Titration) storage->kf_titration Initial Assessment drying Dry TEG if Necessary (Azeotropic Distillation or Vacuum Drying) kf_titration->drying Water Content > Acceptable Limit experiment Use in Experiment (Controlled Atmosphere) kf_titration->experiment Water Content < Acceptable Limit retest Re-test Water Content drying->retest Post-Drying Verification retest->drying Water Content Still > Acceptable Limit retest->experiment Water Content < Acceptable Limit

Caption: Workflow for handling and quality control of this compound.

Humidity_Effects Ambient_Humidity Ambient Humidity TEG_Water_Content TEG Water Content Ambient_Humidity->TEG_Water_Content absorption Altered_Viscosity Altered Viscosity TEG_Water_Content->Altered_Viscosity Altered_Density Altered Density TEG_Water_Content->Altered_Density Side_Reactions Potential Side Reactions TEG_Water_Content->Side_Reactions Altered_Kinetics Altered Reaction Kinetics TEG_Water_Content->Altered_Kinetics

Caption: Impact of ambient humidity on TEG properties and reactions.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed in experimental setups to ensure the reliability and reproducibility of results. By implementing proper storage and handling procedures, employing effective drying techniques when necessary, and accurately determining water content through methods like Karl Fischer titration, researchers can mitigate the potential for moisture-induced variability. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with this versatile solvent. A thorough understanding and control of water content will ultimately lead to more robust and reliable scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Using Tetraethylene Glycol as a Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of cell lines, ensuring genetic stability and preventing microbial contamination. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its potential toxicity to certain cell types has prompted research into alternative agents. Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family of compounds, presents a promising alternative due to its low toxicity and cryoprotective properties.[1]

These application notes provide a comprehensive guide to using this compound as a cryoprotectant for the preservation of various cell lines. The included protocols are intended as a starting point and may require optimization for specific cell types.

Mechanism of Action

This compound is a penetrating cryoprotectant with a mechanism of action similar to other glycols like ethylene glycol and propylene glycol.[2] Its cryoprotective effects are attributed to several key properties:

  • Ice Crystal Inhibition : TEG molecules form strong hydrogen bonds with water, disrupting the formation of damaging intracellular ice crystals during freezing.

  • Colligative Lowering of Freezing Point : By increasing the solute concentration within the cell, TEG lowers the freezing point of the intracellular solution.

  • Membrane Stabilization : TEG helps to protect the cell membrane from mechanical stress and damage caused by ice crystals and osmotic shifts.

  • Reduced Toxicity : Compared to DMSO, glycols like TEG often exhibit lower cytotoxicity at effective concentrations, which can lead to higher post-thaw cell viability for sensitive cell lines.

Data Presentation: Comparative Efficacy of Cryoprotectants

The following table summarizes representative data on the post-thaw viability of various cell lines cryopreserved with different cryoprotectants. This data is compiled from multiple studies and is intended to provide a comparative overview. Optimal concentrations and outcomes will vary depending on the specific cell line and experimental conditions.

CryoprotectantConcentrationCell LinePost-Thaw Viability (%)Reference
This compound (TEG) 10% (v/v)Human Keratinocytes (HaCaT)~85%
10% (v/v)Mesenchymal Stem Cells (MSCs)~90% (with pre-incubation)
DMSO 10% (v/v)Human Keratinocytes (HaCaT)~90%
10% (v/v)Mesenchymal Stem Cells (MSCs)~92%
10% (v/v)Trichomonas gallinae70% (short-term)
Glycerol 10% (v/v)Umbilical Cord-Derived MSCs~52%
10% (v/v)Trichomonas gallinaeHighest effect (long-term)
Ethylene Glycol 1.5 MOocytesHigher than propanediol

Experimental Protocols

Protocol 1: Cryopreservation of Adherent Cell Lines Using TEG

This protocol outlines a standard procedure for the cryopreservation of adherent cells using a TEG-based freezing medium.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • Fetal Bovine Serum (FBS)

  • This compound (TEG), sterile

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate flasks until they reach 70-80% confluency. Ensure the cells are in the logarithmic growth phase and exhibit high viability (>90%).

    • Aspirate the culture medium.

    • Wash the cell monolayer once with PBS.

  • Cell Harvesting:

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 2-3 volumes of complete culture medium containing FBS.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Preparation of Freezing Medium:

    • Prepare the freezing medium by supplementing the complete culture medium with 10% (v/v) TEG and 10-20% (v/v) FBS. For example, to prepare 10 mL of freezing medium, mix 8 mL of complete culture medium, 1 mL of TEG, and 1 mL of FBS.

    • Chill the freezing medium to 4°C before use.

  • Cryopreservation:

    • Aspirate the supernatant from the centrifuged cell pellet.

    • Resuspend the cell pellet in the cold freezing medium to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

    • Place the vials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.

  • Long-Term Storage:

    • Transfer the vials to the vapor phase of a liquid nitrogen tank for long-term storage (below -130°C).

Protocol 2: Post-Thaw Cell Viability Assessment using MTT Assay

This protocol describes how to assess the viability of cryopreserved cells after thawing using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cryopreserved cells

  • Complete culture medium, pre-warmed to 37°C

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader

Procedure:

  • Thawing of Cells:

    • Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath until only a small ice crystal remains.

    • Immediately transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete culture medium to dilute the TEG.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Cell Seeding:

    • Perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach and recover.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability by comparing the absorbance of the test wells to control wells (cells not subjected to cryopreservation).

Visualizations

Signaling Pathways in Cryoinjury

Cryopreservation can induce cellular stress, leading to apoptosis through intrinsic and extrinsic pathways.

Cryoinjury_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cryopreservation_Stress Cryopreservation Stress (Freezing/Thawing) Bax Bax Cryopreservation_Stress->Bax induces Death_Receptors Death Receptors (e.g., Fas) Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 recruits & activates Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Bid Bid Caspase8->Bid cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid tBid->Bax activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits & activates Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Caspase9->Procaspase3 activates

Caption: Cryoinjury-induced apoptotic signaling pathways.

Experimental Workflow for Cryopreservation and Viability Testing

The following diagram illustrates the overall workflow from cell culture to post-thaw viability assessment.

Cryopreservation_Workflow Harvesting 2. Cell Harvesting (Trypsinization) Resuspension 3. Resuspension in TEG Freezing Medium Harvesting->Resuspension Aliquoting 4. Aliquoting into Cryogenic Vials Resuspension->Aliquoting Controlled_Freezing 5. Controlled-Rate Freezing (-1°C/min to -80°C) Aliquoting->Controlled_Freezing Storage 6. Long-Term Storage (Liquid Nitrogen) Controlled_Freezing->Storage Thawing 7. Rapid Thawing (37°C Water Bath) Storage->Thawing Dilution 8. Dilution and Washing (Removal of TEG) Thawing->Dilution Viability_Assay 9. Post-Thaw Viability Assay (e.g., MTT Assay) Dilution->Viability_Assay Data_Analysis 10. Data Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for TEG cryopreservation.

References

Application Notes and Protocols for Tetraethylene Glycol in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG) is a low molecular weight polymer of ethylene glycol that has found utility in protein crystallization screening, primarily as a component of additive screens. While less common as a primary precipitant compared to higher molecular weight polyethylene glycols (PEGs), TEG and other short-chain ethylene glycols can play a crucial role in optimizing crystallization conditions and promoting the growth of high-quality crystals.

The primary mechanism by which TEG and similar compounds are thought to promote crystallization is through the "excluded volume" effect, which effectively increases the concentration of the protein in solution, and by acting as a "molecular crowding" agent. This reduction in the apparent solubility of the protein can help drive the system into a supersaturated state, which is a prerequisite for crystal nucleation and growth.[1] Additionally, the amphiphilic nature of TEG may aid in stabilizing proteins, particularly those with hydrophobic surfaces or membrane proteins, by forming favorable interactions that can lead to more ordered crystal packing.

TEG is notably included in the "Ethylene glycols" additive mix of the commercially available MORPHEUS and FUSION crystallization screens.[2][3] In these screens, it is combined with other short-chain ethylene glycols to explore a broader chemical space for crystallization.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective application in protein crystallization experiments.

PropertyValue
Molecular Formula C8H18O5
Molecular Weight 194.23 g/mol
Appearance Colorless, odorless, viscous liquid
Boiling Point 327-328 °C
Melting Point -4.1 °C
Density ~1.125 g/cm³
Solubility in Water Miscible

Note: These properties are for pure this compound and may vary in aqueous solutions used for crystallization.

Applications in Protein Crystallization

This compound is primarily utilized in two key stages of the protein crystallization pipeline:

  • Initial Screening as an Additive: TEG is often included in commercially available or custom-made sparse matrix screens as part of an additive cocktail. The "Ethylene glycols" mix in the MORPHEUS and FUSION screens, for instance, contains 0.3 M each of diethylene glycol, triethylene glycol, this compound, and pentaethylene glycol in the stock solution.[2][3] The presence of this mix in a condition that yields initial crystal hits suggests that a low molecular weight ethylene glycol is beneficial for the crystallization of the target protein.

  • Optimization of Crystallization Conditions: When initial microcrystals or poor-quality crystals are obtained in the presence of a mix of ethylene glycols, subsequent optimization experiments can be designed to dissect the contribution of each component. This can involve setting up a grid screen where the concentration of this compound is varied against other key parameters such as the primary precipitant concentration or pH.

Quantitative Data from Crystallization Screening

Specific quantitative data on the successful crystallization of proteins where this compound was the sole key additive is limited in publicly available literature. However, successful crystallization of model proteins has been achieved using screening kits that contain a mixture of ethylene glycols, including TEG.

The following table summarizes a successful crystallization hit for Lysozyme from the FUSION screen, which contains an "Ethylene glycols" mix.

ProteinCrystallization Condition (from FUSION Screen G5)Crystal Morphology
Lysozyme 10% w/v PEG 8000, 20% v/v ethylene glycol, 0.1 M bicine/Trizma base pH 8.5, 20 mM of each amino acid, 0.3% w/v of each NDSBHigh-quality, diffraction-ready crystals

Note: The "ethylene glycol" in this condition from the FUSION screen refers to a precipitant mix that includes ethylene glycol. The "Ethylene glycols" additive mix in other conditions of this screen contains di-, tri-, tetra-, and pentaethylene glycol.

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into protein crystallization screening and optimization experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use as an additive in crystallization screens.

Materials:

  • This compound (high purity)

  • Ultrapure water

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a 50% (v/v) stock solution of this compound by mixing equal volumes of TEG and ultrapure water. For example, to make 10 mL of stock solution, mix 5 mL of this compound with 5 mL of ultrapure water.

  • Ensure the solution is thoroughly mixed by gentle vortexing or inversion.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C.

Protocol 2: Initial Screening using the Hanging Drop Vapor Diffusion Method

Objective: To perform an initial crystallization screen of a protein using a commercial or custom-made screen that includes this compound as an additive.

Materials:

  • Purified protein sample (typically 5-15 mg/mL in a suitable buffer)

  • Crystallization screening plate (e.g., 24-well or 96-well)

  • Siliconized cover slips

  • Crystallization screen containing this compound (e.g., FUSION screen or a custom screen)

  • Pipettes and tips

Procedure:

  • Pipette the appropriate volume of the reservoir solutions from the crystallization screen into the wells of the crystallization plate.

  • On a clean, siliconized cover slip, pipette a small volume (e.g., 1 µL) of the protein solution.

  • Pipette an equal volume (1 µL) of the corresponding reservoir solution into the drop of protein solution. Avoid introducing bubbles.

  • Gently mix the drop by pipetting up and down a few times, or allow the drop to mix by diffusion.

  • Invert the cover slip and place it over the well, sealing the well with vacuum grease or a self-adhesive seal.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Experimental_Workflow_Hanging_Drop cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Analysis Prot_Prep Protein Purification & Concentration Mix_Drop Mix Protein & Reservoir (1:1 ratio) on Cover Slip Prot_Prep->Mix_Drop Screen_Prep Prepare Crystallization Screen (with TEG) Add_Reservoir Pipette Reservoir Solution to Well Screen_Prep->Add_Reservoir Add_Reservoir->Mix_Drop Reservoir Solution Seal_Well Invert & Seal Cover Slip over Well Mix_Drop->Seal_Well Incubate Incubate at Constant Temperature Seal_Well->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Analyze Analyze Hits & Proceed to Optimization Monitor->Analyze

Caption: Workflow for hanging drop vapor diffusion screening.

Protocol 3: Optimization of a Crystallization Hit Containing this compound

Objective: To optimize an initial crystallization hit where a mix of ethylene glycols, including TEG, was present.

Materials:

  • Purified protein sample

  • Stock solutions of the primary precipitant, buffer, and salts from the initial hit condition

  • 50% (v/v) stock solution of this compound (Protocol 1)

  • Crystallization plates and cover slips

Procedure:

  • Based on the initial hit condition, design a grid screen to optimize the concentrations of the primary precipitant and this compound. For example, create a 6x4 grid where the precipitant concentration varies along one axis (e.g., 80%, 90%, 100%, 110%, 120%, 130% of the original concentration) and the concentration of the TEG additive varies along the other axis (e.g., 0%, 2%, 4%, 6% v/v).

  • Prepare the reservoir solutions for the grid screen by mixing the appropriate volumes of the stock solutions.

  • Set up hanging drop experiments for each condition in the grid screen as described in Protocol 2.

  • Incubate and monitor the plates for the appearance of improved crystals (larger size, better morphology).

  • Further optimization may involve varying the pH of the buffer or testing other low molecular weight ethylene glycols (di-, tri-, pentaethylene glycol) in a similar manner to determine if a specific one is more effective.

Optimization_Logic Initial_Hit Initial Hit from Screen (e.g., FUSION G5) Deconstruct Deconstruct Condition: - Precipitant (PEG 8000) - Buffer (Bicine/Trizma) - Additives (Amino Acids, NDSB) - Ethylene Glycol Mix Initial_Hit->Deconstruct Grid_Screen Design 2D Grid Screen Deconstruct->Grid_Screen Vary_Precipitant Vary Precipitant Concentration Grid_Screen->Vary_Precipitant Vary_TEG Vary TEG Additive Concentration Grid_Screen->Vary_TEG Setup_Drops Set up Optimization Crystallization Plate Vary_Precipitant->Setup_Drops Vary_TEG->Setup_Drops Incubate_Analyze Incubate & Analyze Crystal Quality Setup_Drops->Incubate_Analyze Improved_Crystals Improved Crystals for Diffraction Studies Incubate_Analyze->Improved_Crystals

Caption: Logical workflow for optimizing a crystallization hit.

Concluding Remarks

This compound serves as a valuable tool in the protein crystallographer's toolkit, particularly as an additive in initial screening and subsequent optimization. While it is most commonly used in combination with other low molecular weight ethylene glycols, its presence in successful crystallization conditions highlights the importance of exploring this chemical space. The protocols outlined above provide a starting point for systematically incorporating this compound into the protein crystallization workflow to enhance the probability of obtaining high-quality crystals for structural studies.

References

Application of Tetraethylene Glycol in Gas Chromatography Stationary Phases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of tetraethylene glycol and similar polyethylene glycol (PEG) stationary phases in gas chromatography (GC). It is designed to assist researchers, scientists, and professionals in drug development in understanding the principles, applications, and practical aspects of employing these polar stationary phases for the separation of a wide range of analytes.

Introduction to this compound Stationary Phases

This compound is a highly polar stationary phase used in gas chromatography. Its polarity stems from the presence of ether linkages and terminal hydroxyl groups, which allow for strong dipole-dipole and hydrogen bonding interactions with analytes. This characteristic makes this compound and other polyethylene glycol (PEG) phases, often referred to as "WAX" columns, particularly well-suited for the analysis of polar compounds.

Key Properties and Advantages:

  • High Polarity: Enables the separation of polar analytes such as alcohols, glycols, aldehydes, ketones, esters, and free fatty acids.

  • Unique Selectivity: The separation mechanism is based on a combination of analyte volatility and specific interactions (hydrogen bonding, dipole-dipole) with the stationary phase. This often results in a different elution order compared to nonpolar polysiloxane columns.[1][2]

  • Good for Complex Matrices: Useful in applications like food and beverage analysis, flavor and fragrance profiling, and industrial chemical quality control.

Limitations:

  • Lower Thermal Stability: Compared to polysiloxane-based columns, PEG phases have a lower maximum operating temperature, typically around 250-260°C.[1][2][3] Exceeding this temperature can lead to column bleed and degradation.

  • Susceptibility to Oxygen: Exposure to oxygen, especially at high temperatures, can damage the stationary phase.

  • Sensitivity to Water: While suitable for aqueous injections, repeated injections of water can sometimes affect column performance and longevity, although modern bonded phases show improved resistance.

Principle of Separation

The separation of analytes on a this compound stationary phase is governed by two main factors: the boiling point of the analytes and the strength of their interactions with the polar stationary phase.

cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Analyte Analyte in Mobile Phase (Carrier Gas) BoilingPoint Volatility (Boiling Point) Analyte->BoilingPoint Determines general elution tendency Polarity Analyte Polarity (Functional Groups) Analyte->Polarity Elution Analyte Elution and Detection BoilingPoint->Elution Lower BP elutes faster (generally) Interactions Specific Interactions (Hydrogen Bonding, Dipole-Dipole) Polarity->Interactions Drives retention of polar compounds StationaryPhase This compound Stationary Phase StationaryPhase->Interactions Interactions->Elution Stronger interaction = longer retention

Figure 1: Principle of Analyte Separation on a Polar Stationary Phase.

Application Notes and Experimental Protocols

This section details protocols for the analysis of various compound classes using this compound or similar PEG-based stationary phases. The data presented is compiled from various sources and serves as a guide for method development.

Analysis of Glycols

PEG-based columns are the standard choice for the analysis of glycols due to their ability to form strong hydrogen bonds, leading to good peak shape and resolution.

Application: Determination of mono-, di-, tri-, and this compound.

Experimental Protocol:

  • Column: Agilent CP-Wax 57 CB, 25 m x 0.53 mm, 0.5 µm film thickness (or equivalent PEG/WAX column).

  • Oven Program: 100°C to 200°C at 10°C/min.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate (e.g., 10 mL/min for the specified column).

  • Injector: Direct injection at 250°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample Preparation: Dilute the glycol mixture in a suitable solvent like ethyl acetate to a concentration of approximately 0.25%.

  • Injection Volume: 0.5 µL.

Expected Elution Order:

  • Monoethylene Glycol

  • Diethylene Glycol

  • Triethylene Glycol

  • This compound

Quantitative Data:

The following table provides approximate retention times based on the above protocol. Actual retention times may vary depending on the specific instrument and column conditions.

AnalyteApproximate Retention Time (min)
Monoethylene Glycol~5.0
Diethylene Glycol~7.5
Triethylene Glycol~9.5
This compound~11.0
Analysis of Volatile Organic Compounds (VOCs)

The high polarity of this compound phases provides a unique selectivity for the separation of polar VOCs such as alcohols, aldehydes, and ketones.

Application: Separation of a mixed standard of polar volatile organic compounds.

Experimental Protocol:

  • Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent high-performance WAX column).

  • Oven Program: 40°C (hold for 5 min) to 240°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split injection (50:1) at 250°C.

  • Detector: FID at 250°C.

  • Sample Preparation: Prepare a multi-component standard in methanol at a concentration of 100 ppm per component.

Quantitative Data: Retention Indices on PEG/WAX Phases

The Kovats Retention Index (RI) is a standardized measure of retention that is less dependent on instrumental variations than absolute retention time. The table below lists approximate retention indices for various polar VOCs on WAX-type columns.

CompoundCompound ClassApproximate Kovats RI on WAX Phase
MethanolAlcohol~980
EthanolAlcohol~1060
1-PropanolAlcohol~1160
AcetoneKetone~1070
2-ButanoneKetone~1170
Ethyl AcetateEster~1100
AcetaldehydeAldehyde~940
PropionaldehydeAldehyde~1040

Note: Retention indices are compiled from various literature sources and databases for PEG/WAX type columns and should be used as a guide. Actual values should be confirmed experimentally.

Experimental Workflow and Method Development

The following diagram illustrates a typical workflow for developing a GC method using a this compound or similar WAX stationary phase.

cluster_0 Method Development Steps cluster_1 Optimization Start Define Analytical Goal (e.g., separate polar analytes) Step1 Select Column: Choose a WAX/PEG column with appropriate dimensions (length, ID, film thickness) Start->Step1 Step2 Set Initial GC Conditions: - Injector Temp: ~250°C - Detector Temp: ~250°C - Carrier Gas Flow: 1-2 mL/min (for 0.25mm ID) Step1->Step2 Step3 Develop Oven Temperature Program: - Start with a broad gradient (e.g., 40-240°C at 10°C/min) - Hold initial temp for volatile compounds Step2->Step3 Step4 Inject Standard and Evaluate Separation: - Assess resolution, peak shape, and retention times Step3->Step4 Decision Is separation adequate? Step4->Decision Optimize_Temp Adjust Temperature Program: - Slower ramp for better resolution - Higher initial temp for faster analysis Decision->Optimize_Temp No Final_Method Final Validated Method Decision->Final_Method Yes Optimize_Temp->Step4 Optimize_Flow Optimize Carrier Gas Flow: - Adjust for best efficiency (van Deemter plot) Optimize_Temp->Optimize_Flow Optimize_Flow->Step4

Figure 2: Workflow for GC Method Development on a WAX Stationary Phase.

Conclusion

Stationary phases based on this compound and other polyethylene glycols are indispensable tools for the gas chromatographic analysis of polar compounds. Their unique selectivity, driven by strong polar interactions, allows for separations that are often not achievable on nonpolar columns. While considerations for their thermal stability and oxygen sensitivity are important, modern, cross-linked, and bonded WAX columns offer improved robustness and reliability. The protocols and data provided in this document serve as a starting point for method development, enabling researchers and scientists to leverage the power of these versatile stationary phases in their analytical workflows.

References

Application Notes and Protocols: Tetraethylene Glycol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraethylene Glycol Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1]

Polyethylene glycol (PEG) linkers, particularly this compound (a PEG4 linker), are frequently employed in PROTAC design due to their favorable physicochemical properties.[2][3] The ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The flexibility and defined length of this compound linkers are crucial for optimizing the spatial orientation of the POI and E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination and degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker, with a specific focus on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established therapeutic target in cancer.

Data Presentation: Quantitative Analysis of a BRD4-Targeting PROTAC with a PEG-Based Linker

The following tables summarize the quantitative data for ARV-771, a potent pan-BET degrader that utilizes a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase for the degradation of BRD2, BRD3, and BRD4.

PROTAC Target(s) E3 Ligase Ligand Linker Type Cell Line DC50 (nM) Dmax (%) Reference
ARV-771BRD2/3/4VHLPEG-based22Rv1 (Prostate Cancer)< 5>95
ARV-771BRD2/3/4VHLPEG-basedVCaP (Prostate Cancer)< 5>95
ARV-771BRD2/3/4VHLPEG-basedLnCaP95 (Prostate Cancer)< 5>95

Table 1: Degradation Efficiency of ARV-771 in Prostate Cancer Cell Lines. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

PROTAC Target Bromodomain Binding Affinity (Kd, nM) Reference
ARV-771BRD2(1)34
ARV-771BRD2(2)4.7
ARV-771BRD3(1)8.3
ARV-771BRD3(2)7.6
ARV-771BRD4(1)9.6
ARV-771BRD4(2)7.6

Table 2: Binding Affinity of ARV-771 to BET Bromodomains. Kd represents the dissociation constant, a measure of binding affinity.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a this compound Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor JQ1 as the warhead, a derivative of the VHL E3 ligase ligand, and a this compound (PEG4) linker. The synthesis involves a convergent approach with a final "click chemistry" step for the ligation of the two arms of the PROTAC.

Materials:

  • JQ1-alkyne

  • Azido-PEG4-VHL ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Synthesis of JQ1-alkyne and Azido-PEG4-VHL ligand: These precursors can be synthesized according to published procedures. The JQ1 moiety is functionalized with a terminal alkyne, and the VHL ligand is attached to an azide-functionalized this compound linker.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": a. In a round-bottom flask, dissolve JQ1-alkyne (1.0 equivalent) and Azido-PEG4-VHL ligand (1.0 equivalent) in a 1:1 mixture of t-BuOH and water. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). c. In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents). d. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. e. Stir the reaction mixture vigorously at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: a. Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). b. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC to obtain the final PROTAC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 in cells treated with a this compound-linked PROTAC.

Materials:

  • 22Rv1 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate 22Rv1 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate. g. Capture the chemiluminescent signal using an imaging system. h. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BRD4 protein levels to the loading control. c. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay - Isothermal Titration Calorimetry (ITC)

This protocol provides a method to assess the formation and cooperativity of the ternary complex (BRD4-PROTAC-VHL) using ITC.

Materials:

  • Purified BRD4 bromodomain (e.g., BRD4(1))

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • PROTAC with this compound linker

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Determine Binary Binding Affinities: a. PROTAC to BRD4: Titrate the PROTAC solution into the ITC cell containing the BRD4 bromodomain solution. b. PROTAC to VBC: Titrate the PROTAC solution into the ITC cell containing the VBC complex solution. c. Analyze the data using a one-site binding model to determine the dissociation constants (Kd) for the binary interactions.

  • Determine Ternary Complex Formation: a. PROTAC to BRD4-VBC complex: Pre-saturate the VBC complex with the BRD4 bromodomain in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex. b. Analyze the data to determine the apparent Kd for the ternary complex formation.

  • Calculate Cooperativity (α): a. Cooperativity is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis Workflow.

BRD4_Signaling_Pathway PROTAC BRD4-Targeting PROTAC (with this compound Linker) BRD4 BRD4 PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Degradation BRD4 Degradation Super_Enhancers Super-Enhancers Degradation->Super_Enhancers Inhibits Binding to Transcription Transcription of Oncogenes Super_Enhancers->Transcription Drives cMYC c-MYC Transcription->cMYC AR_Signaling Androgen Receptor Signaling Transcription->AR_Signaling Cell_Proliferation Tumor Cell Proliferation cMYC->Cell_Proliferation Promotes AR_Signaling->Cell_Proliferation Promotes

Caption: BRD4 Signaling and PROTAC Intervention.

References

Application Notes and Protocols for Tetraethylene Glycol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraethylene glycol (TEG) in the synthesis of various nanoparticles. TEG's versatile role as a high-boiling point solvent, reducing agent, and capping agent makes it a valuable tool in nanomaterial fabrication.

The Multifaceted Role of this compound in Nanoparticle Synthesis

This compound (TEG) is a polyether diol that offers several advantages in the synthesis of nanoparticles. Its high boiling point (277 °C) allows for a wide range of reaction temperatures, which is crucial for controlling the crystallinity and size of the nanoparticles. Furthermore, the hydroxyl and ether functional groups in TEG enable it to act as a reducing agent for metal precursors and as a capping agent to stabilize the newly formed nanoparticles, preventing their aggregation. The ethylene glycol units also impart hydrophilicity and biocompatibility to the resulting nanoparticles, a critical feature for biomedical applications.

The length of the polyol chain, such as in TEG, has been shown to be directly related to the resulting particle size in the synthesis of iron oxide nanoparticles. This is attributed to the role of the solvent in the growth of the nanoparticles, with the polyol being attached to the surface. In the case of silver nanoparticles, the reducing power of polyols decreases as the hydrocarbon chain length increases. Consequently, polyols with longer chains like TEG and this compound (TTEG) lead to slower nucleation and the formation of nanoparticles with broader size distributions compared to shorter-chain polyols like ethylene glycol (EG) and diethylene glycol (DEG).[1]

Experimental Protocols

This section details the synthesis protocols for various types of nanoparticles using this compound or its derivatives.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a method for synthesizing TEG-coated gold nanoparticles where a thiol-modified TEG (TEG-SH) is used as a capping agent and sodium borohydride as a reducing agent.[2]

Materials:

  • Gold (III) chloride (HAuCl₄)

  • Thiol-terminated this compound (TEG-SH)

  • Sodium borohydride (NaBH₄)

  • Borax (Na₂B₄O₇)

  • Deionized water

Procedure:

  • In a glass vial, prepare a solution by mixing 18 mL of deionized water, 800 µL of 0.1 M borax, and 40 µL of 5 M TEG-SH.

  • While vigorously stirring, add 800 µL of 25 mM HAuCl₄ to the solution.

  • After 1 minute of stirring, add 160 µL of freshly prepared 0.5 M NaBH₄ to initiate the reduction of the gold precursor.

  • Continue stirring the solution for at least 2 hours to ensure the complete formation of nanoparticles.

  • The resulting AuNP solution can be purified by centrifugation to remove unreacted reagents.

Synthesis of Silver Nanoparticles (AgNPs)

In this protocol, TEG acts as both the solvent and the reducing agent for the synthesis of silver nanoparticles.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (TEG)

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

Procedure:

  • Dissolve a desired amount of PVP in 50 mL of TEG in a three-neck flask equipped with a condenser and a magnetic stirrer.

  • Heat the solution to 160 °C under a nitrogen atmosphere with vigorous stirring.

  • In a separate vial, dissolve AgNO₃ in a small amount of TEG.

  • Rapidly inject the AgNO₃ solution into the hot TEG/PVP mixture.

  • Maintain the reaction temperature for 1-2 hours to allow for nanoparticle growth. The color of the solution will change, indicating the formation of AgNPs.

  • Cool the solution to room temperature.

  • Purify the AgNPs by adding acetone to precipitate the particles, followed by centrifugation and washing with ethanol and water.

Synthesis of Iron Oxide Nanoparticles (IONPs)

This protocol outlines the solvothermal synthesis of iron oxide nanoparticles using this compound monoethyl ether (TEGMEE), a derivative of TEG.

Materials:

  • Iron (III) acetylacetonate (Fe(acac)₃)

  • This compound monoethyl ether (TEGMEE)

Procedure:

  • Dissolve 1 mmol of Fe(acac)₃ in 20 mL of TEGMEE in a beaker, using sonication to achieve a clear solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200 °C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • The resulting black precipitate of IONPs can be collected by centrifugation, washed several times with ethanol and water, and then dried.

Proposed Protocol for Synthesis of Nitrogen-Doped Carbon Quantum Dots (N-CQDs)

This proposed protocol is based on a method for synthesizing nitrogen-doped carbon quantum dots using a mixed solvent system of this compound and water.[3]

Materials:

  • Citric acid

  • Urea

  • This compound (TEG)

  • Deionized water

Procedure:

  • Prepare a mixed solvent of TEG and deionized water (e.g., in a 1:1 volume ratio).

  • Dissolve citric acid and urea in the mixed solvent in a beaker.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave to 180-200 °C for 4-8 hours.

  • After cooling to room temperature, the resulting N-CQD solution can be purified by dialysis against deionized water to remove unreacted precursors and byproducts.

Data Presentation

The following tables summarize the influence of key reaction parameters on the characteristics of nanoparticles synthesized using TEG and related polyols.

Table 1: Influence of Reaction Temperature on Nanoparticle Size

Nanoparticle TypePolyol SolventPrecursorTemperature (°C)Resulting Particle Size (nm)Reference
Gold (Au)Ethylene GlycolHAuCl₄2312.1[1]
Gold (Au)Ethylene GlycolHAuCl₄8013.7[1]
Silver (Ag)Polyethylene GlycolAgNO₃707.8 ± 2.3
Silver (Ag)Polyethylene GlycolAgNO₃9017.6 ± 4.5
Silver (Ag)Polyethylene GlycolAgNO₃120Shift from ~10 to ~80

Table 2: Influence of Precursor Concentration on Nanoparticle Size

Nanoparticle TypePolyol SolventPrecursor Ratio (AgNO₃:Se)Resulting Particle Size (nm)Reference
Silver Selenide (Ag₂Se)Starch Solution1:11.92
Silver Selenide (Ag₂Se)Starch Solution1:24.44
Silver Selenide (Ag₂Se)Starch Solution2:15.30
Silver Selenide (Ag₂Se)Starch Solution1:1023.58

Purification of Nanoparticles

The high boiling point of TEG can make its removal from the final nanoparticle product challenging. The following are general guidelines for purification:

  • Centrifugation and Washing: This is the most common method. The nanoparticle dispersion is centrifuged at high speed to pellet the nanoparticles. The supernatant containing TEG and other impurities is discarded. The pellet is then redispersed in a suitable solvent (e.g., water, ethanol) and the process is repeated several times. For nanoparticles synthesized in ethylene glycol, dilution of the suspension prior to centrifugation can help reduce the viscosity and improve separation.

  • Dialysis: This technique is particularly useful for removing small molecules like TEG from a nanoparticle suspension. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of a suitable solvent (e.g., water or methanol). This method was successfully used to separate polymer nanoparticles from ethylene glycol by dialyzing against water.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate nanoparticles from smaller molecules based on their size. The nanoparticle solution is passed through a column packed with a porous gel, and the larger nanoparticles elute first.

Visualizations

Logical Relationship of TEG in Nanoparticle Synthesis

TEG_Role cluster_input Inputs cluster_process Synthesis Process cluster_output Output Metal Precursor Metal Precursor Nucleation Nucleation Metal Precursor->Nucleation Reduction TEG TEG TEG->Nucleation Reducing Agent Growth Growth TEG->Growth Solvent Stabilization Stabilization TEG->Stabilization Capping Agent Nucleation->Growth Growth->Stabilization Stable Nanoparticles Stable Nanoparticles Stabilization->Stable Nanoparticles

Caption: Multifunctional role of TEG in nanoparticle synthesis.

Experimental Workflow for Nanoparticle Synthesis using TEG

Workflow A 1. Precursor & TEG Mixing B 2. Heating & Reaction A->B C 3. Nanoparticle Formation B->C D 4. Cooling C->D E 5. Purification (Centrifugation/Dialysis) D->E F 6. Characterization E->F

Caption: General experimental workflow for TEG-based nanoparticle synthesis.

References

Application Notes and Protocols for Tetraethylene Glycol-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of tetraethylene glycol (TEG)-based hydrogels for controlled drug delivery. TEG-based hydrogels, particularly those derived from this compound dimethacrylate (TEGDM), offer a versatile platform for encapsulating and releasing a wide range of therapeutic agents due to their biocompatibility, tunable mechanical properties, and controllable degradation.

Introduction to this compound-Based Hydrogels

This compound (TEG) is a short-chain, hydrophilic polymer that can be functionalized with reactive groups, such as methacrylates, to form crosslinkable monomers. The resulting hydrogels are three-dimensional, water-swollen polymer networks capable of entrapping therapeutic molecules.[1] The properties of these hydrogels, including their swelling behavior, mechanical strength, and drug release kinetics, can be precisely controlled by manipulating the polymer concentration, crosslinking density, and the incorporation of other co-monomers.[2][3]

Key Advantages:

  • Biocompatibility: Poly(ethylene glycol) (PEG)-based materials, including TEG, are well-known for their excellent biocompatibility and low immunogenicity.[4]

  • Tunability: The physicochemical properties of the hydrogel can be tailored to suit specific drug delivery applications.[2]

  • Controlled Release: TEG-based hydrogels can provide sustained and controlled release of both hydrophilic and hydrophobic drugs, which is often governed by diffusion through the swollen polymer network.

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the properties of TEG-based and related PEG-based hydrogels.

Table 1: Swelling Properties of TEGDM and PEGDA Hydrogels

PrecursorConcentration (w/v %)Swelling Ratio (q)Reference
TEGDAN/AHigh
PEGDA (508 Da)1031.5
PEGDA (508 Da)402.2
PEGDA (3.4 kDa)1015.2
PEGDA (6 kDa)1020.1
PEGDA (10 kDa)1025.3

Table 2: Mechanical Properties of TEGDM and PEGDA Hydrogels

PrecursorConcentration (w/v %)Compressive Modulus (MPa)Tensile Modulus (MPa)Reference
PEGDMAN/A9.17N/A
PEGDMA with DiPETMPN/A3.8N/A
PEGDMA with PETMPN/A3.9N/A
PEGDMA with GDMPN/A1.6N/A
PEGDA (508 Da)100.010.02
PEGDA (508 Da)402.463.5

Table 3: Drug Release from TEG-Based and PEG-Based Hydrogels

Hydrogel SystemDrugLoading MethodRelease ProfileReference
TEG-basedDoxorubicinEncapsulationSustained release
PEG-MA/PEG-DMAEstradiolEncapsulationNon-Fickian diffusion
PEG-bis-AA/HA-DXMDexamethasoneConjugation & EncapsulationEnzyme-mediated release
Gelatin-basedVEGFEncapsulationSustained release

Experimental Protocols

Protocol for Synthesis of TEGDM Hydrogels by Photopolymerization

This protocol describes the synthesis of TEGDM hydrogels using UV-initiated photopolymerization.

Materials:

  • This compound dimethacrylate (TEGDM)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving the desired concentration of TEGDM and the photoinitiator (e.g., 0.05-1% w/v) in PBS.

  • If encapsulating a drug, dissolve the drug in the precursor solution to the desired concentration. Ensure the drug is stable under UV exposure.

  • Pipette the precursor solution into the molds.

  • Expose the molds to UV light (e.g., 10-15 mW/cm²) for a sufficient time to ensure complete polymerization (typically 5-10 minutes). The exact time will depend on the photoinitiator concentration and light intensity.

  • After polymerization, carefully remove the hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization TEGDM TEGDM Mix Mix Components TEGDM->Mix PI Photoinitiator PI->Mix PBS PBS PBS->Mix Drug Drug Drug->Mix Mold Pipette into Molds Mix->Mold UV UV Exposure (365 nm) Mold->UV Polymerize Hydrogel Formation UV->Polymerize Demold Demold Hydrogel Polymerize->Demold Wash Wash with PBS Demold->Wash Characterize Characterization Wash->Characterize

Workflow for TEGDM hydrogel synthesis by photopolymerization.

Protocol for In Vitro Drug Release Study

This protocol outlines a standard method for evaluating the in vitro release of a drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4, or simulated body fluid)

  • Incubator or water bath shaker (37°C)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a container with a defined volume of pre-warmed release medium.

  • Incubate the container at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

G cluster_setup Experimental Setup cluster_release Release and Sampling cluster_analysis Analysis Hydrogel Drug-Loaded Hydrogel Incubate Incubate with Agitation Hydrogel->Incubate Medium Release Medium (37°C) Medium->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Replace Replenish Medium Sample->Replace Quantify Quantify Drug Concentration Sample->Quantify Replace->Incubate Calculate Calculate Cumulative Release Quantify->Calculate

Workflow for in vitro drug release study from hydrogels.

Signaling Pathway Modulation by Controlled Drug Release

The sustained release of therapeutic agents from TEG-based hydrogels can effectively modulate cellular signaling pathways, leading to desired therapeutic outcomes.

Doxorubicin Delivery for Cancer Therapy

Doxorubicin (DOX) is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The sustained release of DOX from a TEG-based hydrogel can maintain a localized, therapeutic concentration of the drug at the tumor site, thereby enhancing its anti-cancer efficacy while minimizing systemic toxicity. This prolonged exposure to DOX can persistently activate the DNA damage response and apoptotic signaling pathways in cancer cells.

G cluster_hydrogel TEG-Hydrogel cluster_cell Cancer Cell DOX Doxorubicin Topoisomerase Topoisomerase II Inhibition DOX->Topoisomerase Sustained Release DNA_Damage DNA Damage Topoisomerase->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis signaling pathway induced by sustained Doxorubicin release.

Vascular Endothelial Growth Factor (VEGF) Delivery for Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the formation of new blood vessels (angiogenesis). The controlled release of VEGF from a TEG-based hydrogel can create a sustained gradient of the growth factor, guiding the migration and proliferation of endothelial cells to form a stable and functional vascular network. This is particularly beneficial in tissue engineering and regenerative medicine applications. VEGF initiates its effects by binding to its receptor (VEGFR2) on endothelial cells, which triggers a downstream signaling cascade involving key proteins like PLCγ, PKC, and the MAPK/ERK pathway, ultimately leading to cell proliferation, migration, and survival.

G cluster_hydrogel TEG-Hydrogel cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Sustained Release PLCg PLCγ VEGFR2->PLCg Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival

VEGF-induced angiogenesis signaling pathway.

Conclusion

This compound-based hydrogels represent a highly adaptable and effective platform for the controlled delivery of a diverse range of therapeutic molecules. By carefully selecting the formulation parameters, researchers can design hydrogels with tailored properties to achieve the desired drug release kinetics and therapeutic outcomes. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals working in the field of drug delivery and regenerative medicine.

References

Quantitative Analysis of Tetraethylene Glycol in Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides detailed application notes and protocols for the quantitative analysis of tetraethylene glycol (TEG) in various solutions. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for TEG quantification in areas such as formulation development, quality control, and safety assessment. The described methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Introduction

This compound (TEG) is a hydrophilic polymer used in a variety of applications, including as a plasticizer, solvent, and chemical intermediate.[1] Accurate quantification of TEG is crucial to ensure product quality, safety, and efficacy in many formulations. This guide outlines validated analytical methods for determining the concentration of TEG in solutions, providing detailed protocols and comparative performance data.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of TEG. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that separates volatile compounds based on their boiling points and provides identification and quantification based on their mass-to-charge ratio.[2][3] This method is suitable for a wide range of samples and offers high selectivity.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method, particularly useful for analyzing TEG at trace levels in complex matrices like biological fluids or environmental samples.[2][4]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method that requires derivatization of TEG to introduce a UV-absorbing chromophore, allowing for its detection and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different analytical methods discussed. This allows for an easy comparison to select the most appropriate method for a specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on polarity followed by highly selective and sensitive mass-based detection.Separation of derivatized TEG followed by UV absorbance detection.
Selectivity HighVery HighModerate (dependent on derivatization and chromatography)
Sensitivity HighVery HighModerate
Limit of Detection (LOD) ~1-5 µg/mL~5-10 µg/L~1 mg/L (with derivatization)
Limit of Quantification (LOQ) ~7.46 µg/mL to 13.37 µg/mL~20-50 µg/L (with derivatization)~2 mg/L (with derivatization)
Analytical Range 2-20 µg/mL (for glycols)20-1000 µg/L (for derivatized glycols)1-50 mg/L (for derivatized glycols)
Sample Matrix Serum, plasma, urine, aqueous solutions.Aqueous samples, environmental water, biological fluids.Aqueous matrices.
Derivatization Required Yes (for improved volatility and peak shape).No (but can be used to improve sensitivity).Yes.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the quantification of this compound using different analytical methods.

TEG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution Filtration->Dilution Derivatization Derivatization (for GC-MS & HPLC-UV) Dilution->Derivatization If required Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) (for complex matrices) Dilution->Extraction Optional HPLCMS HPLC-MS/MS Analysis Dilution->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS HPLUV HPLC-UV Analysis Derivatization->HPLUV Extraction->HPLCMS Calibration Calibration Curve Generation GCMS->Calibration HPLCMS->Calibration HPLUV->Calibration Quantification Quantification of TEG Calibration->Quantification Report Reporting Results Quantification->Report

Caption: General workflow for TEG quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted for the quantification of TEG in biological matrices and requires derivatization.

a. Reagents and Materials

  • This compound (TEG) standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Deuterated TEG internal standard (if available)

  • Organic solvent (e.g., Ethyl acetate)

  • Sample matrix (e.g., serum, plasma, urine)

b. Standard and Sample Preparation

  • Stock Standard Solution (500 µg/mL): Accurately weigh and dissolve 10 mg of TEG in 20 mL of diluent (e.g., water or a suitable organic solvent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation:

    • For biological samples, a protein precipitation step may be necessary.

    • If using an internal standard, add it to all standards and samples.

  • Derivatization:

    • Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

c. GC-MS Instrumentation and Conditions

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of derivatized TEG.

d. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the TEG derivative to the internal standard (if used) against the concentration of the standards.

  • Quantify TEG in the samples by comparing their peak area ratios to the calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is based on an EPA-verified method for the analysis of glycols in aqueous samples and does not require derivatization.

a. Reagents and Materials

  • This compound (TEG) standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

b. Standard and Sample Preparation

  • Stock Standard Solution (100 mg/L): Prepare a stock solution of TEG in reagent water. This can also be purchased commercially.

  • Intermediate and Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with reagent water to concentrations within the desired analytical range (e.g., 10 µg/L to 200 µg/L).

  • Sample Preparation: For aqueous samples, filtration through a 0.45 µm filter is generally sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Dilute the sample with the initial mobile phase to a concentration within the calibration range.

c. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TEG.

d. Data Analysis

  • Develop a calibration curve by plotting the peak area of TEG against the concentration of the prepared standards.

  • Determine the concentration of TEG in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method requires a pre-column derivatization step to make TEG detectable by UV.

a. Reagents and Materials

  • This compound (TEG) standard

  • Benzoyl chloride (derivatizing agent)

  • Sodium hydroxide solution

  • Pentane (for extraction)

  • HPLC-grade acetonitrile and water

b. Standard and Sample Preparation (with Derivatization)

  • Stock and Working Standards: Prepare as described in the HPLC-MS/MS protocol.

  • Derivatization Procedure:

    • To 1 mL of aqueous standard or sample, add 0.5 mL of 10% sodium hydroxide solution and 10 µL of benzoyl chloride.

    • Vortex the mixture for 1 minute.

    • Extract the resulting TEG-dibenzoate derivative with pentane.

    • Evaporate the pentane layer to dryness and reconstitute the residue in the mobile phase.

c. HPLC-UV Instrumentation and Conditions

  • HPLC System: A system capable of isocratic or gradient elution.

  • Column: A microcolumn reversed-phase C18 column.

  • Mobile Phase: 55% acetonitrile in water.

  • Flow Rate: Appropriate for the microcolumn used.

  • Detection: UV detector set at 237 nm.

  • Injection Volume: 1-5 µL.

d. Data Analysis

  • Create a calibration curve by plotting the peak area of the TEG derivative against the concentration of the standards.

  • Quantify the amount of TEG in the samples by comparing their peak areas to the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound should be based on the specific requirements of the study, including the sample matrix, the expected concentration range of TEG, and the available instrumentation. GC-MS provides a robust and selective method, particularly for samples that can be easily volatilized after derivatization. HPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV, while requiring a derivatization step, is a reliable and widely accessible alternative for routine analysis at moderate concentrations. The detailed protocols provided in this guide should enable researchers to successfully implement these methods for accurate and reliable TEG quantification.

References

Application Notes and Protocols for the Use of Tetraethylene Glycol in Osmotic Stress Studies on Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotic stress is a critical factor influencing cell function and survival, playing a significant role in various physiological and pathological processes. Inducing controlled osmotic stress in vitro is a fundamental technique for studying cellular responses, signaling pathways, and the efficacy of therapeutic agents. Tetraethylene glycol (TEG), a water-soluble and inert compound, can be utilized to modulate the osmolarity of cell culture media, thereby inducing hyperosmotic stress. These application notes provide a comprehensive overview and detailed protocols for using this compound to investigate the effects of osmotic stress on cells. While polyethylene glycol (PEG) is more commonly cited in the literature for inducing osmotic stress, the principles and methodologies are transferable to TEG due to their similar chemical properties.[1][2][3][4] This document outlines the key signaling pathways involved, protocols for inducing osmotic stress, and methods for assessing cellular responses.

Key Signaling Pathways in Osmotic Stress Response

When cells are subjected to hyperosmotic stress, they activate a complex network of signaling pathways to adapt and survive. A primary and well-conserved pathway is the High-Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein (MAP) kinase cascade.[5] This pathway is crucial for orchestrating the transcriptional and metabolic responses necessary for cell adaptation.

The HOG Pathway Activation:

  • Osmosensing: Specialized transmembrane proteins, such as Sln1p and Sho1p in yeast, detect changes in turgor pressure or extracellular osmolarity.

  • Signal Transduction: This sensory input activates the MAP kinase cascade.

  • Transcriptional Regulation: The activated terminal MAPK (Hog1p in yeast) translocates to the nucleus, where it regulates the expression of genes involved in producing protectants like glycerol.

In addition to the HOG pathway, other signaling molecules and pathways are implicated in the osmotic stress response, including Protein Kinase A and pathways that adjust cell surface properties and metabolism.

OsmoticStressSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hyperosmotic_Stress Hyperosmotic Stress (e.g., this compound) Osmosensors Osmosensors (e.g., Sln1, Sho1) MAPK_Cascade MAP Kinase Cascade (HOG Pathway) Osmosensors->MAPK_Cascade activates Hog1_P Phosphorylated Hog1 MAPK_Cascade->Hog1_P phosphorylates Hog1_P_N Phosphorylated Hog1 Hog1_P->Hog1_P_N translocates to Glycerol_Production Glycerol Production Cell_Adaptation Cell Adaptation & Survival Glycerol_Production->Cell_Adaptation facilitates Gene_Expression Stress-Responsive Gene Expression Hog1_P_N->Gene_Expression activates Gene_Expression->Glycerol_Production leads to ExperimentalWorkflow Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Prepare_TEG Prepare TEG Treatment Media (Varying Concentrations) Incubate_Overnight->Prepare_TEG Treat_Cells Treat Cells with TEG Media Incubate_Overnight->Treat_Cells Prepare_TEG->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 1-24h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data: Calculate % Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of Commercial Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial tetraethylene glycol (TEG).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grades of this compound?

A1: Commercial TEG can contain several impurities that may affect experimental outcomes. These include:

  • Water: Due to its hygroscopic nature, TEG readily absorbs moisture from the atmosphere.[1]

  • Peroxides: Formed upon exposure to air and light, peroxides are a significant safety hazard, especially when heating or distilling TEG.[1][2]

  • Other Polyethylene Glycol (PEG) Homologs: Shorter and longer chain PEGs, such as triethylene glycol (TREG) and pentaethylene glycol, are often present from the manufacturing process.[1]

  • Aldehydes: These can form from the oxidation of the terminal alcohol groups of TEG.[1]

  • Ethylene Glycol: A potential starting material or byproduct of the synthesis process.

  • Acidic Impurities: Organic acids can form from the oxidation of TEG.

  • Dissolved Gases: Atmospheric gases like oxygen and carbon dioxide can be dissolved in the TEG.

Q2: Why is it crucial to remove peroxides before distilling this compound?

A2: Peroxides are thermally unstable and can decompose explosively when heated, posing a significant safety risk during distillation. Therefore, it is imperative to test for and remove peroxides before any purification step that involves heating.

Q3: How can I test for the presence of peroxides in my TEG sample?

A3: Several methods can be used to detect peroxides:

  • Peroxide Test Strips: These offer a quick and straightforward qualitative or semi-quantitative measurement of peroxide concentration.

  • Potassium Iodide (KI) Test: Add 1 mL of the TEG sample to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

  • Ferrous Thiocyanate Test: A reagent prepared by dissolving 9 g of FeSO₄·7H₂O in 50 mL of 18% HCl, with a little granulated zinc added, followed by 5 g of NaSCN. A pink to red color upon adding a drop of this reagent to a drop of the TEG sample indicates the presence of peroxides.

Q4: What is the boiling point of this compound under vacuum?

A4: The boiling point of TEG is significantly reduced under vacuum, which helps to prevent thermal degradation during distillation. For example, at a pressure of 0.1 bar (75 mmHg), the boiling point of TEG is in the range of 190-200°C.

Q5: How should I store purified this compound?

A5: Purified TEG should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent the reformation of peroxides and absorption of water. It is best stored in a cool, dry place.

Troubleshooting Guides

Peroxide Removal
Issue Possible Cause(s) Solution(s)
Peroxide test is still positive after treatment with activated alumina. - Insufficient amount of alumina used.- Alumina is not sufficiently active.- Channeling of the TEG through the column.- Repack the column with fresh, activated alumina.- Ensure the alumina is properly activated by heating before use.- Ensure the TEG passes through the column evenly.
Emulsion forms during ferrous sulfate wash. - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- If an emulsion has formed, allow it to stand or add a small amount of a saturated salt solution to help break the emulsion.
TEG is discolored after peroxide removal. - Contamination from the ferrous sulfate solution.- Oxidation of TEG.- Ensure to wash the TEG with water after the ferrous sulfate treatment to remove any residual iron salts.- Perform the purification under an inert atmosphere to minimize oxidation.
Vacuum Distillation
Issue Possible Cause(s) Solution(s)
Difficulty in achieving a stable vacuum. - Leaks in the distillation apparatus (joints, seals).- Inefficient vacuum pump.- Check all joints and seals for proper sealing. Use high-vacuum grease where appropriate.- Verify the performance of the vacuum pump and check the oil if necessary.
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Superheating of the liquid.- Add fresh boiling chips or use a magnetic stirrer.- Ensure the heating mantle is set to an appropriate temperature and that the heat is evenly distributed.
Low purity of the distilled TEG. - Distillation rate is too fast.- Inefficient fractionating column.- Foaming carrying impurities over.- Reduce the heating rate to slow down the distillation.- Use a more efficient fractionating column (e.g., Vigreux or packed column).- Do not fill the distillation flask more than two-thirds full to prevent foaming from reaching the condenser.
Product is discolored (yellowish). - Thermal degradation of TEG.- Presence of oxygen.- Lower the distillation temperature by using a higher vacuum.- Ensure the system is free of leaks and purged with an inert gas before heating.
Low recovery of purified product. - Significant hold-up in the distillation column.- Loss of volatile components.- Use a smaller distillation setup for smaller quantities.- Ensure the condenser is efficient enough to condense all the TEG vapor.

Experimental Protocols

Protocol 1: Peroxide Removal

Method A: Activated Alumina Column

  • Pack a chromatography column with activated alumina (basic or neutral).

  • Pass the commercial TEG through the column.

  • Test the eluate for the presence of peroxides.

  • If peroxides are still present, pass the liquid through a fresh column of activated alumina.

Method B: Ferrous Sulfate Wash

  • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water, and carefully add 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, gently shake the TEG with an equal volume of the ferrous sulfate solution. Caution: Initial shaking should be very gentle to avoid pressure buildup.

  • Separate the layers and repeat the wash two to three times.

  • Wash the TEG with deionized water to remove any remaining acid and iron salts.

  • Dry the TEG over anhydrous magnesium sulfate or sodium sulfate.

Protocol 2: Fractional Vacuum Distillation
  • Pre-treatment: Ensure the TEG is free of peroxides using one of the methods described in Protocol 1. If water is a concern, the TEG can be pre-dried using a suitable drying agent like anhydrous sodium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry. Use a vacuum-jacketed distillation head if available to minimize heat loss.

  • Distillation:

    • Add the pre-treated TEG and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard the initial fraction (forerun), which will contain any residual volatile impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.

    • Leave at least 10% of the initial volume as residue in the distillation flask to prevent the concentration of potentially explosive residues.

Data Presentation

Table 1: Purity of this compound with Different Purification Methods

Purification MethodAchievable PurityKey Considerations
Fractional Vacuum Distillation >99.0%Efficiency depends on the column length and distillation rate. Essential to remove peroxides beforehand.
Preparative Column Chromatography >99.5%Can be time-consuming and require significant solvent volumes. Offers very high selectivity.
Combined Methods (e.g., Distillation followed by Chromatography) >99.9%Can achieve the highest purity by removing different types of impurities in each step.

Note: The achievable purity can vary depending on the initial purity of the commercial TEG and the specific experimental conditions.

Mandatory Visualizations

Experimental_Workflow cluster_start Start cluster_pretreatment Pre-treatment cluster_purification Purification cluster_analysis Analysis & Storage Commercial_TEG Commercial TEG Peroxide_Test Test for Peroxides Commercial_TEG->Peroxide_Test Peroxide_Removal Peroxide Removal (Alumina or FeSO4 wash) Peroxide_Test->Peroxide_Removal Positive Vacuum_Distillation Fractional Vacuum Distillation Peroxide_Test->Vacuum_Distillation Negative Peroxide_Removal->Vacuum_Distillation Purity_Analysis Purity Analysis (e.g., GC) Vacuum_Distillation->Purity_Analysis Storage Store Purified TEG (Inert Atmosphere, Dark Bottle) Purity_Analysis->Storage

Caption: Experimental workflow for the purification of commercial this compound.

Troubleshooting_Logic Start Distillation Problem Check_Vacuum Check Vacuum System Start->Check_Vacuum Check_Heating Check Heating Check_Vacuum->Check_Heating Stable Leak Fix Leaks in Joints/Seals Check_Vacuum->Leak Unstable Pump Check Vacuum Pump Check_Vacuum->Pump Unstable Check_Purity Low Product Purity? Check_Heating->Check_Purity Even Boiling Bumping Add Boiling Chips/Stir Check_Heating->Bumping Uneven Boiling Check_Color Product Discolored? Check_Purity->Check_Color No Heat_Rate Reduce Heat Rate Check_Purity->Heat_Rate Yes Column Use More Efficient Column Check_Purity->Column Yes Degradation Lower Temperature (Higher Vacuum) Check_Color->Degradation Yes Inert Ensure Inert Atmosphere Check_Color->Inert Yes

Caption: Troubleshooting logic for vacuum distillation of this compound.

References

preventing oxidation of tetraethylene glycol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of tetraethylene glycol (TEG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEG) oxidation and why is it a concern?

A1: this compound, like other ethers and polyethylene glycols, can undergo autoxidation when exposed to atmospheric oxygen, light, and heat. This process forms unstable peroxides and hydroperoxides.[1][2] These peroxide impurities can act as unwanted initiators in sensitive reactions, degrade the quality of your product, and in high concentrations, pose a significant safety hazard due to their potential for explosive decomposition upon heating or shock.[1][2][3]

Q2: How can I detect the presence of peroxides in my TEG?

A2: Several methods are available for detecting peroxides in TEG. Commercially available peroxide test strips offer a rapid, semi-quantitative assessment. For a more quantitative analysis, iodometric titration is a common and reliable method. This involves reacting the peroxides with potassium iodide, which is oxidized to iodine, and then titrating the iodine with a standardized sodium thiosulfate solution.

Q3: What are the acceptable levels of peroxides in TEG for experimental use?

A3: The acceptable peroxide concentration depends on the specific application. The following table provides general guidelines:

Peroxide Concentration (ppm)Hazard LevelRecommended Use
< 3Reasonably SafeSuitable for most laboratory procedures, including distillations and refluxes (with caution).
3 - 30Moderate HazardUse with caution. Avoid concentration of the peroxides. Not recommended for distillation.
> 30Serious HazardUnacceptable for use. The TEG must be treated to remove peroxides or disposed of as hazardous waste.
Visible Crystals or Oily PrecipitateExtremely HazardousDO NOT HANDLE. Treat as a potential explosive. Contact your institution's environmental health and safety office immediately.

Troubleshooting Guide

Problem: My experiment is yielding unexpected side products or lower yields when using TEG as a solvent.

  • Possible Cause: Peroxide contamination in the TEG may be initiating unwanted side reactions.

  • Solution:

    • Test for Peroxides: Use peroxide test strips for a quick check. If positive, perform a quantitative analysis using the potassium iodide titration method to determine the peroxide concentration.

    • Purify the TEG: If peroxide levels are above the acceptable limit for your experiment, use one of the recommended peroxide removal protocols outlined below.

    • Proper Storage: After purification, store the TEG under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container to prevent further oxidation.

Problem: I need to distill TEG, but I'm concerned about the risk of explosion due to peroxides.

  • Possible Cause: Heating or concentrating TEG that contains peroxides can lead to a dangerous accumulation of explosive residues.

  • Solution:

    • Test for Peroxides: It is crucial to ensure the TEG is free of peroxides before distillation. Test the TEG using a reliable method. The peroxide concentration should be as close to 0 ppm as possible.

    • Purify if Necessary: If any peroxides are detected, you must purify the TEG using the activated alumina or ferrous sulfate method before proceeding with distillation.

    • Safety Precautions: When distilling, never distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask. Use a safety shield and appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Quantitative Determination of Peroxides in TEG by Iodometric Titration

This method is based on the oxidation of potassium iodide by peroxides in an acidic solution, followed by titration of the liberated iodine with sodium thiosulfate.

Materials:

  • This compound (TEG) sample

  • Solvent mixture: 60% (v/v) glacial acetic acid in chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Distilled water

  • Erlenmeyer flask with a stopper

  • Burette

  • Pipettes

Procedure:

  • Accurately weigh approximately 3 grams of the TEG sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the solvent mixture to the flask and swirl to dissolve the sample.

  • Add 1 mL of freshly prepared saturated potassium iodide solution. Stopper the flask and swirl the contents vigorously for exactly 60 seconds.

  • Immediately add 100 mL of distilled water and shake.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.

  • Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with the sodium thiosulfate solution, adding it dropwise with constant swirling, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the TEG sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the TEG sample (g)

Protocol 2: Removal of Peroxides from TEG using Activated Alumina

This method is effective for removing peroxides by passing the solvent through a column of activated alumina.

Materials:

  • TEG containing peroxides

  • Activated alumina (basic, 80-200 mesh)

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of TEG to be purified and the peroxide concentration. A general guideline is to use approximately 80g of alumina for every 100-400 mL of solvent.

  • Slowly pass the TEG through the alumina column, collecting the purified solvent in a clean, dry flask.

  • Test the collected TEG for the presence of peroxides to ensure their complete removal.

  • Important: The peroxides are adsorbed onto the alumina. To safely dispose of the alumina, it should be rinsed with a dilute acidic solution of ferrous sulfate to destroy the adsorbed peroxides before disposal.

Protocol 3: Removal of Peroxides from TEG using Ferrous Sulfate

This method involves the reduction of peroxides by ferrous sulfate.

Materials:

  • TEG containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

Procedure:

  • Prepare an acidified ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, combine the TEG with the acidified ferrous sulfate solution. A volume ratio of approximately 1:1 (TEG:ferrous sulfate solution) is a good starting point.

  • Shake the separatory funnel vigorously for several minutes. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. Since TEG is miscible with water, this method works best by creating a two-phase system if possible, or by ensuring thorough mixing. Given the solubility of ferrous sulfate in ethylene glycols, this method should be effective.

  • Test a small sample of the TEG layer for the presence of peroxides. If the test is positive, repeat the washing step with a fresh portion of the ferrous sulfate solution.

  • Once the peroxides are removed, the TEG will need to be separated from the aqueous solution, which may require subsequent purification steps like distillation (after ensuring all peroxides are removed).

Prevention of TEG Oxidation

Proactive measures are the most effective way to manage TEG oxidation.

Storage and Handling
  • Inert Atmosphere: Store TEG under an inert atmosphere of nitrogen or argon to displace oxygen.

  • Opaque Containers: Use amber glass or other opaque containers to protect the TEG from light, which can catalyze peroxide formation.

  • Tightly Sealed: Keep containers tightly sealed to prevent the ingress of atmospheric oxygen.

  • Cool and Dark: Store in a cool, dark place. Avoid exposure to heat sources.

  • Date and Test: Label containers with the date they were received and the date they were first opened. Test for peroxides periodically, especially for containers that have been open for an extended period.

Use of Antioxidants

The addition of a radical scavenger like Butylated Hydroxytoluene (BHT) can significantly inhibit peroxide formation.

  • Recommended Concentration: While specific data for TEG is limited, a common concentration range for BHT in various applications is 0.0001% to 0.5%. For stabilizing laboratory solvents, a concentration of around 0.01% (100 ppm) is often effective.

  • Mechanism: BHT donates a hydrogen atom to the peroxy radicals, terminating the radical chain reaction of autoxidation. The resulting BHT radical is relatively stable and does not propagate the chain reaction.

Inert Gas Sparging

Bubbling an inert gas, such as nitrogen or argon, through the TEG can effectively remove dissolved oxygen, thereby preventing oxidation.

Procedure:

  • Place the TEG in a suitable flask.

  • Insert a long needle or a gas dispersion tube connected to a source of inert gas, ensuring the tip is below the surface of the liquid.

  • Bubble the inert gas through the TEG for a sufficient amount of time (e.g., 15-30 minutes) to displace the dissolved oxygen.

  • After sparging, maintain a positive pressure of the inert gas over the TEG.

Visualizations

TEG_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination TEG TEG (R-H) R_radical TEG Radical (R•) TEG->R_radical New_R_radical New TEG Radical (R•) TEG->New_R_radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->TEG H abstraction Oxygen Oxygen (O2) R_radical->Oxygen ROO_radical Peroxy Radical (ROO•) R_radical_2 R• R_radical->R_radical_2 Oxygen->ROO_radical ROO_radical->TEG H abstraction ROOH Hydroperoxide (ROOH) ROO_radical->ROOH ROO_radical_2 ROO• ROO_radical->ROO_radical_2 Termination_Products Stable Products ROO_radical_2->Termination_Products Combination R_radical_2->Termination_Products Combination TEG_Oxidation_Prevention_Workflow Start Start: TEG for Experiment Test_Peroxides Test for Peroxides Start->Test_Peroxides Peroxide_Level Peroxide Level > Acceptable Limit? Test_Peroxides->Peroxide_Level Remove_Peroxides Remove Peroxides (Activated Alumina or Ferrous Sulfate) Peroxide_Level->Remove_Peroxides Yes Use_TEG Use TEG in Experiment Peroxide_Level->Use_TEG No Remove_Peroxides->Test_Peroxides Store_TEG Store TEG Properly Use_TEG->Store_TEG Add_Antioxidant Add Antioxidant (e.g., BHT) Store_TEG->Add_Antioxidant Inert_Atmosphere Store under Inert Atmosphere (N2 or Ar) Add_Antioxidant->Inert_Atmosphere End End Inert_Atmosphere->End

References

Technical Support Center: Optimizing Tetraethylene Glycol for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on using tetraethylene glycol (TEG) to enhance protein stability. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEG) in protein solutions?

A1: this compound, a low molecular weight member of the polyethylene glycol (PEG) family, is primarily used as a co-solvent to enhance protein stability, particularly for cryopreservation, and as a precipitating agent in protein crystallization.[1] In cryopreservation, TEG helps prevent the formation of damaging ice crystals during freezing by creating a vitrified, or glass-like, amorphous state.[2][3] For crystallization, it functions as a "molecular crowding" agent, effectively reducing the protein's solubility in a controlled manner to promote nucleation and crystal growth.[1]

Q2: How does TEG concentration typically affect the thermal stability of a protein?

A2: The effect of TEG on thermal stability is protein-specific. However, like other low molecular weight polyethylene glycols, TEG can decrease the thermal stability (i.e., lower the melting temperature, Tm) of proteins.[4] This destabilization often occurs because TEG can interact favorably with the hydrophobic residues of the unfolded protein, thus lowering the energy barrier for denaturation. The magnitude of this effect generally increases with higher concentrations of the glycol.

Q3: What is a typical concentration range for using TEG as a cryoprotectant?

A3: For cryoprotection, a typical starting concentration range for glycols like TEG is between 5% and 30% (v/v). The optimal concentration must be determined empirically for each protein, as too little may not prevent ice formation, while too much can lead to protein destabilization or aggregation.

Q4: Can TEG cause my protein to aggregate?

A4: Yes, like other PEGs, this compound can induce protein aggregation. This is often due to an "excluded volume" effect, where the polymer molecules occupy a significant portion of the solution volume, thereby increasing the effective concentration of the protein and promoting intermolecular interactions that can lead to aggregation.

Q5: How does TEG compare to other glycols like ethylene glycol or larger PEGs for protein stability?

A5: The effects of glycols on protein stability are dependent on their molecular weight. Smaller glycols like ethylene glycol have been observed to have a destabilizing effect on protein complexes. As the molecular weight of the PEG increases, the effect can shift from destabilizing to stabilizing, largely due to the increasing dominance of the excluded volume effect which favors a compact, folded state. TEG, being a small oligomer, may exhibit properties intermediate between ethylene glycol and larger PEGs, and its specific effects should be experimentally determined.

Troubleshooting Guide

Issue 1: My protein precipitates or aggregates immediately after adding TEG.

  • Question: Why is my protein crashing out of solution when I add TEG, and what can I do to fix it?

  • Answer: This is a common issue and can be attributed to several factors:

    • High Protein Concentration: The addition of TEG increases the effective protein concentration, which can rapidly lead to aggregation if your initial protein concentration is already high.

    • Suboptimal Buffer Conditions: The buffer's pH and ionic strength are critical. Proteins are often least soluble at their isoelectric point (pI).

    • Rapid Addition: Adding a high concentration of TEG too quickly can "shock" the protein, causing it to precipitate.

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Try the experiment with a lower starting concentration of your protein.

    • Optimize Buffer pH: Ensure your buffer's pH is at least one unit away from your protein's pI.

    • Vary Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). Some proteins are stabilized by higher salt, while others are not.

    • Gradual Addition: Add the TEG solution to your protein solution slowly, with gentle mixing, to allow for equilibration.

    • Work at a Lower Temperature: Performing the addition on ice can sometimes slow down the aggregation process, giving the protein more time to adapt to the new solvent conditions.

Issue 2: My protein's activity has decreased after being stored in a TEG-containing buffer.

  • Question: I've stored my protein in a buffer with TEG, and now it shows reduced or no activity. What happened?

  • Answer: A loss of activity can be due to either denaturation or subtle conformational changes induced by the TEG. While TEG is used to improve stability, the optimal concentration is key, and an inappropriate concentration can be detrimental.

  • Troubleshooting Steps:

    • Screen a Range of TEG Concentrations: The concentration that is optimal for cryoprotection may not be optimal for maintaining long-term functional stability at 4°C or -20°C. Perform a concentration screening experiment and assay for activity at each concentration.

    • Assess Protein Conformation: Use techniques like circular dichroism (CD) spectroscopy to check if the secondary structure of your protein has been altered in the presence of TEG.

    • Include Stabilizing Excipients: Consider adding other known protein stabilizers to your buffer, such as low concentrations of amino acids (e.g., arginine, proline) or sugars (e.g., sucrose, trehalose), which can counteract the destabilizing effects of the glycol.

Issue 3: When I thaw my protein from a frozen TEG solution, it's aggregated.

  • Question: I used TEG as a cryoprotectant, but my protein aggregated upon thawing. Why did this happen?

  • Answer: Aggregation upon thawing can occur if the concentration of TEG was insufficient to fully prevent the formation of ice crystals, or if the freezing and thawing rates were not optimal.

  • Troubleshooting Steps:

    • Optimize TEG Concentration: The initial concentration may have been too low. Systematically increase the TEG concentration in 5% increments (e.g., from 10% up to 30% v/v) to find the minimum concentration that prevents ice formation (vitrification).

    • Control Freezing Rate: Use a controlled-rate freezer or a container like "Mr. Frosty" to achieve a consistent cooling rate of approximately -1°C per minute.

    • Rapid Thawing: Thaw the sample quickly in a water bath at room temperature to minimize the time the protein spends in the "ice-formation zone" during warming.

    • Flash Freezing: For long-term storage, consider flash-freezing aliquots in liquid nitrogen. This rapid cooling can promote vitrification.

Data Presentation

Table 1: Expected Effects of Glycol Concentration on Protein Stability Parameters. (Note: This table summarizes general trends observed for ethylene glycol and low molecular weight PEGs, which are expected to be similar for TEG. Optimal concentrations are protein-dependent and must be determined empirically.)

Glycol ConcentrationThermal Stability (Tm)Long-term Stability (Aggregation)Cryoprotective Effect
Low (1-5% v/v) Minimal to slight decreaseMay have little effect or slightly increase solubilityInsufficient for vitrification
Moderate (5-20% v/v) Noticeable decreaseVariable; may stabilize or induce aggregationOften effective for cryoprotection
High (20-40% v/v) Significant decreaseHigh risk of aggregation due to excluded volume effectsEffective, but may be detrimental to protein structure

Experimental Protocols

Protocol 1: Screening for Optimal TEG Concentration using Thermal Shift Assay (TSA)

This protocol determines the optimal TEG concentration for enhancing a protein's thermal stability by measuring changes in its melting temperature (Tm).

Materials:

  • Purified protein of interest (2-5 µM final concentration)

  • Base buffer in which the protein is stable

  • 50% (v/v) stock solution of this compound (TEG)

  • SYPRO Orange dye (5000x stock)

  • 96-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a Protein-Dye Master Mix: In your base buffer, prepare a solution containing your protein and SYPRO Orange dye. The final concentrations in the reaction wells should be 2-5 µM for the protein and 5x for the dye.

  • Prepare TEG Dilutions: Create a series of 2x concentrated TEG solutions in the base buffer. For example, to test final concentrations of 0%, 5%, 10%, 15%, 20%, and 25%, you would prepare 0%, 10%, 20%, 30%, 40%, and 50% TEG solutions.

  • Set up the 96-Well Plate:

    • In each well, add 10 µL of the protein-dye master mix.

    • Add 10 µL of the corresponding 2x concentrated TEG solution to each well.

    • Seal the plate and centrifuge briefly to mix the contents and remove bubbles.

  • Perform Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the peak of the first derivative of the melt curve.

    • Plot the calculated Tm values against the corresponding TEG concentrations. The concentration that results in the highest Tm is the optimal concentration for thermal stability under these conditions.

Protocol 2: Determining the Minimum TEG Concentration for Cryoprotection

This protocol identifies the lowest concentration of TEG required to prevent ice crystal formation upon freezing (vitrification).

Materials:

  • Buffer identical to the one your protein is in (mother liquor)

  • 50% (v/v) stock solution of this compound (TEG)

  • Cryo-loops

  • Liquid nitrogen

  • Microscope

Procedure:

  • Prepare Test Solutions: In small tubes, prepare a series of solutions by mixing your mother liquor with the 50% TEG stock to achieve a range of final TEG concentrations (e.g., 5%, 10%, 15%, 20%, 25%, 30% v/v).

  • Freezing Test:

    • For each concentration, take up a small amount of the solution into a cryo-loop.

    • Plunge the cryo-loop into liquid nitrogen.

  • Microscopic Examination:

    • Quickly transfer the frozen loop to a cryo-compatible microscope stage or observe it under a standard microscope before it thaws.

    • A clear, transparent, glass-like appearance indicates successful vitrification.

    • A milky, opaque, or crystalline appearance indicates the formation of ice and that the TEG concentration is too low.

  • Determine Minimal Concentration: The lowest concentration of TEG that consistently results in a clear, vitrified bead is the minimum effective concentration for cryoprotection of your buffer system. This concentration serves as a good starting point for cryopreserving your protein.

Visualizations

Experimental_Workflow_for_TEG_Optimization cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization start Purified Protein in Base Buffer conc_series Create TEG Concentration Series (0-30%) start->conc_series stock Prepare 50% (v/v) TEG Stock stock->conc_series tsa Thermal Shift Assay (TSA) - Measure Tm conc_series->tsa Stability cryo_test Cryoprotection Test - Visual Inspection conc_series->cryo_test Cryo plot_tm Plot Tm vs [TEG] tsa->plot_tm plot_cryo Identify Min. [TEG] for Vitrification cryo_test->plot_cryo activity Functional Assay at Optimal Concentrations plot_tm->activity plot_cryo->activity final Select Optimal TEG Concentration activity->final

Caption: Workflow for optimizing TEG concentration.

Troubleshooting_Protein_Aggregation cluster_initial_checks Initial Checks cluster_solutions Solutions start Protein Aggregates in TEG Solution check_conc Is Protein Concentration > 1 mg/mL? start->check_conc check_ph Is Buffer pH within 1 unit of pI? start->check_ph lower_conc Lower Protein Concentration check_conc->lower_conc Yes vary_salt Screen Ionic Strength (50-500 mM Salt) check_conc->vary_salt No change_ph Adjust pH (>1 unit from pI) check_ph->change_ph Yes check_ph->vary_salt No end_node Soluble Protein lower_conc->end_node change_ph->end_node additives Add Stabilizers (e.g., Arginine, Sucrose) vary_salt->additives temp Work at 4°C additives->temp temp->end_node

Caption: Decision tree for troubleshooting aggregation.

References

Technical Support Center: Troubleshooting Phase Separation in Tetraethylene Glycol (TEG) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting phase separation in tetraethylene glycol (TEG) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of TEG solutions?

A1: Phase separation in a this compound (TEG) solution is the phenomenon where a solution that is initially homogeneous separates into two or more distinct liquid phases. This can manifest as cloudiness (turbidity), the formation of visible layers, or the precipitation of a solute. This occurs when the solubility limit of a component in the TEG solution is exceeded under the given experimental conditions.

Q2: What are the common causes of phase separation in my TEG-based formulation?

A2: Phase separation in TEG solutions is typically triggered by changes in one or more of the following factors:

  • Temperature: Changes in temperature can significantly alter the solubility of solutes. For some compounds, solubility increases with temperature, while for others, it may decrease.

  • pH: The pH of the solution can affect the ionization state of a solute. The charged (ionized) form of a compound is often more soluble in polar solvents like TEG and water than its neutral form.[1]

  • Concentration: Exceeding the solubility limit of a solute in the TEG solution is a direct cause of phase separation.

  • Addition of Other Substances: Introducing new substances, such as salts or other co-solvents, can alter the overall properties of the solvent and reduce the solubility of the compound of interest.[2]

  • Solute Properties: The inherent physicochemical properties of the solute, such as its polarity and molecular weight, play a crucial role in its solubility in TEG. The principle of "like dissolves like" is a useful guideline.

Q3: Can the source or purity of TEG affect my solution's stability?

A3: Yes, the source and purity of this compound can impact the stability of your solutions. Impurities in the TEG can act as nucleation sites for precipitation or alter the solvent properties of the solution, potentially leading to phase separation. It is recommended to use high-purity TEG from a reputable supplier and to be consistent with the source throughout a series of experiments.

Q4: How can I predict if phase separation will occur in my TEG solution?

A4: Predicting phase separation with certainty can be challenging without experimental data. However, you can make an educated assessment by:

  • Literature Review: Search for solubility data of your compound or structurally similar compounds in TEG or other polyethylene glycols.

  • Solubility Studies: Conduct small-scale experiments to determine the solubility of your compound in the TEG solution at different concentrations, temperatures, and pH values.

  • In Silico Modeling: Computational tools can sometimes be used to predict solubility based on the chemical structures of the solute and solvent.

Troubleshooting Guides

Issue 1: My TEG solution becomes cloudy after a temperature change.

Possible Causes and Solutions:

CauseRecommended Action
Decreased solubility at the new temperature. Determine if the solubility of your compound in the TEG solution is directly or inversely proportional to temperature. If solubility decreases upon cooling, try to maintain the solution at a higher temperature. If solubility decreases upon heating, consider if the experiment can be performed at a lower temperature. Gentle warming or cooling while stirring can sometimes redissolve the precipitate.
Thermal degradation of the solute or TEG. This compound can degrade at temperatures above 200°C. Ensure that the operating temperature is well below the degradation temperature of both TEG and your solute.
Issue 2: A precipitate forms after adjusting the pH of my TEG solution.

Possible Causes and Solutions:

CauseRecommended Action
The solute is less soluble at the new pH. The solubility of ionizable compounds is often pH-dependent.[1] Determine the pKa of your compound. It is likely that the adjusted pH is near the pKa, where the compound is in its less soluble, neutral form. Adjust the pH to a value where the compound is predominantly in its more soluble ionized form (typically 2 pH units above the pKa for an acidic compound or 2 pH units below the pKa for a basic compound).
The buffering agent is causing salting-out. The salt used to buffer the solution may be decreasing the solubility of your compound. Try using a different buffering system or a lower concentration of the current buffer.
Issue 3: My compound will not fully dissolve in the TEG solution at the desired concentration.

Possible Causes and Solutions:

CauseRecommended Action
The concentration is above the solubility limit. The desired concentration may simply be too high for the given solvent system. You may need to reduce the concentration of your compound.
The rate of dissolution is slow. Some compounds dissolve slowly. Try gently heating the solution while stirring to increase the rate of dissolution. Sonication can also be an effective method for dissolving solids. Be cautious with heating to avoid degradation.
The solvent properties are not optimal. Consider adding a co-solvent to increase the solubility of your compound. The choice of co-solvent will depend on the properties of your solute. For non-polar compounds, a less polar co-solvent might be beneficial.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of a hypothetical model compound, "Compound X," in aqueous TEG solutions under different conditions.

Table 1: Effect of Temperature on the Solubility of Compound X in 50% (v/v) Aqueous TEG

Temperature (°C)Solubility of Compound X (mg/mL)
45.2
25 (Room Temp)10.5
3715.8

Table 2: Effect of pH on the Solubility of Compound X (an acidic compound with pKa = 4.5) in 50% (v/v) Aqueous TEG at 25°C

pHSolubility of Compound X (mg/mL)
3.02.1
4.55.3
6.512.4

Table 3: Effect of TEG Concentration on the Solubility of Compound X at 25°C and pH 7.0

TEG Concentration in Water (% v/v)Solubility of Compound X (mg/mL)
208.9
5012.4
8018.2

Experimental Protocols

Protocol 1: Preparation of a Stable TEG Solution
  • Solvent Preparation: Prepare the desired concentration of this compound in the appropriate aqueous buffer. For example, to make a 50% (v/v) aqueous TEG solution, mix equal volumes of TEG and the buffer.

  • Filtration: Filter the TEG solution through a 0.22 µm filter to remove any particulate matter.

  • Solute Addition: Slowly add the powdered solute to the TEG solution while stirring continuously. A magnetic stirrer is recommended.

  • Facilitating Dissolution: If the solute does not dissolve readily at room temperature, gentle heating (e.g., to 37°C or 50°C) can be applied. Ensure the temperature is well below the degradation point of the solute and TEG. Sonication in a water bath can also be used to aid dissolution.

  • pH Adjustment: If necessary, adjust the pH of the final solution using a concentrated acid or base solution (e.g., 1 M HCl or 1 M NaOH) while monitoring with a calibrated pH meter. Add the acid or base dropwise to avoid localized concentration effects that might cause precipitation.

  • Final Filtration: Once the solute is fully dissolved and the pH is adjusted, filter the solution again through a 0.22 µm filter to ensure sterility and remove any remaining micro-precipitates.

  • Storage: Store the solution in a sealed container at the appropriate temperature to maintain its stability.

Protocol 2: Troubleshooting Phase Separation
  • Visual Inspection: Observe the nature of the phase separation. Is it cloudiness, a distinct liquid layer, or a solid precipitate? This can provide clues about the underlying cause.

  • Temperature Adjustment:

    • If the phase separation occurred upon cooling, try gently warming a small aliquot of the solution while stirring to see if it redissolves.

    • If it occurred upon heating, try cooling a small aliquot.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution.

    • If the solute is ionizable, adjust the pH of a small aliquot to a value where the solute is expected to be more soluble.

  • Dilution:

    • Take a small volume of the phase-separated solution and dilute it with the original TEG-buffer solvent. If the solution becomes clear, the initial concentration was likely too high.

  • Co-solvent Addition:

    • If the solute is suspected to be too non-polar for the aqueous TEG solution, try adding a small amount of a more non-polar, miscible co-solvent (e.g., ethanol) to a small aliquot.

Mandatory Visualizations

TroubleshootingWorkflow start Phase Separation Observed (Cloudiness, Precipitation, Layers) check_temp Was there a temperature change? start->check_temp adjust_temp Adjust temperature (warm or cool) check_temp->adjust_temp  Yes check_ph Was the pH adjusted? check_temp->check_ph  No end_success Solution is Homogeneous adjust_temp->end_success adjust_ph Re-adjust pH away from pKa check_ph->adjust_ph  Yes check_conc Is the concentration too high? check_ph->check_conc  No adjust_ph->end_success dilute Dilute the solution check_conc->dilute  Yes check_additives Were other substances added? check_conc->check_additives  No dilute->end_success modify_additives Modify or remove interfering additives check_additives->modify_additives  Yes end_fail Phase Separation Persists (Reformulate) check_additives->end_fail  No modify_additives->end_success

Caption: Troubleshooting workflow for phase separation in TEG solutions.

CauseAndEffect cluster_causes Potential Causes cluster_effects Mechanisms Temp Temperature Change Solubility Decreased Solute Solubility Temp->Solubility pH pH Shift Ionization Change in Solute Ionization State pH->Ionization Conc High Concentration Conc->Solubility Additive Addition of Salts/ Co-solvents SaltingOut Salting-out Effect Additive->SaltingOut PhaseSeparation Phase Separation Solubility->PhaseSeparation Ionization->Solubility SaltingOut->Solubility

Caption: Logical relationships of factors causing phase separation.

References

Technical Support Center: Anhydrous Reactions with Tetraethylene Glycol (TEG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing tetraethylene glycol (TEG) in anhydrous reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of moisture-sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control the water content in this compound for my anhydrous reaction?

A1: Many organic reactions, particularly those involving organometallics, strong bases, or certain catalysts, are highly sensitive to water. Water can react with reagents, leading to decomposition, reduced yields, and the formation of unwanted byproducts.[1] this compound's hygroscopic nature means it readily absorbs atmospheric moisture, making rigorous drying and handling protocols essential for achieving anhydrous conditions.

Q2: What is the most reliable method for determining the water content in TEG?

A2: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in solvents like TEG.[2][3] This method is highly selective for water and can provide precise measurements even at very low concentrations (ppm levels).[3][4] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric approach being particularly effective for samples with less than 0.1% water content.

Q3: What is a generally acceptable water content for TEG to be considered "anhydrous" for most sensitive reactions?

A3: While the required level of dryness depends on the specific reaction's sensitivity, a common target for "anhydrous" TEG is a water content of less than 50 parts per million (ppm), or < 0.005%. For highly sensitive applications, achieving a water content below 10 ppm may be necessary.

Q4: Can I use commercially available anhydrous TEG without further treatment?

A4: While commercially available anhydrous TEG has a low water content upon purchase, it is best practice to re-dry the solvent before use, especially if the bottle has been opened previously. TEG's hygroscopicity means it can absorb moisture from the air each time the container is opened. Storing the solvent over activated molecular sieves can help maintain its dryness.

Troubleshooting Guides

Issue 1: Poor Yield or Unwanted Side Products in a Moisture-Sensitive Reaction

Possible Cause: The water content in the this compound may be too high.

Troubleshooting Steps:

  • Verify Water Content: Before starting your reaction, measure the water content of your TEG using Karl Fischer titration.

  • Implement Drying Procedures: If the water content is above the acceptable limit for your reaction, employ one of the recommended drying methods outlined below.

  • Ensure Anhydrous Glassware: Glassware must be thoroughly dried to prevent the introduction of water. Oven-drying overnight or flame-drying immediately before use are effective methods.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction mixture.

Issue 2: Inconsistent Results Between Batches of a Reaction

Possible Cause: Variability in the water content of the TEG used in different batches.

Troubleshooting Steps:

  • Standardize Drying Protocol: Implement a consistent and validated drying protocol for your TEG before each reaction.

  • Measure and Record: Make it a standard part of your experimental procedure to measure and record the water content of the TEG for each batch. This will help correlate the water content with reaction outcomes.

  • Proper Storage: Store dried TEG under an inert atmosphere and over activated molecular sieves to prevent re-absorption of moisture between uses.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This is a common and effective method for drying TEG in a laboratory setting.

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å molecular sieves

  • Oven

  • Dry, inert atmosphere-flushed flask with a septum

Procedure:

  • Activate Molecular Sieves: Place the molecular sieves in a suitable container and heat them in an oven at 300-350°C for at least 3-4 hours to remove any adsorbed water. A vacuum oven at 200°C can also be used.

  • Cool Under Inert Atmosphere: After activation, allow the molecular sieves to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Drying TEG: Add the activated molecular sieves to the flask containing the TEG (approximately 10-20% of the solvent volume).

  • Storage: Seal the flask and allow it to stand for at least 24-48 hours. For optimal dryness, gently agitate the mixture periodically. The dried TEG can be stored over the molecular sieves.

  • Dispensing: To use the dried TEG, carefully decant or transfer it via a cannula to your reaction vessel under an inert atmosphere.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for volumetric Karl Fischer titration. Always refer to the specific instructions for your titrator model.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Dried TEG sample

  • Gastight syringe

Procedure:

  • Prepare the Titrator: Fill the titrator with the Karl Fischer titrant and solvent as per the manufacturer's instructions.

  • Pre-Titration: Run a pre-titration on the solvent in the titration cell to neutralize any residual water and establish a stable, dry baseline.

  • Sample Introduction: Using a gastight syringe, accurately measure a specific volume or weight of the dried TEG sample.

  • Inject the Sample: Inject the TEG sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the titrant until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percent.

Data Presentation

Table 1: Comparison of TEG Drying Methods

Drying MethodAchievable Water ContentAdvantagesDisadvantages
Molecular Sieves (3Å/4Å) < 50 ppmSimple, effective for lab scale, can be stored over sieves.Requires proper activation of sieves, can be slow.
Azeotropic Distillation Can reach high purity levels (>99.9%)Effective for removing larger quantities of water.Requires a specific setup with a Dean-Stark trap, potential for thermal degradation of TEG if not controlled.
Vacuum Distillation Can achieve >99.9% purityLowers the boiling point, reducing the risk of thermal degradation.Requires vacuum pump and specialized glassware.

Table 2: Typical Water Content of TEG Grades

TEG GradeTypical Water ContentSuitability for Anhydrous Reactions
Technical Grade > 0.5% (5000 ppm)Not suitable without extensive drying.
Reagent Grade 0.1% - 0.5% (1000 - 5000 ppm)Requires drying before use.
Anhydrous Grade ( unopened) < 0.005% (50 ppm)Can often be used directly, but verification and storage over molecular sieves are recommended.

Visualizations

TEG_Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Use TEG_Initial Initial TEG Add_Sieves Add Activated Sieves to TEG TEG_Initial->Add_Sieves Activate_Sieves Activate Molecular Sieves (300-350°C) Activate_Sieves->Add_Sieves Store Store for 24-48h Add_Sieves->Store KF_Titration Karl Fischer Titration Store->KF_Titration Anhydrous_TEG Anhydrous TEG (<50 ppm) KF_Titration->Anhydrous_TEG Verification Reaction Anhydrous Reaction Anhydrous_TEG->Reaction

Caption: Workflow for drying this compound using molecular sieves.

Troubleshooting_Anhydrous_Reaction Start Poor Yield or Side Products? Check_TEG_H2O Measure TEG Water Content with Karl Fischer Start->Check_TEG_H2O Dry_TEG Dry TEG (e.g., with Molecular Sieves) Check_TEG_H2O->Dry_TEG High H2O Check_Glassware Ensure Glassware is Anhydrous (Oven/Flame-Dried) Check_TEG_H2O->Check_Glassware Low H2O Dry_TEG->Check_Glassware Use_Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Check_Glassware->Use_Inert_Atmosphere Reaction_Success Reaction Successful Use_Inert_Atmosphere->Reaction_Success

Caption: Troubleshooting guide for anhydrous reactions involving TEG.

References

Technical Support Center: Minimizing Tetraethylene Glycol (TEG) Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage interference from tetraethylene glycol (TEG) in analytical assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving samples containing TEG.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

Question: We are observing an unusually high background signal in our ELISA, and we suspect the presence of this compound (TEG) in our sample matrix is the cause. What could be the reason, and how can we resolve this?

Answer:

High background in immunoassays due to TEG can stem from several factors. TEG can promote non-specific binding of assay components (antibodies, analytes) to the microplate surface or cause aggregation of detection reagents.

Possible Causes and Solutions:

  • Non-Specific Binding: TEG can alter the properties of the sample matrix, leading to increased non-specific interactions.

    • Solution: Optimize your blocking and washing steps. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or add a non-ionic detergent like Tween-20 (typically at 0.05% v/v) to your wash buffers to reduce non-specific binding.[1]

  • Insufficient Washing: Inadequate washing may not be sufficient to remove TEG and non-specifically bound components.

    • Solution: Increase the number of wash cycles and the soaking time during each wash to ensure complete removal of unbound reagents and interfering substances.[2]

  • Antibody/Reagent Aggregation: Higher concentrations of TEG can induce the precipitation or aggregation of antibodies and other proteins in your assay.

    • Solution: Consider sample dilution to reduce the final TEG concentration in the assay well. However, ensure that the analyte concentration remains within the detection range of the assay.

Issue 2: Poor Reproducibility and Inconsistent Results in Enzymatic Assays

Question: Our enzymatic assay is showing poor reproducibility and variability between replicates for samples containing TEG. What is the likely cause and how can we improve our assay performance?

Answer:

Inconsistent results in enzymatic assays in the presence of TEG can be attributed to its effects on enzyme kinetics and protein stability.

Possible Causes and Solutions:

  • Alteration of Enzyme Kinetics: TEG can influence the catalytic activity of enzymes. It has been observed to enhance the activity of certain enzymes like α-chymotrypsin in a substrate-selective manner, potentially through a macromolecular crowding effect.[3] This can lead to variability if the TEG concentration is not precisely controlled across all samples and standards.

    • Solution: Prepare all standards and controls in a matrix that closely matches the TEG concentration in the samples to ensure that any effect on enzyme activity is consistent across the assay.

  • Poor Pipetting Accuracy: The viscosity of solutions containing TEG can lead to inaccuracies in pipetting, contributing to variability between replicates.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for viscous solutions to ensure accurate and consistent dispensing. Calibrate pipettes specifically for the viscous sample matrix if possible.

Issue 3: Unexpected Peaks and Ion Suppression in LC-MS Analysis

Question: We are observing a series of repeating peaks and significant ion suppression for our analyte of interest in our LC-MS/MS analysis. We suspect TEG from our formulation is the culprit. How can we confirm this and mitigate the issue?

Answer:

The issues you are describing are classic signs of interference from polyethylene glycols, including TEG, in mass spectrometry.

Possible Causes and Solutions:

  • Characteristic PEG Peaks: PEGs produce a characteristic pattern of peaks in the mass spectrum, typically separated by 44 Da (the mass of the ethylene glycol monomer). The presence of such a pattern is a strong indicator of PEG contamination.

  • Ion Suppression: Co-elution of TEG with the analyte can lead to competition for ionization in the mass spectrometer's source, resulting in a suppressed signal for the analyte of interest.

    • Solution 1: Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte from the TEG. This may involve using a different column chemistry or modifying the gradient elution profile.

    • Solution 2: Sample Cleanup: Implement a sample cleanup procedure to remove TEG prior to LC-MS analysis. Several effective methods are available, as detailed in the protocols section below.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEG) and why is it a problem in analytical assays?

This compound (TEG) is a low molecular weight member of the polyethylene glycol (PEG) family. It is used as a solvent and excipient in various pharmaceutical formulations. In analytical assays, TEG can cause interference through several mechanisms, including increasing non-specific binding in immunoassays, altering enzyme kinetics, and causing ion suppression in mass spectrometry.

Q2: At what concentrations does TEG typically start to interfere with assays?

The concentration at which TEG causes significant interference depends on the specific assay and the analyte being measured. For LC-MS/MS, matrix effects from low molecular weight PEGs have been observed at concentrations as high as 500 mcg/mL, with the effect diminishing at lower concentrations (e.g., 20 mcg/mL). For immunoassays, the interference is highly dependent on the assay design and the specific antibodies and reagents used.

Q3: Can I use my existing analytical method for samples containing TEG?

It is crucial to validate your analytical method for use with samples containing TEG. This involves assessing parameters such as specificity, linearity, accuracy, and precision in the presence of TEG to ensure that the results are reliable.

Q4: Are there any alternatives to TEG in drug formulations that are less likely to cause assay interference?

Yes, several alternative excipients can be considered to minimize assay interference. These include other classes of polymers such as poly(glycerols), poly(oxazolines), and poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA), which have been investigated as PEG alternatives. The choice of an alternative will depend on the specific requirements of the drug formulation.

Quantitative Data on TEG/PEG Interference

While specific quantitative data for TEG is limited, the following tables summarize data for low molecular weight PEGs, which can serve as a proxy for understanding the potential impact of TEG.

Table 1: Effect of Low Molecular Weight PEG on LC-MS/MS Signal

Analyte ClassPEG Concentration (mcg/mL)Observed EffectReference
Various Drugs of Abuse500Significant ion suppression for co-eluting analytes
Various Drugs of Abuse20Reduced matrix effect, generally within acceptable range

Table 2: Comparison of PEG Removal Methodologies

Removal MethodTypical Protein/Peptide RecoveryKey Advantages
SP2 (Solid-Phase Enhanced Sample Preparation) HighRobust, efficient, and automatable for removal of detergents and polymers.
Titanium Dioxide (TiO2) Microcolumns GoodRapid and effective for removing high concentrations of PEG from protein and peptide samples.
Ion-Exchange Chromatography Good (minimum 90% recovery reported)Can be highly effective for separating PEG from analytes based on charge.
Activated Carbon VariableCan be a simple method for PEG adsorption.
PEG Precipitation (for analyte purification) 80% - 95%Can be used to purify the target molecule away from other contaminants, but residual PEG may remain.

Experimental Protocols & Methodologies

Protocol 1: Removal of TEG/PEG using Titanium Dioxide (TiO2) Microcolumns

This protocol is adapted for the cleanup of protein or peptide samples contaminated with TEG/PEG prior to mass spectrometry analysis.

  • Sample Preparation:

    • For unphosphorylated proteins, dissolve the sample in a solution of 20 mg/mL 2,5-dihydroxy-benzoic acid (DHB) in 10% acetonitrile, 0.1% TFA.

  • Tip Equilibration:

    • Wet a TiO2 micropipette tip with a solution of 10% acetonitrile, 0.1% TFA.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated TiO2 tip.

  • Washing:

    • Wash the tip three times with the DHB solution (20 mg/mL DHB in 10% acetonitrile, 0.1% TFA).

    • Wash the tip seven times with 10% acetonitrile, 0.1% TFA.

  • Elution:

    • Elute the protein/peptide with 80% acetonitrile, 0.1% TFA.

  • Final Preparation:

    • Dry the eluted sample under vacuum and reconstitute in a solution suitable for your analytical assay (e.g., 50% acetonitrile, 1% formic acid for LC-MS).

Protocol 2: Removal of TEG/PEG using Ion-Exchange Chromatography (IEC)

This protocol outlines a general procedure for using an off-line ion-exchange spin column to remove TEG/PEG from peptide samples.

  • Resin Priming:

    • Prime a strong cation exchange spin column according to the manufacturer's instructions.

  • Sample Loading:

    • Acidify the peptide sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% in 15% acetonitrile.

    • Load the acidified sample onto the primed spin column by centrifugation.

  • Washing:

    • Perform a wash step as recommended by the column manufacturer to remove unbound contaminants, including TEG/PEG.

  • Elution:

    • Elute the bound peptides using an appropriate elution buffer, such as 50 mM ammonium acetate pH 10, 100 mM KCl, 5% acetonitrile.

  • Analysis:

    • The eluted sample is now ready for analysis (e.g., by LC-MS).

Visualizations

Mechanism of TEG/PEG Interference in Immunoassays

TEG_Interference_Immunoassay Mechanism of TEG Interference in Immunoassays cluster_0 Standard Assay Condition cluster_1 TEG Interference Analyte Analyte CaptureAb Capture Antibody Analyte->CaptureAb Specific Binding Plate Microplate Well CaptureAb->Plate Coated DetectionAb Detection Antibody DetectionAb->Analyte Specific Binding TEG TEG NSB_Analyte Non-specific Analyte Binding TEG->NSB_Analyte NSB_Ab Non-specific Antibody Binding TEG->NSB_Ab Plate_TEG Microplate Well TEG->Plate_TEG Increases Hydrophobicity NSB_Analyte->Plate_TEG NSB_Ab->Plate_TEG

Caption: TEG can increase non-specific binding, leading to higher background signals.

Workflow for Mitigating TEG/PEG Interference in LC-MS

TEG_Mitigation_Workflow Workflow for Mitigating TEG Interference in LC-MS Start Sample Containing Analyte and TEG Cleanup Sample Cleanup (e.g., TiO2, IEC, SP2) Start->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Clean Data (Reduced Interference) LCMS->Data Problem Ion Suppression & Unexpected Peaks Start_NoCleanup Sample Containing Analyte and TEG LCMS_NoCleanup Direct LC-MS/MS Analysis Start_NoCleanup->LCMS_NoCleanup LCMS_NoCleanup->Problem

Caption: Sample cleanup is a key step to mitigate TEG interference in LC-MS.

Logical Relationship for Troubleshooting High ELISA Background

ELISA_Troubleshooting_Logic Troubleshooting Logic for High ELISA Background Start High Background Signal in ELISA Check_Washing Increase Wash Steps and Soaking Time Start->Check_Washing Check_Blocking Optimize Blocking Buffer (e.g., higher BSA %) Start->Check_Blocking Check_Dilution Dilute Sample to Reduce TEG Concentration Start->Check_Dilution Resolved Problem Resolved Check_Washing->Resolved If successful Not_Resolved Problem Persists Check_Washing->Not_Resolved If not successful Check_Blocking->Resolved If successful Check_Blocking->Not_Resolved If not successful Check_Dilution->Resolved If successful Check_Dilution->Not_Resolved If not successful Consider_Cleanup Consider Sample Cleanup (See Protocols) Not_Resolved->Consider_Cleanup

Caption: A logical approach to troubleshooting high background in ELISA.

References

Technical Support Center: Tetraethylene Glycol (TEG) Induced Chromosomal Aberrations in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating chromosomal aberrations induced by tetraethylene glycol (TEG) in cell cultures.

Frequently Asked Questions (FAQs)

Q1: Is this compound (TEG) genotoxic?

A1: The genotoxicity of polyethylene glycols (PEGs), including TEG, has been a subject of some debate.[1] However, studies have demonstrated that low molecular weight PEGs, specifically TEG and PEG 200, can induce chromosomal aberrations (clastogenicity) in cultured mammalian cells, such as Chinese hamster epithelial liver (CHEL) and Chinese hamster ovary (CHO) cells.[1][2][3][4] In contrast, higher molecular weight PEGs like PEG 400 have not shown clastogenic activity. Some broader toxicological reviews have concluded that ethylene glycols are generally not genotoxic or carcinogenic under their intended use.

Q2: What types of chromosomal aberrations are induced by TEG?

A2: The primary types of chromosomal aberrations observed following TEG treatment in cell cultures are chromatid exchanges and breaks.

Q3: Does TEG require metabolic activation to induce chromosomal aberrations?

A3: Yes, the clastogenic activity of TEG is significantly enhanced in the presence of a metabolic activation system, such as the rat liver S9 mix. This suggests that metabolites of TEG are responsible for its genotoxic effects. At very high concentrations (e.g., exceeding 10 mM), TEG may induce chromosomal aberrations without metabolic activation, but this is likely a secondary effect due to non-physiological culture conditions.

Q4: At what concentrations does TEG induce chromosomal aberrations?

A4: The effective concentration of TEG for inducing chromosomal aberrations depends on the presence of a metabolic activation system. In the presence of S9 mix, significant increases in aberrations in CHO cells have been observed at concentrations as low as 1.1 mM and 1.7 mM. In the absence of S9, much higher concentrations, such as 21.6 mM and 30.2 mM, were required to induce a significant effect.

Q5: Are there standard guidelines for assessing TEG-induced chromosomal aberrations?

A5: Yes, a standard in vitro chromosomal aberration test can be performed following guidelines such as the OECD Test Guideline 473. This involves treating cultured mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes) with various concentrations of the test substance, both with and without a metabolic activation system (S9).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death/cytotoxicity observed at expected clastogenic concentrations. TEG can be cytotoxic at high concentrations. The cytotoxicity of PEGs generally decreases with increasing molecular weight.Perform a preliminary cytotoxicity assay (e.g., MTT, XTT) to determine the appropriate concentration range for the chromosomal aberration assay. Select concentrations that cause minimal to moderate cytotoxicity.
Inconsistent or no induction of chromosomal aberrations with TEG treatment. 1. Inadequate metabolic activation (S9 fraction). 2. Sub-optimal TEG concentration. 3. Insufficient treatment or recovery time. 4. Cell line is not sensitive to TEG.1. Ensure the S9 mix is properly prepared, stored, and used at the correct concentration. Verify the activity of the S9 fraction with a known pro-mutagen. 2. Test a wider range of TEG concentrations, particularly in the presence of S9 mix. 3. Optimize the duration of TEG exposure and the subsequent cell recovery period before harvesting for metaphase analysis. A common protocol involves a 3-4 hour treatment with S9, or a longer treatment (e.g., 21 hours) without S9. 4. Use a cell line known to be responsive to TEG, such as CHO or CHEL cells.
High background levels of chromosomal aberrations in control groups. 1. Contamination of cell culture (e.g., mycoplasma). 2. Sub-optimal culture conditions (e.g., pH, temperature, osmolality). 3. Issues with reagents (e.g., serum, media).1. Regularly test cell cultures for mycoplasma contamination. 2. Ensure proper maintenance of incubator conditions and quality of culture media to avoid stress on the cells. 3. Use high-quality, tested reagents and screen new batches of serum for their ability to support healthy cell growth.
Difficulty in obtaining well-spread metaphases for analysis. 1. Sub-optimal mitotic arrest. 2. Improper harvesting and fixation technique. 3. Incorrect slide preparation.1. Optimize the concentration and duration of the mitotic arresting agent (e.g., colcemid). 2. Follow a validated protocol for hypotonic treatment and cell fixation. Ensure fresh fixative is used. 3. Adjust slide dropping technique (e.g., height, humidity) to improve chromosome spreading.

Quantitative Data Summary

The following table summarizes the clastogenic effects of TEG on Chinese Hamster Ovary (CHO) cells, both with and without metabolic activation (S9 mix), as reported by Biondi et al. (2002).

Treatment Condition TEG Concentration (mM) Percentage of Aberrant Cells (excluding gaps)
Without S9 Mix 0 (Control)1.5
21.65.5
30.28.0
With S9 Mix 0 (Control)2.0
1.110.5
1.715.5
*Indicates a statistically significant increase compared to the respective control.
(Data adapted from Biondi et al., 2002)

Experimental Protocols

In Vitro Chromosomal Aberration Assay (Adapted from OECD 473)

This protocol provides a general framework for assessing the clastogenic potential of TEG.

1. Cell Culture:

  • Culture Chinese hamster ovary (CHO) cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed cells into culture flasks or plates and allow them to attach and enter logarithmic growth.

  • Prepare a range of TEG concentrations. A preliminary cytotoxicity test is recommended to determine the appropriate dose range.

  • Without Metabolic Activation: Treat cells with TEG for a prolonged period (e.g., 21 hours).

  • With Metabolic Activation: Prepare an S9 mix containing rat liver S9 fraction and cofactors. Treat cells with TEG in the presence of the S9 mix for a shorter period (e.g., 3-4 hours), then wash and replace with fresh medium.

  • Include negative (vehicle) and positive controls in each experiment.

3. Metaphase Arrest and Harvesting:

  • Add a mitotic arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of the incubation period to accumulate cells in metaphase.

  • Harvest the cells by trypsinization.

4. Slide Preparation:

  • Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

  • Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid).

  • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

5. Chromosome Staining and Analysis:

  • Stain the slides with a suitable chromosome stain (e.g., Giemsa).

  • Score a predetermined number of well-spread metaphases (e.g., 100-200) per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).

6. Statistical Analysis:

  • Analyze the data for a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.

Visualizations

TEG_Clastogenicity_Factors TEG This compound (TEG) Metabolism Metabolic Activation (e.g., S9 Mix) TEG->Metabolism HighConc High Concentration (>10 mM) TEG->HighConc Metabolites Reactive Metabolites Metabolism->Metabolites NonPhysiological Non-Physiological Conditions HighConc->NonPhysiological DNA_Damage DNA Damage Metabolites->DNA_Damage NonPhysiological->DNA_Damage Aberrations Chromosomal Aberrations (Breaks, Exchanges) DNA_Damage->Aberrations

Caption: Factors influencing TEG-induced chromosomal aberrations.

Chromosome_Aberration_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Slide Prep cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., CHO cells) TEG_Prep 2. Prepare TEG Concentrations & S9 Mix (if applicable) Cell_Culture->TEG_Prep Treatment 3. Treat Cells with TEG (+/- S9 Mix) TEG_Prep->Treatment Mitotic_Arrest 4. Mitotic Arrest (e.g., Colcemid) Treatment->Mitotic_Arrest Harvesting 5. Cell Harvesting & Hypotonic Treatment Mitotic_Arrest->Harvesting Fixation 6. Fixation Harvesting->Fixation Slide_Prep 7. Slide Preparation Fixation->Slide_Prep Staining 8. Staining (e.g., Giemsa) Slide_Prep->Staining Scoring 9. Microscopic Scoring of Aberrations Staining->Scoring Data_Analysis 10. Statistical Analysis Scoring->Data_Analysis

References

Technical Support Center: Optimizing Tetraethylene Glycol (TEG) Dehydration Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of tetraethylene glycol (TEG) in gas dehydration experiments.

Troubleshooting Guides

This section provides systematic guidance to diagnose and resolve common issues encountered during TEG gas dehydration.

Issue 1: High Outlet Gas Water Content (Poor Dehydration)

A higher than expected water content in the dehydrated gas is a primary indicator of reduced TEG dehydration efficiency.

Troubleshooting Workflow:

start High Outlet Gas Water Content check_teg_circulation 1. Check Lean TEG Circulation Rate - Is it too low? start->check_teg_circulation check_lean_teg_conc 2. Analyze Lean TEG Concentration - Is it below 99 wt%? check_teg_circulation->check_lean_teg_conc No increase_circulation Increase Circulation Rate check_teg_circulation->increase_circulation Yes check_reboiler_temp 3. Verify Reboiler Temperature - Is it below 190°C (375°F)? check_lean_teg_conc->check_reboiler_temp Yes check_contactor_efficiency 5. Inspect Contactor - Foaming or fouling present? check_lean_teg_conc->check_contactor_efficiency No check_stripping_gas 4. Evaluate Stripping Gas Rate - Is it insufficient? check_reboiler_temp->check_stripping_gas No increase_reboiler_temp Increase Reboiler Temperature (Do not exceed 204°C / 400°F) check_reboiler_temp->increase_reboiler_temp Yes check_stripping_gas->check_contactor_efficiency No increase_stripping_gas Increase Stripping Gas Rate check_stripping_gas->increase_stripping_gas Yes clean_contactor Clean Contactor Internals check_contactor_efficiency->clean_contactor Yes end Dehydration Efficiency Improved check_contactor_efficiency->end No increase_circulation->end increase_reboiler_temp->end increase_stripping_gas->end clean_contactor->end

Caption: Troubleshooting workflow for high outlet gas water content.

Detailed Steps:

  • Verify Lean TEG Circulation Rate: An insufficient flow of lean TEG will result in incomplete water absorption. Compare the current circulation rate to the design specifications.

  • Analyze Lean TEG Concentration: The water absorption capacity of TEG is directly related to its concentration. A low concentration indicates issues with the regeneration process.

  • Check Reboiler Temperature: The reboiler temperature is critical for effective TEG regeneration. Temperatures that are too low will not adequately remove absorbed water. However, exceeding 204°C (400°F) can lead to thermal degradation of the TEG.[1][2]

  • Evaluate Stripping Gas Rate: Stripping gas enhances water removal during regeneration, leading to a higher lean TEG concentration.[1]

  • Inspect Contactor Efficiency: Foaming or fouling within the contactor can reduce the interfacial area between the gas and TEG, hindering mass transfer.

Issue 2: Excessive TEG Loss

Loss of TEG from the system is a common operational issue that impacts both efficiency and cost.

Troubleshooting Workflow:

start Excessive TEG Loss check_carryover 1. Check for Carryover from Contactor - High gas velocity? start->check_carryover check_vaporization 2. Check for Vaporization Losses - High contactor or reboiler temperature? check_carryover->check_vaporization No reduce_gas_velocity Reduce Gas Velocity check_carryover->reduce_gas_velocity Yes check_degradation 3. Analyze for Thermal Degradation - Reboiler temp > 204°C (400°F)? check_vaporization->check_degradation No optimize_temperatures Optimize Contactor and Reboiler Temperatures check_vaporization->optimize_temperatures Yes check_leaks 4. Inspect for Mechanical Leaks - Pumps, valves, fittings? check_degradation->check_leaks No reduce_reboiler_temp Reduce Reboiler Temperature check_degradation->reduce_reboiler_temp Yes repair_leaks Repair Mechanical Leaks check_leaks->repair_leaks Yes end TEG Loss Reduced check_leaks->end No reduce_gas_velocity->end optimize_temperatures->end reduce_reboiler_temp->end repair_leaks->end

Caption: Troubleshooting workflow for excessive TEG loss.

Detailed Steps:

  • Check for Carryover: High gas velocities in the contactor can entrain TEG droplets, leading to losses with the dry gas stream.

  • Check for Vaporization Losses: Elevated temperatures in the contactor or reboiler can increase the vaporization of TEG.

  • Analyze for Thermal Degradation: Operating the reboiler above the recommended maximum temperature of 204°C (400°F) can cause the TEG to decompose.[1][2]

  • Inspect for Mechanical Leaks: Thoroughly inspect all equipment, including pumps, valves, and fittings, for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lean TEG concentration I should aim for?

A1: For most applications, a lean TEG concentration of 99.0 to 99.5 wt% is recommended. To achieve very low dew points, concentrations up to 99.9 wt% may be necessary, which often requires the use of stripping gas.

Q2: What is the ideal temperature for the lean TEG entering the contactor?

A2: The lean TEG entering the contactor should be 5-10°C (9-18°F) warmer than the inlet gas to prevent the condensation of hydrocarbons from the gas stream into the glycol.

Q3: How does pH affect the TEG dehydration process?

A3: The pH of the TEG solution is a critical parameter. A low pH (acidic condition) can lead to corrosion of the equipment. The recommended pH range is typically between 7.0 and 8.5. Acidic gases (H₂S, CO₂) in the natural gas can lower the pH of the TEG.

Q4: What are the signs of TEG degradation?

A4: Signs of TEG degradation include a change in color (darkening), a burnt odor, a decrease in pH, and the formation of sludge or solids. Analysis by gas chromatography can identify degradation products like monoethylene glycol (MEG) and diethylene glycol (DEG).

Q5: Can I reuse degraded TEG?

A5: Severely degraded TEG should be replaced. However, TEG with minor contamination can sometimes be reclaimed through filtration and the use of activated carbon filters to remove impurities.

Data Presentation

The following tables summarize key quantitative data related to TEG dehydration efficiency.

Table 1: Effect of Lean TEG Circulation Rate on Outlet Gas Water Content

Lean TEG Circulation Rate (m³/h)Outlet Gas Water Content (lb/MMSCF)
3.56.8
5.0-
10.0-
25.474.783

Data from a simulation study with inlet gas at 92 bar and 30°C.

Table 2: Influence of Reboiler Temperature on Lean TEG Purity

Reboiler Temperature (°C)Lean TEG Purity (wt%)
18096.0
19097.0
20098.0

Data from a simulation study.

Table 3: Impact of Stripping Gas Rate on Lean TEG Concentration

Stripping Gas Rate (scf/gal)Lean TEG Concentration (wt%)
098.7
0.7799.65
10>99.9

Data is indicative and can vary with operating conditions.

Experimental Protocols

Protocol 1: Determination of Water Content in TEG by Karl Fischer Titration

Objective: To quantify the water content in a TEG sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Gastight syringe

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Add the appropriate solvent to the titration vessel.

    • Perform a pre-titration to neutralize any moisture in the solvent until a stable, low drift is achieved.

  • Sample Preparation:

    • Ensure the TEG sample is homogeneous by gentle mixing.

  • Titration:

    • Accurately weigh a specific amount of the TEG sample into a gastight syringe.

    • Inject the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation:

    • The water content is calculated automatically by the instrument based on the titrant consumption and the sample weight. The result is typically expressed in weight percent (wt%) or parts per million (ppm).

Reference: This procedure is based on standard Karl Fischer titration methods.

Protocol 2: Measurement of pH in TEG Solutions

Objective: To determine the pH of a TEG sample.

Materials:

  • pH meter with a glass electrode

  • Standard pH buffers (pH 4, 7, and 10)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration:

    • Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions. A two-point or three-point calibration is recommended.

  • Sample Preparation:

    • For accurate measurement, it is common practice to dilute the TEG sample with an equal volume of deionized water that has been adjusted to a pH of 7.0.

    • Allow the diluted sample to reach room temperature, as the dilution process can be exothermic.

  • Measurement:

    • Rinse the pH electrode with deionized water and gently blot dry.

    • Immerse the electrode in the prepared TEG sample solution.

    • Allow the pH reading to stabilize.

    • Record the pH value.

  • Cleaning:

    • After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.

Reference: This protocol is based on standard pH measurement procedures.

Protocol 3: Analysis of TEG Degradation Products by Gas Chromatography (GC)

Objective: To identify and quantify thermal degradation products in a TEG sample.

Principle:

Gas chromatography with a Flame Ionization Detector (GC-FID) can be used to separate and detect volatile and semi-volatile compounds in a TEG sample. Thermal degradation of TEG can produce lower boiling point glycols such as monoethylene glycol (MEG) and diethylene glycol (DEG).

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a polar phase column like a wax column)

  • Helium or other suitable carrier gas

  • Hydrogen and air for the FID

  • Syringes for sample injection

  • Vials for sample and standard preparation

  • Analytical standards of TEG, MEG, and DEG

  • Solvent for dilution (if necessary)

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the GC operating conditions: injector temperature, oven temperature program, detector temperature, and gas flow rates. These parameters need to be optimized for the specific analysis.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of TEG, MEG, and DEG in a suitable solvent.

    • Inject the calibration standards into the GC to generate a calibration curve for each compound.

  • Sample Preparation:

    • The TEG sample may be injected directly or diluted with a suitable solvent if the concentration of the analytes is too high.

  • Analysis:

    • Inject a known volume of the prepared TEG sample into the GC.

    • The compounds will be separated in the column and detected by the FID.

    • The resulting chromatogram will show peaks corresponding to the different components in the sample.

  • Quantification:

    • Identify the peaks for MEG and DEG in the sample chromatogram by comparing their retention times to those of the analytical standards.

    • Quantify the concentration of each degradation product by using the calibration curve.

Reference: This is a general guideline for GC analysis of TEG degradation. Specific parameters will need to be developed and validated for the particular instrumentation and application.

References

Validation & Comparative

A Head-to-Head Comparison: Tetraethylene Glycol (TEG) vs. Polyethylene Glycol (PEG) in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the field of bioconjugation, profoundly influencing the stability, solubility, pharmacokinetics, and efficacy of therapeutic conjugates. Among the hydrophilic linkers, polyethylene glycol (PEG) has long been the gold standard. However, its shorter, discrete counterpart, tetraethylene glycol (TEG), is gaining traction for specific applications. This guide provides an objective, data-driven comparison of TEG and PEG to inform the rational design of next-generation bioconjugates.

Executive Summary

Both TEG and PEG are composed of repeating ethylene glycol units and are utilized to bridge biomolecules to other moieties such as drugs, imaging agents, or other proteins. The fundamental difference lies in their length and polydispersity. TEG is a discrete molecule with exactly four ethylene glycol units (a monodisperse oligo(ethylene glycol) or OEG), whereas PEG is a polymer available in a wide range of molecular weights and is typically a mixture of different chain lengths (polydisperse).[1][2] This distinction leads to significant differences in their physicochemical properties and, consequently, their performance in bioconjugates.

At a Glance: Key Performance Indicators

PropertyThis compound (TEG)Polyethylene Glycol (PEG)Key Considerations
Structure Discrete molecule (4 ethylene glycol units)Polymer (variable chain lengths)TEG offers precise molecular weight and homogeneity.[3] PEG provides a wide range of sizes for tuning properties.[4][5]
Solubility Highly water-solubleExcellent water solubility, increases with chain lengthBoth enhance the solubility of hydrophobic molecules.
Stability Chemically stable ether linkagesStable ether backboneBoth are generally stable under physiological conditions.
Immunogenicity Generally considered lowPotential for anti-PEG antibodies, especially for higher MW PEGs.A significant portion of the population has pre-existing anti-PEG antibodies.
Pharmacokinetics Shorter circulation half-lifeLonger circulation half-life, tunable by adjusting PEG size.Longer PEG chains provide a "stealth" effect, reducing renal clearance.
Steric Hindrance MinimalCan be significant, depending on chain lengthShorter linkers may be advantageous for preserving the binding affinity of small targeting ligands.
Applications Short, flexible spacer in ADCs, PROTACs, and fluorescent probesPEGylation of proteins and nanoparticles to improve PK, linkers in ADCs.TEG is ideal for applications requiring a defined, short linker. PEG is versatile for modulating in vivo behavior.

In-Depth Analysis

Structural and Physicochemical Properties

This compound (TEG) is a distinct chemical entity with a defined molecular weight. This monodispersity is a key advantage, leading to homogeneous bioconjugates that are easier to characterize and purify. In contrast, traditional polyethylene glycol (PEG) is a polydisperse mixture of polymers of varying lengths, which can result in a heterogeneous population of conjugates. However, discrete PEG (dPEG®) products, which are monodisperse like TEG but with longer chain lengths, are also commercially available and offer similar advantages of homogeneity.

Both TEG and PEG are highly hydrophilic and can significantly increase the aqueous solubility of hydrophobic drugs or biomolecules to which they are conjugated. The ether backbone of both molecules is generally stable to hydrolysis and enzymatic degradation.

Impact on Pharmacokinetics and Immunogenicity

The length of the ethylene glycol chain has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains (typically >5 kDa) create a hydrophilic shield around the conjugated molecule, which reduces renal clearance and protects it from proteolytic degradation, thereby extending its circulation half-life. This "stealth" effect is a primary driver for the widespread use of PEGylation in protein therapeutics. TEG, being a very short linker, does not confer this significant extension of half-life.

A growing concern with PEG is its potential immunogenicity. A substantial percentage of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and, in some cases, hypersensitivity reactions. While data on the specific immunogenicity of TEG is limited, it is hypothesized that its smaller size and structural similarity to endogenous molecules may result in lower immunogenic potential compared to high molecular weight PEGs.

Role in Antibody-Drug Conjugates (ADCs)

In the context of Antibody-Drug Conjugates (ADCs), both TEG and PEG are employed as linkers to connect the antibody to the cytotoxic payload. The choice between a short linker like TEG and a longer PEG chain can significantly impact the ADC's therapeutic index.

  • TEG (and short PEG linkers): The use of a short, hydrophilic linker can be advantageous for certain ADC designs. It can improve the solubility of hydrophobic payloads without adding significant mass to the conjugate. For some ADCs, a shorter linker may lead to more efficient intracellular processing and release of the payload.

  • Longer PEG linkers: Longer PEG linkers are often incorporated to improve the overall solubility and stability of ADCs, especially those with high drug-to-antibody ratios (DAR) and hydrophobic payloads. The increased hydrophilicity can prevent aggregation and improve the pharmacokinetic profile of the ADC. However, the optimal length must be carefully determined, as very long linkers can sometimes negatively impact the antigen-binding affinity and cytotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for common bioconjugation reactions involving functionalized TEG and PEG linkers.

Protocol 1: NHS Ester-Mediated Amine Coupling

This protocol describes the conjugation of an NHS ester-functionalized linker (TEG or PEG) to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester-functionalized TEG or PEG linker (dissolved in anhydrous DMSO or DMF at 10 mg/mL immediately before use)

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the optimal pH for the reaction (typically 7.2-8.5).

  • Conjugation: Add the freshly prepared NHS ester-linker solution to the protein solution with gentle mixing. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a light-sensitive molecule, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Maleimide-Mediated Thiol Coupling

This protocol outlines the conjugation of a maleimide-functionalized linker (TEG or PEG) to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

  • Protein solution containing free thiols (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized TEG or PEG linker (dissolved in anhydrous DMSO or DMF)

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Remove the excess reducing agent before proceeding.

  • Conjugation: Add the maleimide-linker solution to the protein solution. A 10- to 20-fold molar excess of the maleimide is typically used.

  • Incubation: React for 1-2 hours at room temperature or overnight at 4°C. The reaction forms a stable thioether bond.

  • Purification: Purify the conjugate from unreacted linker and byproducts using size-exclusion chromatography or another appropriate method.

Visualizing the Concepts

To better illustrate the workflows and principles discussed, the following diagrams have been generated using Graphviz.

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Modification Optional Modification (e.g., reduction of disulfides) Antibody->Modification Conjugation Conjugation Reaction (e.g., NHS or Maleimide) Modification->Conjugation Linker TEG or PEG Linker LinkerPayload Activated Linker-Payload Linker->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., DAR, stability) Purification->Characterization InVitro In Vitro Assays (e.g., cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (e.g., efficacy, PK) InVitro->InVivo Linker_Comparison_Logic cluster_application Application Goal cluster_properties Desired Bioconjugate Properties cluster_linker_choice Linker Selection Short_PK Short Half-Life Sufficient TEG This compound (TEG) or short dPEG Short_PK->TEG favors Long_PK Extended Half-Life Required PEG Polyethylene Glycol (PEG) (longer chain) Long_PK->PEG favors Homogeneity High Homogeneity Homogeneity->TEG stronger correlation Low_Immunogenicity Low Immunogenicity Risk Low_Immunogenicity->TEG potential advantage High_Solubility Enhanced Solubility High_Solubility->TEG provides High_Solubility->PEG provides

References

A Comparative Guide to the Solvent Properties of Tetraethylene Glycol and Triethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes and product formulations. Both tetraethylene glycol (TTEG) and triethylene glycol (TEG) are common solvents with a range of applications, but their subtle differences in physical and chemical properties make them suitable for different tasks. This guide provides an objective comparison of their solvent properties, supported by experimental data and protocols.

Overview of this compound and Triethylene Glycol

Triethylene glycol (TEG) is a colorless, odorless, and viscous liquid used as a plasticizer and in air sanitizer products.[1] It is known for its hygroscopic quality and its ability to dehumidify fluids.[1] this compound (TTEG) is also a transparent, colorless, and low-volatility liquid.[2][3] It shares properties with TEG but is often preferred in applications that require a higher boiling point, higher molecular weight, or lower hygroscopicity.[2]

Comparison of Physical and Chemical Properties

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key properties of this compound and triethylene glycol.

PropertyThis compound (TTEG)Triethylene Glycol (TEG)
Chemical Formula C8H18O5C6H14O4
Molar Mass 194.23 g/mol 150.17 g/mol
Appearance Transparent, colorless, viscous liquidColorless, odorless, viscous liquid
Density 1.125 g/mL at 25 °C1.1255 g/mL
Boiling Point 314 °C285 °C
Melting Point -5.6 °C-7 °C
Flash Point 182 °C (closed cup)165 °C to 176 °C
Viscosity 61.9 mPa·s at 20 °C47.8 - 49 mPa·s at 20 °C
Vapor Pressure <0.01 mmHg<0.01 mmHg at 20 °C
Solubility in Water Completely miscibleMiscible

Applications in Research and Drug Development

Both solvents have found utility in the pharmaceutical and research sectors, though their specific applications can differ based on their properties.

Triethylene Glycol (TEG):

  • Solvent and Cosolvent: TEG's ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it an excellent solvent or cosolvent in liquid medications such as solutions, syrups, and suspensions.

  • Humectant: Its hygroscopic nature makes it a common humectant in topical formulations like creams and ointments.

  • Disinfectant: TEG has mild antimicrobial properties and can be used in sanitation and certain pharmaceutical preparations.

  • Dehydrating Agent: It is widely used in the oil and gas industry to dehydrate natural gas, which prevents pipeline freezing.

This compound (TTEG):

  • High-Temperature Reactions: Due to its higher boiling point and stability, TTEG is an ideal candidate for separation processes and high-temperature reactions.

  • Solvent for Insoluble Compounds: It is employed as a solvent to dissolve water-insoluble compounds.

  • Chemical Intermediate: TTEG serves as a chemical intermediate in the synthesis of other molecules, such as in the production of polyester resins and as a plasticizer.

  • Pharmaceutical Formulations: It can be used as a solvent or carrier for active pharmaceutical ingredients in drug formulations and medical supplies.

Experimental Protocols

A fundamental experiment to determine the suitability of a solvent is to measure the solubility of a compound within it. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a solid compound in a solvent.

Materials:

  • Solid compound (solute)

  • Solvent (this compound or Triethylene Glycol)

  • Sealed, temperature-controlled container (e.g., glass vial or flask)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Chemically inert syringe filter (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in the sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter.

  • Quantification of Solute: Determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique such as HPLC.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.

G A Preparation of Saturated Solution - Add excess solid to solvent B Equilibration - Agitate at constant temperature (24-72h) A->B Shake/Stir C Phase Separation - Centrifuge and filter B->C Equilibrium Reached D Quantification of Solute - Analyze filtrate (e.g., HPLC) C->D Clear Filtrate E Data Reporting - Report solubility (e.g., mg/mL) D->E Concentration Data

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

Both this compound and triethylene glycol are versatile solvents with valuable applications in research and industry. The primary distinctions lie in their physical properties, such as boiling point, molecular weight, and hygroscopicity. TEG is often favored for its dehydrating capabilities and use in formulations where lower viscosity is beneficial. In contrast, TTEG's higher boiling point and lower volatility make it more suitable for high-temperature applications and as a solvent for specific chemical syntheses. The choice between these two glycols will ultimately depend on the specific requirements of the application, including temperature, desired solubility, and interaction with other components in a formulation.

References

validation of tetraethylene glycol as a non-toxic solvent for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological research and drug discovery, the choice of solvent is a critical parameter that can significantly influence the outcome and reproducibility of an assay. For decades, dimethyl sulfoxide (DMSO) has been the go-to solvent for dissolving a wide range of compounds for in vitro studies. However, its inherent cytotoxicity and interference with cellular processes have prompted a search for less disruptive alternatives. This guide provides a comparative analysis of tetraethylene glycol (TEG) as a potential non-toxic solvent for biological assays, with a focus on its performance against established solvents like DMSO and ethanol.

Comparative Analysis of Solvent Properties

To provide a clear overview, the following table summarizes the key physical and toxicological properties of this compound, DMSO, and ethanol. This comparison is based on available data; however, it is important to note that direct comparative studies of TEG in many specific biological assays are still limited.

PropertyThis compound (TEG)Dimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Formula C8H18O5C2H6OSC2H5OH
Molecular Weight 194.23 g/mol 78.13 g/mol 46.07 g/mol
Boiling Point 327.3 °C189 °C78.37 °C
Vapor Pressure <0.01 mmHg at 20°C0.42 mmHg at 20°C43.9 mmHg at 20°C
Solubility in Water MiscibleMiscibleMiscible
General Toxicity Generally considered to have low toxicity. In vivo studies in rats showed no toxic effects up to 2000 mg/kg body weight.[1]Known to exhibit cytotoxicity at concentrations as low as 0.5-1% in various cell lines.[2][3][4] Can induce cell differentiation and has been shown to be a reactive oxygen species scavenger.[5]Cytotoxic at higher concentrations, typically above 1-2%.
Reported IC50 (HeLa cells) Data not available for pure TEG. A study on this compound dimethacrylate showed anti-metastatic properties.IC50 values vary depending on the cell line and exposure time, but significant toxicity is observed at low percentages.Generally higher than DMSO, but still exhibits dose-dependent toxicity.
Reported IC50 (L929 cells) Data not available for pure TEG.Cytotoxicity observed at low concentrations.Less toxic than DMSO at similar concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for a cell viability assay and a general enzyme inhibition assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound dissolved in the solvent of choice (e.g., TEG, DMSO, Ethanol)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a stock solution in the chosen solvent. The final solvent concentration should be kept constant across all wells and should ideally be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a solvent control (medium with the same concentration of solvent as the test wells) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Test Compound & Controls incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance at 570nm solubilize->read Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, Inhibitor mix Mix Enzyme & Inhibitor reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate preincubate->add_substrate kinetic_read Kinetic Measurement (Abs/Fluor) add_substrate->kinetic_read calculate Calculate V0 and % Inhibition kinetic_read->calculate ic50 Determine IC50 calculate->ic50

References

A Comparative Analysis of Tetraethylene Glycol and Glycerol as Cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cryopreservation, the choice of cryoprotectant is paramount to ensuring the viability and functional integrity of cells and tissues post-thaw. Among the myriad of options, glycols and glycerol have long been staples in cryobiology. This guide provides a detailed comparative study of tetraethylene glycol (TEG) and the more conventional glycerol, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Performance Comparison: Efficacy and Toxicity

While direct comparative studies between this compound (TEG) and glycerol are limited, an analysis of their performance can be extrapolated from studies on polyethylene glycols (PEGs) of similar molecular weights and individual studies on glycerol.

This compound (TEG): As a low molecular weight polyethylene glycol (PEG 400), TEG's cryoprotective properties are attributed to its ability to inhibit ice recrystallization and stabilize cell membranes[1][2]. Studies on mesenchymal stem cells (MSCs) have shown that low molecular weight PEGs can achieve high cell recovery rates, though this may require a pre-incubation period to allow for cellular uptake[1][2].

Glycerol: A widely used cryoprotectant, glycerol has demonstrated efficacy in the cryopreservation of various cell types, including lymphocytes, mesenchymal stem cells, and red blood cells[3]. Its mechanism involves colligative lowering of the freezing point and protection of cellular structures by forming hydrogen bonds with water molecules. However, glycerol can also induce osmotic stress and toxicity at high concentrations.

The following tables summarize the available quantitative data on the cryoprotective efficacy of cryoprotectants related to TEG (low molecular weight PEGs) and glycerol across different cell types.

Table 1: Post-Thaw Viability of Mesenchymal Stem Cells (MSCs)

CryoprotectantConcentrationCell TypePost-Thaw Viability/RecoveryReference
PEG 400 (similar to TEG)10% (w/v)Mesenchymal Stem Cells~51% recovery (with 2h pre-incubation)
Glycerol (in a DMSO-free solution)Not specifiedMesenchymal Stem Cells>80% viability
1.0 M Trehalose + 20% Glycerol20% (v/v)Human Adipose-Derived MSCsHigher viability than 10% DMSO

Table 2: Post-Thaw Viability of Lymphocytes

CryoprotectantConcentrationCell TypePost-Thaw Viability/RecoveryReference
Glycerol20% (v/v)Peripheral Blood Lymphocytes80% ± 7% viability

Table 3: Post-Thaw Recovery of Red Blood Cells (RBCs)

CryoprotectantConcentrationCell TypePost-Thaw Recovery/HemolysisReference
Glycerol20% (w/v)Erythrocytes~80% cell recovery

Mechanism of Action and Signaling Pathways

Cryoprotectants primarily function by mitigating the damaging effects of ice crystal formation and high solute concentrations during freezing.

This compound (and related PEGs): The cryoprotective mechanism of low molecular weight PEGs like TEG is believed to involve several factors:

  • Inhibition of Ice Recrystallization: PEGs can inhibit the growth of large, damaging ice crystals during freezing and thawing.

  • Membrane Stabilization: They can interact with the cell membrane, enhancing its stability and protecting it from cryoinjury.

  • Intracellular Action: For lower molecular weight PEGs, pre-incubation allows for internalization, which can help in suppressing osmotic pressure changes.

Currently, specific signaling pathways in mammalian cells directly modulated by TEG during cryopreservation are not well-documented.

Glycerol: Glycerol's cryoprotective action is multifaceted:

  • Colligative Effects: It lowers the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at any given temperature.

  • Hydrogen Bonding: Glycerol forms hydrogen bonds with water molecules, disrupting the formation of the ice crystal lattice.

  • Modulation of Apoptotic Pathways: Studies in boar spermatozoa have shown that glycerol can influence the expression of genes involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling pathways. Lower concentrations of glycerol (2-3%) were found to have the best anti-apoptotic effects, with a strong correlation between the expression of Fas/FasL and Bcl-2/Bax and sperm viability.

G Glycerol's Influence on Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas FasL->Fas Caspase-8 Caspase-8 Fas->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Glycerol Glycerol Glycerol->FasL downregulates Glycerol->Bax downregulates Glycerol->Bcl-2 upregulates

Caption: Glycerol's anti-apoptotic effect during cryopreservation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for cell cryopreservation and post-thaw viability assessment.

General Cell Line Cryopreservation Protocol

This protocol is a standard procedure for freezing adherent or suspension mammalian cell lines.

G General Cell Cryopreservation Workflow start Start harvest Harvest cells in log growth phase start->harvest count Count cells and determine viability (e.g., Trypan Blue) harvest->count centrifuge Centrifuge at 100-200 x g for 5-10 min count->centrifuge resuspend Resuspend cell pellet in cold cryopreservation medium (e.g., 90% serum, 10% cryoprotectant) centrifuge->resuspend aliquot Aliquot cell suspension into cryovials resuspend->aliquot freeze Place vials in a controlled-rate freezing container (-1°C/minute) at -80°C aliquot->freeze store Transfer vials to liquid nitrogen for long-term storage freeze->store end_node End store->end_node

Caption: A typical workflow for cryopreserving mammalian cells.

Methodology:

  • Cell Preparation: Harvest cells during the log phase of growth. For adherent cells, use trypsin to detach them from the culture vessel.

  • Cell Counting and Viability: Perform a cell count and assess viability using a method like the Trypan Blue exclusion assay. Viability should ideally be above 90%.

  • Centrifugation: Pellet the cells by centrifuging at 100-200 x g for 5-10 minutes.

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% fetal bovine serum and 10% of either this compound or glycerol) to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense the cell suspension into sterile cryogenic vials.

  • Controlled Freezing: Place the vials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.

  • Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Post-Thaw Cell Viability Assessment Protocol

Accurate assessment of post-thaw viability is critical to evaluating the success of a cryopreservation protocol.

G Post-Thaw Viability Assessment Workflow start Start thaw Rapidly thaw cryovial in a 37°C water bath start->thaw transfer Transfer thawed cell suspension to a tube with pre-warmed culture medium thaw->transfer centrifuge Centrifuge at 100-200 x g for 5-10 min to remove cryoprotectant transfer->centrifuge resuspend Resuspend cell pellet in fresh culture medium centrifuge->resuspend culture Culture cells for a defined period (e.g., 24 hours) resuspend->culture assess Assess cell viability using assays like Trypan Blue, Calcein-AM/EthD-1, or MTT culture->assess end_node End assess->end_node

Caption: Standard procedure for assessing cell viability after thawing.

Methodology:

  • Thawing: Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

  • Dilution and Removal of Cryoprotectant: Transfer the thawed cell suspension to a centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 100-200 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.

  • Resuspension and Culture: Resuspend the cell pellet in fresh, pre-warmed culture medium and plate in a suitable culture vessel.

  • Incubation: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using one or more of the following methods:

    • Trypan Blue Exclusion Assay: A simple, cost-effective method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.

    • Fluorescence-Based Assays (e.g., Calcein-AM/Ethidium Homodimer-1): Live cells are stained green by Calcein-AM, while dead cells with compromised membranes are stained red by Ethidium Homodimer-1.

    • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, providing an indirect measure of cell number and viability.

Conclusion

Both this compound and glycerol are effective cryoprotectants, each with its own set of advantages and disadvantages. Glycerol is a well-established and widely used cryoprotectant with a considerable body of supporting data for various cell types. Its anti-apoptotic effects are a significant benefit. However, its potential for osmotic stress and toxicity requires careful optimization of protocols.

This compound, as a low molecular weight PEG, shows promise as a cryoprotectant, particularly due to its ability to inhibit ice recrystallization and stabilize membranes. Its lower toxicity compared to some other glycols is also an advantage. However, more research is needed to fully elucidate its efficacy across a broader range of cell types and to understand its specific interactions with cellular signaling pathways during cryopreservation.

The choice between this compound and glycerol will ultimately depend on the specific cell type being cryopreserved, the desired post-thaw outcome, and the tolerance of the cells to the potential toxic effects of the cryoprotectant. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and to develop optimized cryopreservation strategies for their specific applications.

References

A Comparative Guide to Tetraethylene Glycol for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a member of the polyethylene glycol family, presents itself as a heat transfer fluid for a variety of industrial applications. This guide provides a comprehensive comparison of TEG's performance in high-temperature environments against common alternatives, including other glycols, mineral oils, and synthetic aromatic fluids. The information herein is supported by available experimental data to assist in the selection of the most suitable heat transfer fluid for your specific research and development needs.

Performance Overview of this compound

TEG is a transparent, colorless, and practically odorless liquid with a high boiling point and low volatility, making it a candidate for high-temperature applications.[1] Its recommended operating temperature range extends up to 175°C. The onset of initial decomposition for TEG is noted at 240°C.[2]

However, its thermal stability is a critical consideration. Studies have shown that TEG is stable in an inert environment like nitrogen, but it can decompose in the presence of dry air, even at temperatures as low as 70°C. The rate of this degradation can be mitigated by the presence of water vapor.[3]

Comparative Analysis of High-Temperature Heat Transfer Fluids

The selection of an appropriate heat transfer fluid is paramount for ensuring efficient and safe operation in high-temperature processes. Below is a comparative analysis of TEG against other commonly used fluids.

Glycol Alternatives: Propylene Glycol and Triethylene Glycol

Propylene glycol and triethylene glycol (TEG's close chemical relative) are often considered as alternatives.

  • Propylene Glycol (PG): While less toxic than ethylene glycol, propylene glycol generally exhibits lower thermal efficiency.[4] Its higher viscosity, especially at lower temperatures, can lead to reduced heat transfer capabilities compared to ethylene glycol-based fluids.[5]

  • Triethylene Glycol (TEG): As a larger molecule, triethylene glycol has a higher boiling point and is often used in applications up to approximately 204°C (400°F). It is considered to have superior heat transfer capabilities compared to other glycols in high-temperature conditions.

Mineral Oils

Highly refined mineral oils are a cost-effective option for heat transfer systems. They offer good thermal stability and resistance to oxidation, with some formulations suitable for bulk temperatures up to 315°C. Mineral oils are generally non-corrosive and have a lower environmental impact compared to some synthetic fluids.

Synthetic Aromatic Fluids

For applications demanding the highest thermal stability, synthetic aromatic fluids, such as those based on biphenyl and diphenyl oxide (e.g., Dowtherm™ A), are the industry standard. These fluids can operate at temperatures up to 400°C (750°F) with unsurpassed thermal stability. They are preferred for systems where consistent, high-temperature performance is critical.

Quantitative Performance Data

The following tables summarize the key physical and thermal properties of this compound and its alternatives. It is important to note that direct, high-temperature comparative data for all fluids under identical experimental conditions is limited in publicly available literature. The data presented is compiled from various sources and should be used as a comparative guide.

Table 1: General Physical and Thermal Properties

PropertyThis compound (TEG)Propylene Glycol (PG)Triethylene Glycol (TEG)Mineral Oil (Typical)Synthetic Aromatic (Dowtherm™ A)
Boiling Point (°C) > 329188285> 300257
Flash Point (°C) 20299166> 200113
Autoignition Temp (°C) 358410-420371> 320599
Max. Operating Temp (°C) ~175< 150~204up to 315400
Onset of Decomposition (°C) 240---> 400

Table 2: Thermal Conductivity at Various Temperatures (W/m·K)

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Water
25 See Note0.2520.607
50 See Note0.2580.643
100 See Note0.2620.680
150 See Note0.2580.684

Table 3: Viscosity at Various Temperatures (cP)

Note: High-temperature viscosity data for pure TEG is limited in the provided search results.

Temperature (°C)This compound (TEG)Ethylene Glycol (EG)Water
20 58.319.81.002
40 -9.80.653
60 -5.10.467
80 -3.00.355
100 -1.90.282

Experimental Protocols

Standardized testing is crucial for the objective evaluation of heat transfer fluid performance. Key experimental methodologies include:

Thermal Stability Testing

The thermal stability of organic heat transfer fluids is commonly determined using methods outlined in ASTM D6743 . This test involves heating the fluid in a sealed container in the absence of air and then analyzing the degradation products.

Heat Transfer Coefficient Determination

The overall heat transfer coefficient (U) is a critical parameter for evaluating the efficiency of a heat transfer fluid. It can be experimentally determined in a controlled setup, such as a shell-and-tube heat exchanger. The general procedure involves:

  • Circulating the hot fluid (at a known flow rate and inlet temperature) through the exchanger.

  • Circulating a coolant (e.g., water) on the other side at a known flow rate and inlet temperature.

  • Measuring the outlet temperatures of both fluids once the system reaches a steady state.

  • Calculating the rate of heat transfer (Q) using the coolant's temperature change and flow rate.

  • Calculating the Log Mean Temperature Difference (LMTD).

  • Determining the overall heat transfer coefficient using the formula: U = Q / (A * LMTD) , where A is the heat transfer area.

A more detailed experimental setup for determining the heat transfer coefficient is illustrated in the diagram below.

Visualizations

Logical Flow for Heat Transfer Fluid Selection

A Define Operating Temperature Range B < 150°C A->B Low Temp C 150°C - 300°C A->C Mid Temp D > 300°C A->D High Temp E Consider Glycols (TEG, PG, EG) or Mineral Oils B->E F Consider High-Temp Mineral Oils or Synthetic Aromatics C->F G Synthetic Aromatic Fluids Recommended D->G H Evaluate Specific Properties: - Thermal Stability - Viscosity - Heat Transfer Coefficient E->H F->H G->H I Select Optimal Fluid H->I

Caption: Decision workflow for selecting a high-temperature heat transfer fluid.

Experimental Setup for Heat Transfer Coefficient Measurement

cluster_0 Hot Fluid Loop cluster_1 Cold Fluid Loop Heater Heater Pump1 Pump Heater->Pump1 Flow1 Flow Meter Pump1->Flow1 T_in1 T_in Flow1->T_in1 HX Heat Exchanger T_in1->HX T_out1 T_out T_out1->Heater Cooler Cooler Pump2 Pump Cooler->Pump2 Flow2 Flow Meter Pump2->Flow2 T_in2 T_in Flow2->T_in2 T_in2->HX T_out2 T_out T_out2->Cooler HX->T_out1 HX->T_out2

Caption: Schematic of a closed-loop system for heat transfer coefficient determination.

References

A Researcher's Guide to Assessing Tetraethylene Glycol Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG) is a crucial hydrophilic linker and polymer used in a myriad of research and pharmaceutical applications, including drug delivery systems, bioconjugation, and as a component in formulations. The purity of TEG can significantly impact experimental outcomes, influencing reaction kinetics, product yield, and the toxicological profile of final products. Therefore, a thorough assessment of TEG from various suppliers is paramount to ensure the reliability and reproducibility of scientific findings. This guide provides a comprehensive framework for evaluating the purity of commercially available TEG.

Key Purity Parameters and Analytical Techniques

The purity of this compound is determined by a combination of analytical methods that quantify the main component and identify and quantify any impurities. The primary analytical techniques and the parameters they assess are summarized below.

Analytical Technique Parameter(s) Assessed Typical High-Purity Specification
Gas Chromatography (GC-FID/MS) Purity (assay), related glycols (MEG, DEG, TEG), other organic volatiles≥ 99.5%
Karl Fischer Titration Water content≤ 0.1%
UV-Vis Spectroscopy UV-absorbing impuritiesHigh % Transmittance at specific wavelengths (e.g., 220, 250, 275, 350 nm)
Inductively Coupled Plasma (ICP-MS/OES) Heavy metals and elemental impuritiesConforms to USP <232> limits
High-Performance Liquid Chromatography (HPLC-ELSD/UV) Non-volatile impurities, higher oligomersAbsence of significant secondary peaks

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of TEG purity. The following workflow outlines the key steps, from initial supplier qualification to in-depth analytical testing.

A logical workflow for assessing the purity of this compound from different suppliers.

Detailed Experimental Protocols

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is a cornerstone technique for assessing the purity of TEG and quantifying volatile impurities such as lower molecular weight glycols (monoethylene glycol, diethylene glycol, triethylene glycol).[1][2][3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., CP-Wax 57 CB) or fused silica stationary phase, is typically used.[1]

  • Carrier Gas: High-purity helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 100°C and ramp up to 200°C at a rate of 10°C/min.[1]

  • Injector and Detector Temperature: Typically set around 250°C.

  • Sample Preparation: Dilute the TEG sample in a suitable solvent like ethyl acetate or iso-octanol. An internal standard can be used for more accurate quantification.

  • Data Analysis: The area of each peak is integrated, and the percentage purity is calculated using the area normalization method or by comparison to a certified reference standard. MS detection is used to identify unknown impurities.

Karl Fischer Titration for Water Content

Water is a common impurity in hygroscopic materials like TEG and can interfere with moisture-sensitive reactions. Karl Fischer titration is the gold standard for accurately determining water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content.

  • Reagents: Karl Fischer reagents (e.g., CombiTitrant, CombiSolvent).

  • Procedure:

    • The titration vessel is pre-titrated to a dry state.

    • A known amount of the TEG sample is accurately weighed and injected into the vessel.

    • The titration is started, and the instrument automatically determines the amount of water in the sample.

  • Calculation: The instrument software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

UV-Vis Spectroscopy for UV-Absorbing Impurities

UV-Vis spectroscopy is a rapid method to screen for organic impurities that contain chromophores, which may be indicative of degradation products or contaminants from the manufacturing process.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Use a quartz cuvette with a 1 cm path length.

    • Use deionized water as the reference (blank).

    • Scan the TEG sample across a wavelength range of at least 220-350 nm.

  • Data Analysis: High-purity TEG should exhibit high percentage transmittance across the scanned range. Specifications often require %T measurements at specific wavelengths, such as 220 nm, 250 nm, 275 nm, and 350 nm. A low transmittance at these wavelengths suggests the presence of UV-absorbing impurities.

Inductively Coupled Plasma (ICP) for Elemental Impurities

For pharmaceutical applications, it is critical to control the levels of elemental impurities, particularly heavy metals, which can be introduced from catalysts or manufacturing equipment. ICP-MS or ICP-OES are the preferred methods for this analysis due to their high sensitivity and specificity.

  • Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES). ICP-MS offers lower detection limits.

  • Sample Preparation: The TEG sample is typically diluted in a suitable solvent and may require acid digestion to break down the organic matrix and prevent interferences.

  • Analysis: The prepared sample is introduced into the plasma, which atomizes and ionizes the elements. The mass spectrometer or optical detector then separates and quantifies the elements of interest.

  • Data Analysis: The concentrations of specific elements are determined by comparison to calibration standards. Results should be compared against the permissible daily exposure (PDE) limits set by pharmacopeias such as the United States Pharmacopeia (USP) chapter <232>.

Interpreting the Data and Supplier Selection

The data gathered from these analyses should be systematically compiled and compared for each supplier.

  • Purity (Assay): A higher assay value is generally desirable. However, it is crucial to consider the nature of the impurities.

  • Impurity Profile: The presence of other glycols may be acceptable for some applications but detrimental for others. The identification of unknown peaks by GC-MS is critical for a comprehensive risk assessment.

  • Water Content: For moisture-sensitive applications, a lower water content is essential.

  • UV-Vis and Elemental Impurities: For applications in drug development and formulation, adherence to pharmacopeial standards for UV-absorbing and elemental impurities is non-negotiable.

By implementing this rigorous analytical framework, researchers can objectively assess the purity of this compound from various suppliers, ensuring the selection of high-quality material that is fit for purpose and contributes to the generation of reliable and reproducible scientific data.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Tetraethylene Glycol (TEG) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of tetraethylene glycol (TEG). The focus is on providing supporting experimental data and detailed protocols to aid in the selection and cross-validation of analytical techniques crucial for quality control, safety assessment, and formulation development in the pharmaceutical and related industries.

Quantitative Performance Comparison

The selection of an appropriate analytical method for TEG detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and analytical throughput. The following table summarizes key quantitative performance parameters for two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.[1][2]Separation based on polarity followed by highly selective and sensitive mass-based detection.[3]
Selectivity HighVery High[1]
Sensitivity HighVery High[1]
Limit of Detection (LOD) ~1-5 µg/mL~5-10 µg/L
Limit of Quantification (LOQ) ~10 µg/mLNot explicitly found for TEG, but generally in the low µg/L range.
Linearity (R²) > 0.99 (Typical for validated methods)> 0.99 (Typical for validated methods)
Accuracy (% Recovery) Typically within 98-102%Typically within 99-103%
Precision (% RSD) < 5% (Typical for validated methods)< 15% (Typical for validated methods)
Primary Advantages High resolution for volatile compounds, well-established technique.Exceptional sensitivity and selectivity, suitable for complex matrices.
Primary Limitations May require derivatization for less volatile compounds to improve sensitivity.Higher initial instrument cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for GC-MS and HPLC-MS/MS analysis of TEG.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of TEG in various sample matrices. For biological samples, a derivatization step is often employed to increase the volatility of the glycols.

a. Sample Preparation:

  • For non-aqueous samples (e.g., drug products): Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., ethyl acetate). Dilute to a concentration within the calibration range.

  • For aqueous samples (e.g., environmental water): A liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

  • For biological samples (e.g., serum, urine): A protein precipitation step followed by derivatization using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is common.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Mass Spectrometer (Single Quadrupole or Ion Trap).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column like a CP-Wax 57 CB.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TEG (e.g., m/z 45, 89, 133).

c. Data Analysis:

Create a calibration curve by analyzing a series of standards of known concentrations. Quantify TEG in the samples by comparing the peak area of the analyte to the calibration curve. The use of an internal standard is recommended for improved accuracy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is ideal for the quantification of TEG at trace levels in complex matrices due to its high sensitivity and selectivity.

a. Sample Preparation:

  • For aqueous samples: Filtration through a 0.45 µm filter is often sufficient.

  • For complex matrices (e.g., biological fluids): A solid-phase extraction (SPE) cleanup step may be necessary.

  • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol (both with 0.1% formic acid) is commonly used.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for TEG.

c. Data Analysis:

Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. Quantify TEG in the samples using this calibration curve.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable results, which is critical for method transfer between laboratories or for regulatory submissions. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Define Acceptance Criteria method1_dev Method A Development (e.g., GC-MS) start->method1_dev method2_dev Method B Development (e.g., HPLC-MS/MS) start->method2_dev method1_val Method A Validation method1_dev->method1_val method2_val Method B Validation method2_dev->method2_val sample_prep Prepare Spiked QCs and Incurred Samples method1_val->sample_prep method2_val->sample_prep analyze_m1 Analyze Samples with Method A sample_prep->analyze_m1 analyze_m2 Analyze Samples with Method B sample_prep->analyze_m2 compare_data Compare Results analyze_m1->compare_data analyze_m2->compare_data pass Methods are Correlated compare_data->pass Meets Criteria fail Investigate Discrepancies compare_data->fail Does Not Meet Criteria end Cross-Validation Complete pass->end fail->start

Caption: Workflow for cross-validating two analytical methods.

References

A Comparative Guide to the Biocompatibility of Tetraethylene Glycol-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical determinant in the success of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides an objective comparison of the biocompatibility of tetraethylene glycol (TEG)-based polymers with two widely used alternatives: polylactic acid (PLA) and polycaprolactone (PCL). The information presented is supported by experimental data from peer-reviewed literature and international standards to assist researchers in making informed decisions.

Comparative Analysis of Biocompatibility

The biocompatibility of a polymer is not an intrinsic property but rather a reflection of its interaction with the biological environment. This interaction is evaluated through a series of standardized tests that assess potential adverse effects. Below is a summary of key biocompatibility endpoints for TEG-based polymers, PLA, and PCL.

Data Presentation
Biocompatibility AssayThis compound (TEG)-Based Polymers (specifically TEGDMA)Polylactic Acid (PLA)Polycaprolactone (PCL)
Cytotoxicity EC50: 1.83 mmol/L (A549 cells)[1]Cell Viability: >90% (L929 fibroblasts, various PLA/PCL blends)[2][3][4]Cell Viability: >90% (L929 fibroblasts, various PLA/PCL blends)[2]
Cell Viability Decrease: Significant at ≥0.5 mM (THP-1 monocytes)Cell Viability: Higher than control (osteoblasts, PLA with 5% CaSiO3)Cell Viability: Higher than control (osteoblasts, PCL with 10% CaSiO3)
Hemolysis Data not available in a comparable format.Non-hemolytic (<2% hemolysis)Non-hemolytic (<2% hemolysis)
Genotoxicity Can induce DNA damage and gene mutations. Not mutagenic in Ames test.Not genotoxic (osteoblasts).Not genotoxic (osteoblasts).
Immunogenicity Potential for allergic skin reaction (sensitizer).Generally considered to have low immunogenicity.Generally considered to have low immunogenicity.
In Vivo Toxicity Oral LD50 (rat): 641 mg/kg to 813 mg/kgGenerally considered non-toxic and biocompatible.Generally considered non-toxic and biocompatible.
Dermal LD50 (rabbit): >3000 mg/kg

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the accurate interpretation and replication of results. The following protocols are based on internationally recognized standards, primarily the ISO 10993 series.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage.

  • Sample Preparation: Extracts of the test polymer are prepared using a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) at a specified surface area to volume ratio (e.g., 3 cm²/mL) and incubation conditions (e.g., 37°C for 24 hours).

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human primary cells, is cultured to a sub-confluent monolayer.

  • Exposure: The culture medium is replaced with the polymer extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: Cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Assessment: Cytotoxicity is evaluated qualitatively by microscopic observation of cell morphology and quantitatively using assays such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Hemolysis Assay (ASTM F756 / ISO 10993-4)

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

  • Blood Collection: Fresh anticoagulated blood (e.g., rabbit or human) is collected.

  • Sample and Control Preparation: The test polymer, along with positive (e.g., water for injection) and negative (e.g., saline) controls, is placed in test tubes.

  • Exposure: A diluted suspension of RBCs is added to the tubes containing the test and control materials.

  • Incubation: The tubes are incubated with gentle agitation for a specified time (e.g., 3 hours) at 37°C.

  • Analysis: After incubation, the samples are centrifuged, and the supernatant is analyzed for the concentration of free hemoglobin using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.

Genotoxicity Assay (ISO 10993-3)

These tests assess the potential of a material's extracts to induce genetic mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses specific strains of Salmonella typhimurium that are histidine-auxotrophic. The bacteria are exposed to the polymer extract with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the extract is mutagenic.

  • Micronucleus Test: Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the polymer extract. After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increased frequency of micronucleated cells indicates clastogenic or aneugenic effects.

In Vivo Systemic Toxicity (ISO 10993-11)

This evaluation determines the potential for systemic adverse effects following exposure to the polymer.

  • Animal Model: A suitable animal model, typically rodents (e.g., mice or rats), is selected.

  • Dosing: The polymer extract or the material itself is administered to the animals via a clinically relevant route (e.g., oral, intravenous, intraperitoneal).

  • Observation: The animals are observed for a specified period (e.g., 14 days for acute toxicity) for signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of illness.

  • Necropsy and Histopathology: At the end of the observation period, the animals are euthanized, and a gross necropsy is performed. Target organs are collected, weighed, and examined histopathologically for any signs of toxicity.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_0 Material Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Biocompatibility Evaluation Polymer Sample Polymer Sample Extraction (ISO 10993-12) Extraction (ISO 10993-12) Polymer Sample->Extraction (ISO 10993-12) Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Extraction (ISO 10993-12)->Cytotoxicity (ISO 10993-5) Hemolysis (ISO 10993-4) Hemolysis (ISO 10993-4) Extraction (ISO 10993-12)->Hemolysis (ISO 10993-4) Genotoxicity (ISO 10993-3) Genotoxicity (ISO 10993-3) Extraction (ISO 10993-12)->Genotoxicity (ISO 10993-3) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Extraction (ISO 10993-12)->Systemic Toxicity (ISO 10993-11) Immunogenicity (ISO 10993-20) Immunogenicity (ISO 10993-20) Extraction (ISO 10993-12)->Immunogenicity (ISO 10993-20) Data Analysis Data Analysis Cytotoxicity (ISO 10993-5)->Data Analysis Hemolysis (ISO 10993-4)->Data Analysis Genotoxicity (ISO 10993-3)->Data Analysis Systemic Toxicity (ISO 10993-11)->Data Analysis Immunogenicity (ISO 10993-20)->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Biocompatibility evaluation workflow.

Signaling_Pathway Biomaterial Biomaterial Protein Adsorption Protein Adsorption Biomaterial->Protein Adsorption Cellular Interaction Cellular Interaction Protein Adsorption->Cellular Interaction Innate Immune Cells (e.g., Macrophages) Innate Immune Cells (e.g., Macrophages) Cellular Interaction->Innate Immune Cells (e.g., Macrophages) Cytokine Release (e.g., TNF-α, IL-1β) Cytokine Release (e.g., TNF-α, IL-1β) Innate Immune Cells (e.g., Macrophages)->Cytokine Release (e.g., TNF-α, IL-1β) Inflammatory Response Inflammatory Response Cytokine Release (e.g., TNF-α, IL-1β)->Inflammatory Response Fibrous Capsule Formation Fibrous Capsule Formation Inflammatory Response->Fibrous Capsule Formation Tissue Integration Tissue Integration Inflammatory Response->Tissue Integration

Simplified inflammatory response to biomaterials.

Logical_Relationship Biocompatibility Biocompatibility In Vitro Tests In Vitro Tests Biocompatibility->In Vitro Tests In Vivo Tests In Vivo Tests Biocompatibility->In Vivo Tests Cytotoxicity Cytotoxicity In Vitro Tests->Cytotoxicity Hemocompatibility Hemocompatibility In Vitro Tests->Hemocompatibility Genotoxicity Genotoxicity In Vitro Tests->Genotoxicity Systemic Toxicity Systemic Toxicity In Vivo Tests->Systemic Toxicity Irritation & Sensitization Irritation & Sensitization In Vivo Tests->Irritation & Sensitization Implantation Effects Implantation Effects In Vivo Tests->Implantation Effects Safe for Intended Use Safe for Intended Use Cytotoxicity->Safe for Intended Use Hemocompatibility->Safe for Intended Use Genotoxicity->Safe for Intended Use Systemic Toxicity->Safe for Intended Use Irritation & Sensitization->Safe for Intended Use Implantation Effects->Safe for Intended Use

Logical relationship of biocompatibility assessment.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Tetraethylene glycol (TEG), ensuring the protection of personnel and the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

PPE CategoryRecommendationGeneral Guidance
Eye and Face Protection Safety glasses with side-shields or goggles.[1]Ensure a snug fit to protect against splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or natural rubber gloves.While specific breakthrough data for TEG is unavailable, gloves made of nitrile or natural rubber are generally recommended for handling glycols. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged or immersive contact, consider double-gloving.
Skin and Body Protection Laboratory coat, long-sleeved clothing.[1]Ensure full skin coverage. For larger-scale operations, chemical-resistant aprons or coveralls may be appropriate.
Respiratory Protection Not typically required with adequate ventilation.Use in a well-ventilated area.[1] If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: From Receipt to Disposal

Following a structured operational plan minimizes risks and ensures a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • Ensure the work area is well-ventilated.

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Use dedicated equipment (glassware, stir bars, etc.) and label it clearly.

  • After handling, wash hands thoroughly with soap and water.

3. Disposal Plan:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated Materials: Absorbent materials, contaminated gloves, and other disposable PPE should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations. Do not reuse empty containers for other purposes.

  • Compliance: All disposal must be in accordance with federal, state, and local regulations.

Emergency Protocol: this compound Spill

In the event of a spill, a swift and organized response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Small_Spill_Response Small Spill Cleanup cluster_Large_Spill_Response Large Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Small_Spill Small & Manageable Spill Assess_Size->Small_Spill If small Large_Spill Large or Uncontrolled Spill Assess_Size->Large_Spill If large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Contain Contain Spill with Absorbent Material Don_PPE->Contain Absorb Absorb the Spilled Liquid Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Clean Clean the Area Collect->Clean Dispose Dispose of Waste Clean->Dispose Contact_EHS Contact Emergency Services / EHS Evacuate_Lab->Contact_EHS

This compound Spill Response Workflow

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.